(R)-2-Methylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091536 | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32231-50-8 | |
| Record name | (-)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Methylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylbutanoic Acid
Introduction
This compound, also known as (R)-2-methylbutyric acid, is a chiral carboxylic acid belonging to the class of short-chain fatty acids.[1] Its chemical formula is C₅H₁₀O₂.[2] This compound is of significant interest to researchers and drug development professionals due to its role as a versatile chiral building block in organic synthesis for pharmaceuticals and agrochemicals.[2] It is a naturally occurring compound, found in cocoa beans, and is known for its distinct, pervasive cheesy and sweaty odor, which contrasts sharply with the pleasantly sweet, fruity aroma of its (S)-enantiomer.[1] This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and relevant biological context.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below, compiled from various sources to provide a comparative overview.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methylbutanoic acid | [5] |
| Synonyms | (R)-2-methylbutyric acid, (R)-(-)-2-Methylbutanoic Acid | [5][] |
| CAS Number | 32231-50-8 | [5] |
| Molecular Formula | C₅H₁₀O₂ | [1][5] |
| Molecular Weight | 102.13 g/mol | [4][5] |
| Appearance | Clear colorless to light brown/pale yellow liquid/oil | [1][3][][7] |
| Odor | Pervasive cheesy, sweaty | [1][8] |
| Melting Point | -70 °C to -90 °C | [1][4][9] |
| Boiling Point | 176-177 °C (at 760 mmHg); 50 °C (at 0.07 Torr) | [1][4][10][11] |
| Density | 0.9313 - 0.94 g/cm³ (at 20-25 °C) | [1][10][11] |
| Water Solubility | 20 - 45 g/L (at 20 °C) | [3][4][12] |
| pKa | 4.8 - 4.97 | [4][7][13] |
| logP (Octanol/Water) | 1.18 | [1][9] |
| Refractive Index (n20/D) | ~1.405 | [9][11] |
| Specific Optical Rotation [α] | -19.34° (neat, 21 °C) for the optically pure acid | [14] |
| Flash Point | 74 - 83 °C | [1][4] |
| Vapor Pressure | 0.433 - 0.5 mmHg (at 20 °C) | [11][12] |
Spectroscopic Data
Characterization of this compound is routinely achieved using standard spectroscopic methods. While specific spectra are not reproduced here, relevant data can be found in comprehensive databases such as the NIST Chemistry WebBook.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of the carbon backbone and the presence of the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: IR spectra of this compound prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[15]
Reactivity and Stability
This compound exhibits reactivity typical of a carboxylic acid.[1]
-
Acyl Substitution: The carboxylic acid functionality allows for straightforward conversion to a variety of derivatives, including esters (via Fischer esterification), amides, acid chlorides, and anhydrides.[1][2] The acid chloride is a common intermediate for accessing these other derivatives.[1]
-
Deprotonation: As an acid, it reacts with bases to form the corresponding 2-methylbutanoate salt.
-
Stability: The compound is stable under normal storage conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and reactive metals, which may lead to exothermic or decomposition reactions.[3]
Biogenesis and Biological Interactions
This compound is a bacterial and human metabolite.[3] It is biosynthesized from the amino acid L-isoleucine, not leucine as some sources suggest for the 2-methyl isomer.[2][3] Its primary biological significance in humans is related to its potent odor, which interacts with olfactory receptors.[2]
Caption: Biosynthetic pathway from L-Isoleucine to this compound.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of this compound in a research setting.
Protocol 5.1: Asymmetric Synthesis via Hydrogenation
One modern method to produce enantiomerically pure 2-methylbutanoic acid is through the asymmetric hydrogenation of tiglic acid.[1]
-
Catalyst Preparation: A ruthenium-BINAP catalyst is prepared or obtained commercially.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve tiglic acid in a suitable solvent such as methanol.
-
Catalyst Addition: Add the Ru-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂). The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.
-
Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
Purification: The resulting product is purified using standard techniques, such as column chromatography or distillation, to yield the enantiomerically enriched 2-methylbutanoic acid. The specific enantiomer (R or S) obtained depends on the chirality of the BINAP ligand used.
Protocol 5.2: Chiral Resolution of Racemic 2-Methylbutanoic Acid
A classic method to separate enantiomers is through chemical resolution, which involves converting the enantiomers into diastereomeric salts.[1]
-
Salt Formation: Dissolve racemic 2-methylbutanoic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-brucine or (R)-1-phenylethanamine), in the same solvent.
-
Crystallization: Slowly combine the two solutions. The diastereomeric salts will have different solubilities. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Separation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
Purification of Diastereomer: The purity of the crystallized salt can be enhanced by recrystallization until a constant specific optical rotation is achieved.
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, liberating the free carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.
Caption: General workflow for the chiral resolution of 2-methylbutanoic acid.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][5] |
| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[5] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Nitrile rubber), protective goggles or a face shield, and a lab coat.[17]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[17][18] Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed, corrosion-resistant containers.[3][18] Keep away from heat, sparks, and open flames.[19]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[18] If inhaled, move to fresh air.[18] If ingested, rinse mouth and do not induce vomiting; seek immediate medical attention.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[18]
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-Methylbutyric acid | 32231-50-8 [chemicalbook.com]
- 8. The 2-Methylbutanoic acids [leffingwell.com]
- 9. 2-methylbutanoic acid [stenutz.eu]
- 10. (R)-2-Methylbutyric acid | 32231-50-8 [amp.chemicalbook.com]
- 11. 2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scent.vn [scent.vn]
- 13. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]
- 14. The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. [askfilo.com]
- 15. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemicalbull.com [chemicalbull.com]
- 19. synerzine.com [synerzine.com]
(R)-2-Methylbutanoic acid CAS number
An In-depth Technical Guide to (R)-2-Methylbutanoic Acid
CAS Number: 32231-50-8[1][2][3][4]
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance.
Physicochemical Properties
This compound, also known as (R)-(-)-2-methylbutyric acid, is a chiral carboxylic acid.[5] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H10O2 | [4][5] |
| Molecular Weight | 102.13 g/mol | [2][4][5] |
| Appearance | Clear colorless to light yellow liquid/oil | [1][5] |
| Odor | Pervasive, cheesy, sweaty odor | [1][3][6] |
| Boiling Point | 176-177 °C | [1][7] |
| 50 °C at 0.07 mmHg | [4] | |
| Melting Point | -70 °C (for racemic) | [7] |
| Density | 0.936 - 0.94 g/cm³ (at 20 °C, for racemic) | [1][7] |
| Solubility | Partially soluble in water; soluble in organic solvents like ethanol and ether. | [5] |
| Refractive Index | 1.4055 (for racemic) | [7] |
Safety and Handling
This compound is classified as corrosive and an irritant.[2]
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[2] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Statements: P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, and P501.[2] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]
Experimental Protocols
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various methods. A common approach is the asymmetric hydrogenation of tiglic acid.
Protocol: Asymmetric Hydrogenation of Tiglic Acid [1]
-
Catalyst Preparation: A ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst is typically used. The specific isomer of BINAP will determine the chirality of the product. For this compound, an (R)-BINAP ligand is generally employed.
-
Reaction Setup: In a high-pressure reactor, dissolve tiglic acid in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add the Ru-(R)-BINAP catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically stirred at a specific temperature until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: After the reaction is complete, the pressure is released, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The resulting this compound can be purified by distillation or chromatography to achieve high enantiomeric purity.
Analysis of Enantiomeric Purity
The enantiomeric purity of this compound is crucial and can be determined using chiral chromatography.
Protocol: Chiral Gas Chromatography (GC) Analysis [9]
-
Derivatization (Optional but often recommended): To improve volatility and separation, the carboxylic acid can be converted to a more volatile ester, for example, the methyl or ethyl ester, by reacting with the corresponding alcohol in the presence of an acid catalyst.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column) capable of separating the enantiomers.
-
-
Sample Preparation: Dissolve a small amount of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample.
-
Oven Temperature Program: An initial temperature is held for a few minutes, then ramped to a final temperature to ensure the separation of the enantiomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature.
-
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Biological Significance and Pathways
This compound is a naturally occurring compound found in various plants and fermented foods.[1][2] It is a known metabolite in microorganisms and mammals, including humans.[1][5] While it is involved in general fatty acid metabolism, a specific signaling pathway directly initiated by this molecule is not well-documented in the provided search results. However, its role as a precursor in the biosynthesis of its corresponding methyl ester, (R)-methyl 2-methylbutanoate, has been studied.[10][11]
The biogenetic pathway for the formation of (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake mushrooms has been elucidated, where this compound is a key precursor.[10]
Caption: Biogenesis of (R)-Methyl 2-methylbutanoate.
Synthesis and Analysis Workflow
The overall process from synthesis to purity analysis of this compound follows a logical progression.
Caption: Synthesis and Analysis Workflow.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]
- 4. This compound | 32231-50-8 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Cannabis Compound Database: Showing Compound Card for 2-Methyl butanoic acid (CDB005783) [cannabisdatabase.ca]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
(R)-2-Methylbutanoic acid structural formula
An In-depth Technical Guide to (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an enantiomer of 2-methylbutanoic acid, is a branched-chain fatty acid of significant interest in various scientific fields.[1] It is a chiral molecule, with the stereocenter located at the second carbon (C2) of the butanoic acid chain. This chirality is crucial as the biological and sensory properties of the two enantiomers, (R) and (S), differ significantly. This compound is characterized by a pungent, cheesy, and sweaty odor, whereas its counterpart, (S)-2-methylbutanoic acid, possesses a sweet, fruity aroma.[1][2]
This distinct difference in properties makes stereochemical integrity paramount in applications such as flavor and fragrance chemistry, where this compound is a key component in the flavor profiles of cocoa beans and certain fermented products.[3][4] Furthermore, as a chiral building block, it serves as a valuable intermediate in the stereoselective synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis protocols, and analytical methodologies pertinent to this compound, tailored for a technical audience in research and development.
Structural and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below.
Table 1: Compound Identification for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-methylbutanoic acid[5] |
| Synonyms | (R)-2-methylbutyric acid, (-)-2-Methylbutanoic acid[5] |
| Chemical Formula | C₅H₁₀O₂[1][5] |
| Molecular Weight | 102.13 g/mol [5] |
| CAS Number | 32231-50-8[1] |
| ChEBI ID | CHEBI:45525[1] |
| PubChem CID | 6950479[1] |
| Canonical SMILES | CCC(C)C(=O)O[1] |
| Isomeric SMILES | CC--INVALID-LINK--C(=O)O |
Table 2: Physicochemical Properties of 2-Methylbutanoic Acid (Racemic/Unspecified)
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Odor (R-enantiomer) | Pungent, cheesy, sweaty[2] |
| Boiling Point | 176 °C[1] |
| Melting Point | -90 °C[1] |
| Density | 0.94 g/cm³ (at 20 °C)[1] |
| Solubility | Partially soluble in water; soluble in organic solvents |
| logP | 1.18[1] |
Synthesis Protocols
The synthesis of 2-methylbutanoic acid can be approached either to produce a racemic mixture or to selectively yield a single enantiomer.
Experimental Protocol: Racemic Synthesis via Grignard Reaction
This method provides a straightforward route to racemic 2-methylbutanoic acid from a commercially available alkyl halide.[1][3]
Workflow:
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-chlorobutane in anhydrous ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding sec-butylmagnesium chloride.
-
Carboxylation: The Grignard solution is cooled in an ice-salt bath. Crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction is highly exothermic. After the addition is complete, the mixture is allowed to warm to room temperature.
-
Workup and Purification: The reaction mixture is quenched by slow addition to a mixture of crushed ice and a strong acid (e.g., 6M HCl). The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude product is purified by fractional distillation to yield racemic 2-methylbutanoic acid.[6]
Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation
To obtain the specific (R)-enantiomer, the asymmetric hydrogenation of an unsaturated precursor like tiglic acid is a highly effective method, utilizing a chiral catalyst such as a Ruthenium-BINAP complex.[1][7]
Reaction Pathway:
Methodology:
-
Catalyst Preparation: The chiral catalyst, such as [Ru((S)-BINAP)(OAc)₂] (to produce the R-acid), is either purchased or prepared according to established literature procedures.[7][8]
-
Reaction Setup: A high-pressure autoclave is charged with tiglic acid and a suitable solvent (e.g., methanol). The vessel is purged thoroughly with an inert gas.
-
Hydrogenation: The chiral ruthenium catalyst is added to the vessel under an inert atmosphere. The autoclave is sealed, pressurized with hydrogen gas (e.g., 10-100 atm), and heated (e.g., 20-50 °C).[8][9] The reaction is stirred for a specified time (e.g., 12-24 hours) until hydrogen uptake ceases or analysis shows complete conversion of the starting material.
-
Workup and Purification: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and purified, typically by chromatography, to isolate the enantiomerically enriched this compound. The enantiomeric excess (ee) is determined using chiral chromatography.[7]
Analytical Protocols & Data
Accurate characterization and determination of enantiomeric purity are critical.
Experimental Protocol: Chiral Gas Chromatography (GC)
Chiral GC is the preferred method for separating and quantifying the enantiomers of 2-methylbutanoic acid. Direct analysis can be challenging, so derivatization is often employed.
Methodology:
-
Sample Preparation (Derivatization): The carboxylic acid is converted into a less polar, more volatile ester. To create diastereomers separable on a standard column, a chiral alcohol (e.g., (S)-(+)-2-butanol) is used for esterification.
-
Dissolve the 2-methylbutanoic acid sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of the chiral alcohol and a catalytic amount of acid (e.g., H₂SO₄) or a coupling agent (e.g., DCC).
-
Heat the mixture to drive the reaction to completion.
-
Quench the reaction, wash with a mild base (e.g., NaHCO₃ solution) and then water, dry the organic layer, and concentrate the sample.[10]
-
-
GC-MS Conditions:
-
Column: A standard non-chiral capillary column (e.g., DB-5 or HP-5ms) is sufficient for separating the diastereomeric esters.[10]
-
Injector: Split/splitless injector, typically at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.
-
-
Data Analysis: The (R)- and (S)-enantiomers of 2-methylbutanoic acid will form two distinct diastereomeric esters with different retention times, allowing for their separation and quantification.[11]
Spectroscopic Analysis
Spectroscopic methods are used for structural confirmation. The data provided is for the general structure, as standard NMR and IR are insensitive to chirality.
Table 3: Summary of Spectroscopic Data for 2-Methylbutanoic Acid
| Technique | Expected Observations |
| ¹H NMR | (CDCl₃, 90 MHz): δ ≈ 11.5 (s, 1H, -COOH), 2.4 (m, 1H, -CH-), 1.7 (m, 2H, -CH₂-), 1.2 (d, 3H, α-CH₃), 0.95 (t, 3H, -CH₂CH ₃)[12] |
| IR | Broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak at ~1710 cm⁻¹ (C=O stretch)[13] |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 102. Key fragments at m/z = 87 ([M-CH₃]⁺), 74 ([M-C₂H₄]⁺, McLafferty rearrangement), 57 ([M-COOH]⁺), 45 ([COOH]⁺)[14][15] |
Stereochemistry and Applications
The relationship between the enantiomers and the racemic mixture is fundamental to understanding this compound.
The distinct sensory profiles of the enantiomers are a direct result of how they interact with chiral olfactory receptors. This stereospecificity is a critical consideration in the food and fragrance industries. In drug development, while this compound may not be an active pharmaceutical ingredient itself, it often serves as a key chiral precursor. The use of a single, pure enantiomer is essential in pharmaceutical synthesis to avoid the complications of diastereomeric drug products, which can have different efficacies, metabolic pathways, and toxicological profiles.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 4. Solved How would you synthesis 2-methylbutanoic acid from | Chegg.com [chegg.com]
- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Methyl butyric acid(116-53-0) IR Spectrum [m.chemicalbook.com]
- 14. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereochemistry of (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of (R)-2-methylbutanoic acid, a chiral carboxylic acid of significant interest in the pharmaceutical and flavor industries. This document details the physicochemical properties, synthesis, resolution, and stereochemical analysis of this compound. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of analytical techniques for enantiomeric differentiation. The application of this compound as a chiral building block in drug development is also discussed.
Introduction
2-Methylbutanoic acid is a branched-chain fatty acid that exists as a pair of enantiomers, this compound and (S)-2-methylbutanoic acid, due to the presence of a chiral center at the C2 position.[1] These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and their biological activities. Notably, the two enantiomers have distinct organoleptic properties: this compound possesses a pungent, cheesy, and sweaty odor, while (S)-2-methylbutanoic acid has a fruity and sweet aroma.[2] This difference underscores the importance of stereochemistry in molecular recognition and biological function.
In the pharmaceutical industry, the specific stereoisomer of a chiral molecule is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the synthesis, separation, and analysis of enantiomerically pure compounds are of paramount importance in drug development.[3] this compound serves as a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[]
Physicochemical Properties
The physical properties of the individual enantiomers of 2-methylbutanoic acid are largely identical to those of the racemic mixture, with the exception of their interaction with plane-polarized light.
Table 1: Physicochemical Properties of 2-Methylbutanoic Acid
| Property | Racemic 2-Methylbutanoic Acid | This compound | (S)-2-Methylbutanoic Acid |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |
| CAS Number | 116-53-0 | 32231-50-8 | 1730-91-2 |
| Appearance | Clear, colorless liquid | Light yellow oil | Liquid |
| Melting Point | -70 °C | Not available | Not available |
| Boiling Point | 176-177 °C | Not available | 78 °C at 15 mmHg |
| Density | 0.936 g/mL | Not available | 0.938 g/mL at 25 °C |
| Refractive Index | 1.4055 | Not available | 1.406 (at 20°C) |
| Specific Rotation | 0° | [α]D²¹ = -19.34° (neat) | [α]D²⁰ = +19° (neat) |
Data sourced from references[2][][5].
Synthesis and Resolution
The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.
Racemic Synthesis
A straightforward method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction. This involves the reaction of 2-chlorobutane with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[2]
Resolution of Racemic 2-Methylbutanoic Acid
Resolution involves the separation of a racemic mixture into its constituent enantiomers. A classical and historically significant method is the formation of diastereomeric salts using a chiral resolving agent.
This protocol is adapted from the classical method of resolving chiral acids.[6]
Materials:
-
Racemic 2-methylbutanoic acid
-
Brucine (chiral resolving agent)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts: In an Erlenmeyer flask, dissolve one equivalent of racemic 2-methylbutanoic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of brucine in a minimal amount of hot methanol. Slowly add the brucine solution to the acid solution with constant stirring.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will precipitate out. Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial crop of crystals will be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol. The progress of the resolution can be monitored by measuring the optical rotation of a small sample of the acid liberated from the crystals after each recrystallization. Continue this process until a constant optical rotation is achieved.
-
Liberation of this compound: Suspend the purified diastereomeric salt in water and acidify to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate and liberate the free acid.
-
Extraction and Isolation: Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-methylbutanoic acid. The stereochemistry of the obtained acid will depend on which diastereomeric salt is less soluble.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds. A highly effective method for the synthesis of this compound is the asymmetric hydrogenation of tiglic acid using a Ruthenium-BINAP catalyst.[2]
This protocol is based on the Noyori asymmetric hydrogenation.[7][8]
Materials:
-
Tiglic acid
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methanol (degassed)
-
Hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio. Add degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst.
-
Hydrogenation: In a separate vessel, dissolve tiglic acid in degassed methanol. Transfer this solution and the catalyst solution to a high-pressure autoclave.
-
Reaction: Purge the autoclave with hydrogen gas several times. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 atm) and heat to the reaction temperature (e.g., 100°C).
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the autoclave to room temperature and carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.
Stereochemical Analysis
The determination of the enantiomeric purity of this compound is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
This is a general protocol and may require optimization for specific instruments.[9]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Sample Preparation:
-
Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 200°C.
-
Carrier Gas: Helium or hydrogen
-
Detector Temperature: 250°C
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can be performed directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[3]
This protocol provides a starting point for method development.[10]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based)
Mobile Phase:
-
A mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is commonly used (e.g., 90:10:0.1 v/v/v n-hexane/isopropanol/TFA).
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
Applications in Drug Development
Chiral building blocks are essential in modern drug synthesis. This compound and its derivatives are utilized in the synthesis of various pharmaceuticals, most notably the statin class of cholesterol-lowering drugs.[11] For instance, the side chain of some statins is derived from a chiral precursor that can be synthesized from this compound. The specific stereochemistry of this side chain is critical for the drug's ability to inhibit HMG-CoA reductase, the target enzyme. While direct incorporation of this compound is not always the case, it serves as a key starting material for constructing more complex chiral fragments.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its physical, chemical, and biological properties. For researchers and professionals in drug development, a thorough understanding of its synthesis, resolution, and analysis is essential. The protocols and data presented in this guide provide a solid foundation for working with this important chiral molecule. The continued development of efficient and selective methods for the preparation and analysis of enantiomerically pure this compound will undoubtedly contribute to advancements in the pharmaceutical and other chemical industries.
References
- 1. hplc.today [hplc.today]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PlumX [plu.mx]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Natural Occurrence of (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of (R)-2-methylbutanoic acid, a chiral short-chain fatty acid. The document details its presence in various natural sources, presents available quantitative data, outlines detailed experimental protocols for its analysis, and illustrates relevant biochemical pathways.
Natural Occurrence of this compound
This compound is a naturally occurring branched-chain fatty acid with a distinctive cheesy and sweaty odor[1][2]. Its enantiomer, (S)-2-methylbutanoic acid, possesses a contrasting sweet and fruity aroma and is found in many fruits, such as apples and apricots[3]. The presence of this compound has been identified in a variety of natural matrices, including plants, microbial fermentations, and animal secretions.
Occurrence in Plants and Plant-Derived Products
This compound is found in cocoa beans (Theobroma cacao) and is considered a key contributor to cocoa's characteristic flavor profile[3][4]. While its presence is well-established, specific quantitative data for the (R)-enantiomer in cocoa is limited. Studies on the volatile compounds of cocoa often report on 2-methylbutanoic acid without enantiomeric distinction or provide relative percentages of the total volatile constituents[5][6][7].
The compound has also been reported in several other plants, including Veratrum album, Angelica archangelica, and Vaccinium vitis-idaea[8].
Occurrence in Microbial Fermentations
Microorganisms play a significant role in the production of this compound, primarily through the catabolism of the amino acid L-isoleucine[9][10]. This is particularly evident in fermented foods and beverages.
A notable example is the fermentation of beverages with shiitake mushrooms (Lentinula edodes), where up to 35% of the resulting methyl 2-methylbutanoate, an ester of 2-methylbutanoic acid, was found to be the (R)-enantiomer[11][12]. In fermented soybean products, the enantiomeric ratio of (S)- to this compound has been measured at 67:33[13][14]. These findings are significant as the (S)-enantiomer is typically found in higher excess in nature[11][12].
Occurrence in Animals
In the animal kingdom, this compound has been identified as a component of pheromones. Specifically, it is part of the sex attractant pheromone blend of female house mice (Mus musculus), where it acts as a volatile signal to attract males.
Quantitative Data on this compound
The available quantitative data for this compound is primarily presented as enantiomeric ratios in fermented products. Absolute concentrations in natural sources are not widely documented in the scientific literature.
| Natural Source | Matrix | Analyte | Quantitative Data | Reference |
| Fermented Beverage | Liquid | Methyl 2-methylbutanoate | Up to 35% (R)-enantiomer | [11][12] |
| Fermented Soybean | Solid | 2-Methylbutanoic acid | (S):(R) enantiomeric ratio of 67:33 | [13][14] |
Experimental Protocols
The analysis of this compound from natural sources requires a multi-step process involving extraction, derivatization (for gas chromatography), and chiral separation.
Extraction of 2-Methylbutanoic Acid from Natural Matrices
The choice of extraction method depends on the sample matrix.
Protocol 3.1.1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Fermented Products and Cocoa
This method is suitable for the extraction of volatile compounds like 2-methylbutanoic acid from solid or liquid samples[5][6][15].
-
Sample Preparation: Place a known amount of the homogenized sample (e.g., 1 gram of cocoa powder or 5 mL of fermented liquid) into a headspace vial[5][16]. An internal standard can be added for quantification.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace[5][16].
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-45 minutes) to adsorb the volatile analytes[5][16].
-
Desorption: Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption of the analytes.
Protocol 3.1.2: Liquid-Liquid Extraction (LLE) from Plant and Animal Tissues
This protocol is a general method for extracting fatty acids from complex biological matrices[17][18].
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent system, such as a chloroform/methanol mixture[17][18].
-
Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including 2-methylbutanoic acid, will partition into the organic (chloroform) layer.
-
Collection and Concentration: Carefully collect the organic layer and evaporate the solvent under a stream of nitrogen to concentrate the extract. The dried extract can then be reconstituted in a suitable solvent for analysis.
Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For the enantiomeric separation of 2-methylbutanoic acid, a chiral stationary phase column is required in the gas chromatograph.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of 2-methylbutanoic acid, it can be derivatized to its methyl ester. This can be achieved by reacting the extract with a methylating agent like BF3 in methanol[17].
-
GC Separation:
-
Column: Use a chiral capillary column (e.g., Chirasil-L-Val).
-
Injection: Inject the derivatized or underivatized sample into the GC.
-
Oven Program: A suitable temperature program is essential to separate the enantiomers. For example, start at a low temperature (e.g., 45°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C)[16].
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI).
-
Analysis Mode: Operate the mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
Biochemical and Signaling Pathways
Biosynthesis of 2-Methylbutanoic Acid from L-Isoleucine
(R)- and (S)-2-Methylbutanoic acid are biosynthesized from the branched-chain amino acid L-isoleucine primarily through the Ehrlich pathway in microorganisms like yeast[9][10].
The key enzymatic steps are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
-
Decarboxylation: The α-keto acid is then decarboxylated to form 2-methylbutanal by a decarboxylase.
-
Oxidation: Finally, 2-methylbutanal is oxidized to 2-methylbutanoic acid.
Caption: Biosynthesis of 2-Methylbutanoic Acid from L-Isoleucine.
Generalized Signaling Pathway for Short-Chain Fatty Acids
As a short-chain fatty acid (SCFA), this compound is likely to exert its biological effects through signaling pathways common to other SCFAs. A primary mechanism involves the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43[12][13][19].
Caption: Generalized SCFA G-protein coupled receptor signaling pathway.
Generalized Mammalian Pheromone Signaling Pathway
The detection of pheromones in mammals, including volatile fatty acids, is primarily mediated by the vomeronasal organ (VNO) and the main olfactory epithelium (MOE)[20][21][22]. This process also involves GPCRs.
Caption: Generalized mammalian pheromone signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Profiling, quantification and classification of cocoa beans based on chemometric analysis of carbohydrates using hydrophilic interaction liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fstjournal.com.br [fstjournal.com.br]
- 7. Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador | PLOS One [journals.plos.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. An investigation of the metabolism of isoleucine to active Amyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of volatile compounds in fermented milk using solid-phase microextraction methods coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species | MDPI [mdpi.com]
- 19. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Neural basis for pheromone signal transduction in mice [frontiersin.org]
- 22. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biosynthesis of (R)-2-Methylbutanoic Acid in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylbutanoic acid is a chiral short-chain fatty acid with significant implications in the flavor and fragrance industry, as well as being a subject of interest in metabolic studies. While its enantiomer, (S)-2-methylbutanoic acid, is a well-documented product of L-isoleucine catabolism in many organisms, the natural biosynthetic pathways leading to the (R)-enantiomer are less clearly defined and appear to be more organism-specific.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, contrasting it with the well-established pathway for its (S)-counterpart. It includes available quantitative data, detailed experimental protocols for analysis, and visualizations of the pertinent biochemical pathways.
The Predominant Pathway: Biosynthesis of (S)-2-Methylbutanoic Acid
The canonical pathway for the formation of 2-methylbutanoic acid in most organisms is through the degradation of the branched-chain amino acid L-isoleucine.[3] This pathway stereospecifically produces (S)-2-methylbutanoyl-CoA, which is then hydrolyzed to (S)-2-methylbutanoic acid. The key enzymatic steps are outlined below.
Diagram: L-Isoleucine Catabolism to (S)-2-Methylbutanoic Acid
Caption: The catabolic pathway of L-isoleucine to (S)-2-Methylbutanoic Acid.
Biosynthesis of this compound: Emerging Pathways
The biosynthesis of this compound is less universally understood. It is known to occur naturally in specific sources, such as cocoa beans and certain fermented products.[4] Research suggests that its formation may occur through alternative or modified pathways, potentially involving key intermediates from L-isoleucine metabolism.
A notable study on a beverage fermented with shiitake mushrooms revealed the presence of up to 35% (R)-methyl 2-methylbutanoate, with this compound identified as the primary precursor.[1] This study proposed that trace amounts of the (R)-enantiomer could be generated from unsaturated secondary metabolites like tiglic aldehyde and tiglic acid, which are themselves derived from L-isoleucine.[1][5]
Diagram: Proposed Pathway for this compound Formation
Caption: A proposed biosynthetic route to this compound.
Furthermore, studies in mammals have identified a distinct catabolic pathway for R-series metabolites of isoleucine, starting from exogenously supplied R(-)-2-methylbutyrate.[2] This suggests that while the de novo synthesis might be rare, the metabolic machinery to process the (R)-enantiomer exists in some organisms. The initial enzymatic step that would lead to the (R)-configuration from a common precursor like L-isoleucine in plants and microorganisms remains an active area of investigation.
Quantitative Data
Quantitative data regarding the biosynthesis of this compound is limited. The following table summarizes available data, primarily focusing on the separation and quantification of the enantiomers.
| Parameter | Organism/System | Value | Reference |
| Enantiomeric Ratio ((R)/(S)) of Methyl 2-methylbutanoate | Shiitake-fermented beverage | Up to 35:65 | [1] |
| Aroma Threshold of this compound | - | Pervasive, cheesy, sweaty odor | [4] |
| Aroma Threshold of (S)-2-Methylbutanoic Acid | - | Pleasantly sweet, fruity odor | [4] |
Experimental Protocols
Protocol 1: Chiral Separation of 2-Methylbutanoic Acid Enantiomers by HPLC
This protocol describes a direct method for the enantioseparation of 2-methylbutanoic acid using a polysaccharide-based chiral stationary phase (CSP).
1. Materials and Reagents:
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one with amylose or cellulose derivatives.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio may need optimization depending on the column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample solvent.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic fraction. The final extract should be dissolved in the sample solvent.
-
Dilute the stock solution or sample extract with the sample solvent to a final concentration suitable for detection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The two enantiomers will be separated into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Quantification can be achieved by creating a calibration curve with known concentrations of the pure enantiomers, if available, or the racemic mixture.
Diagram: Workflow for Chiral HPLC Analysis
Caption: General workflow for the chiral HPLC analysis of 2-methylbutanoic acid.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol can be adapted to study the activity of acyl-CoA dehydrogenases that may be involved in the biosynthesis of 2-methylbutanoic acid precursors. The assay measures the reduction of an electron acceptor.
1. Reagents and Buffers:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates: (S)-2-Methylbutanoyl-CoA and (R)-2-Methylbutanoyl-CoA stock solutions.
-
Electron Acceptor: e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP).
-
Enzyme solution (partially purified or purified).
2. Assay Procedure:
-
In a cuvette, combine the assay buffer, the electron acceptor, and the enzyme solution.
-
Initiate the reaction by adding either (S)-2-Methylbutanoyl-CoA or (R)-2-Methylbutanoyl-CoA.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).
-
The rate of change in absorbance is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
By comparing the activities with the (R) and (S) substrates, the stereospecificity of the enzyme can be determined.
Conclusion
The biosynthesis of this compound in nature presents an intriguing scientific challenge. While the metabolic pathway for its (S)-enantiomer via L-isoleucine catabolism is well-established, the routes to the (R)-form appear to be more specialized and are not yet fully elucidated. The presence of this compound in commercially important products like cocoa highlights the need for further research to uncover the specific enzymes and regulatory mechanisms involved in its formation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the stereochemistry of 2-methylbutanoic acid in various biological systems, which will be crucial for advancements in metabolic engineering, food science, and the development of novel therapeutics.
References
- 1. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of a new mammalian isoleucine catabolic pathway yielding an Rseries of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabis Compound Database: Showing Compound Card for 2-Methyl butanoic acid (CDB005783) [cannabisdatabase.ca]
- 5. researchgate.net [researchgate.net]
(R)-2-Methylbutanoic Acid: A Comprehensive Technical Guide to its Odor Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the odor profile of (R)-2-Methylbutanoic acid, a significant chiral compound in flavor and fragrance chemistry, as well as in metabolic and microbial signaling. This document outlines its distinct sensory characteristics, presents quantitative perceptual data, details the experimental protocols for its analysis, and visualizes the underlying biological and methodological frameworks.
Core Odor Profile
This compound, also known as (R)-2-methylbutyric acid, is a short-chain fatty acid that possesses a strong and distinct aroma. Unlike its enantiomer, (S)-2-Methylbutanoic acid, which is characterized by a pleasant, sweet, and fruity odor, the (R)-form is defined by a potent and often unpleasant scent.[1] Its primary sensory descriptors are consistently reported as cheesy, sweaty, and pungent .[1] This pervasive odor profile makes it a key contributor to the aroma of various natural products, most notably cocoa beans.[1]
The significant difference in odor between the two enantiomers highlights the stereospecificity of human olfactory receptors, where the three-dimensional structure of a molecule dictates its interaction with receptor sites and the subsequent perceived smell.
Quantitative Sensory Data
The perception of an odorant is defined not only by its qualitative description but also by the concentration at which it can be detected (threshold). The following table summarizes the key quantitative data associated with the sensory profile of 2-Methylbutanoic acid enantiomers.
| Enantiomer | Odor / Flavor Descriptors | Type | Threshold Value | Reference |
| (R)-(-)-2-Methylbutanoic Acid | Cheesy, sweaty, penetrating | Taste | 100 ppb (parts per billion) | Leffingwell, J.C. |
| (S)-(+)-2-Methylbutanoic Acid | Fruity, sweet | Taste | 50 ppb (parts per billion) | Leffingwell, J.C. |
Experimental Protocols
The characterization of the odor profile of this compound relies on two primary analytical domains: sensory evaluation by human panelists and instrumental analysis via gas chromatography-olfactometry.
Sensory Evaluation Protocol
Sensory evaluation provides qualitative and quantitative data on how the odor is perceived by humans. A descriptive analysis protocol is typically employed.
Objective: To qualitatively describe and quantitatively rate the sensory attributes of this compound.
1. Panelist Selection and Training:
- Selection: Recruit 8-12 individuals screened for their ability to detect and describe basic odors and tastes. Panelists should be free of allergies and sensitivities to fragrances or food products.
- Training: Familiarize panelists with a standardized lexicon of aroma descriptors relevant to fatty acids and off-flavors (e.g., cheesy, sweaty, rancid, fruity, sour).[3] Use reference standards for each descriptor to anchor the panelists. Conduct training sessions to ensure panelists can reliably identify and scale the intensity of these attributes.
2. Sample Preparation:
- Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., propylene glycol or deodorized water) at a concentration well above the expected detection threshold.
- Create a series of dilutions in the same solvent to be presented to the panelists. Concentrations should span from sub-threshold to clearly perceptible levels.
- For odor evaluation, dip odorless paper blotters to a depth of 1 cm into the solutions.[4] For taste evaluation, use the aqueous solutions directly.
3. Evaluation Procedure:
- Conduct the evaluation in a dedicated sensory analysis laboratory with controlled temperature, lighting, and air circulation to minimize distractions and odors.[5]
- Present samples monadically (one at a time) in coded, randomized order to prevent bias.
- Instruct panelists to first assess the aroma (orthonasal perception) by sniffing the prepared blotter.[4]
- Panelists then rate the intensity of each identified descriptor (e.g., "cheesy," "sweaty") on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
- Mandate a palate cleansing step between samples, typically with unsalted crackers and purified water, with a minimum 5-minute rest period to prevent sensory fatigue.[4][5]
4. Data Analysis:
- Collect the intensity ratings for each descriptor from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between concentrations and to assess panelist performance.
- Generate a sensory profile or "spider web" plot to visualize the mean intensity ratings of the key attributes.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.
Objective: To identify and characterize the odor of this compound as it elutes from the GC column.
1. Sample Preparation and Derivatization:
- Extraction: For analysis from a complex matrix (e.g., food sample), perform a liquid-liquid extraction. Acidify the sample to a pH < 3.0 to ensure the short-chain fatty acids (SCFAs) are in their volatile, non-ionized form.[6] Extract with a solvent such as diethyl ether or ethyl acetate.
- Derivatization (Optional but Recommended): To improve chromatographic performance (peak shape and volatility) for polar compounds like carboxylic acids, derivatization is often necessary. A common method is silylation.
- Dry the extract thoroughly under a stream of nitrogen.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) esters.
2. GC-MS/O Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector and a high-polarity capillary column (e.g., DB-WAX or FFAP) suitable for fatty acid analysis.
- Column Effluent Splitter: At the end of the column, split the effluent between the Mass Spectrometer (MS) detector and a heated olfactometry port. A typical split ratio is 1:1.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min) to separate compounds based on their boiling points.
- Olfactometry Port: A heated sniffing port delivering humidified air to prevent nasal dehydration.
3. Olfactometry Procedure:
- A trained sensory assessor sniffs the effluent from the olfactometry port throughout the entire GC run.
- The assessor records the time, duration, intensity, and a descriptor for every odor detected. This can be done using specialized software that correlates the sensory event with the chromatogram.
4. Data Analysis:
- Correlate the retention times of the odor events from the olfactogram with the retention times of the peaks identified by the MS detector.
- This allows for the positive identification of this compound (or its derivative) as the source of the specific "cheesy/sweaty" odor note at its corresponding retention time.
Visualizations: Workflows and Pathways
Sensory Evaluation Workflow
Caption: Workflow for descriptive sensory analysis of an odorant.
Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Experimental workflow for GC-Olfactometry analysis.
Olfactory Signal Transduction Pathway
Caption: General signaling pathway for odor perception.
References
Spectroscopic Analysis of (R)-2-Methylbutanoic Acid: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Methylbutanoic acid, a chiral carboxylic acid of interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Data Presentation
The spectroscopic data for this compound is summarized below. It is important to note that the NMR and IR spectra of enantiomers are identical. Therefore, the data presented, which may be sourced from analyses of the racemic mixture or the (S)-enantiomer, is representative of this compound. Mass spectrometry fragmentation patterns are also identical for both enantiomers.
Table 1: ¹H NMR Spectroscopic Data for 2-Methylbutanoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | Singlet | -COOH |
| ~2.40 | Multiplet | -CH(CH₃)- |
| ~1.60 | Multiplet | -CH₂CH₃ |
| ~1.18 | Doublet | -CH(CH₃)- |
| ~0.95 | Triplet | -CH₂CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbutanoic Acid[1]
| Chemical Shift (ppm) | Assignment |
| ~183 | -COOH |
| ~41 | -CH(CH₃)- |
| ~26 | -CH₂CH₃ |
| ~16 | -CH(CH₃)- |
| ~11 | -CH₂CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: IR Spectroscopic Data for 2-Methylbutanoic Acid[2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2970 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1460 | Medium | C-H bend (Aliphatic) |
| ~1240 | Medium | C-O stretch |
| ~940 | Broad | O-H bend (Out-of-plane) |
Table 4: Mass Spectrometry Data for 2-Methylbutanoic Acid[4]
| m/z | Relative Intensity (%) | Assignment |
| 102 | ~10 | [M]⁺ (Molecular Ion) |
| 74 | ~100 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 57 | ~80 | [C₄H₉]⁺ |
| 45 | ~30 | [COOH]⁺ |
| 29 | ~40 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette. The liquid level in the NMR tube should be between 4 and 5 cm.[1]
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]
NMR Spectrometer Operation:
-
Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the NMR spectrometer.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[1]
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[1] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr).[4] If necessary, clean the plates with a small amount of a volatile solvent like acetone and allow them to dry completely.[4]
-
Sample Application: Place a single drop of this compound onto the surface of one salt plate.[4]
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]
IR Spectrometer Operation:
-
Background Scan: With the sample chamber empty, run a background spectrum. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Sample Placement: Place the prepared salt plate assembly into the sample holder of the IR spectrometer.[4]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Initial Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[5]
-
Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it further with a solvent mixture compatible with the mass spectrometer's mobile phase (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.[5]
-
Filtration: If any precipitate is observed, the solution must be filtered to prevent clogging of the instrument's tubing.[5]
-
Vial Transfer: Transfer the final diluted solution into a standard 2 mL mass spectrometry vial with a screw cap and septum.[5]
Mass Spectrometer Operation (ESI):
-
Sample Introduction: The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[6]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutanoic acid, a branched-chain alkyl carboxylic acid, possesses a single stereocenter at the second carbon, rendering it a chiral molecule that exists as a pair of enantiomers: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.[1] These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and, critically, in their biological and sensory properties. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylbutanoic acid, detailing the distinct properties of its enantiomers, methods for their synthesis and separation, and their relevance in various scientific and industrial contexts, particularly for drug development.
Introduction to the Chirality of 2-Methylbutanoic Acid
2-Methylbutanoic acid (C₅H₁₀O₂) is a short-chain fatty acid with a chiral center at the C2 position, leading to the existence of two enantiomers.[1] The spatial arrangement of the four different substituents around this stereocenter—a hydrogen atom, a methyl group, an ethyl group, and a carboxylic acid group—determines the absolute configuration of each enantiomer, designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.
The significance of this chirality extends beyond chemical nomenclature. In biological systems, enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic profiles due to the stereospecific nature of enzymes and receptors.[2][3] Consequently, the ability to separate and characterize the individual enantiomers of 2-methylbutanoic acid is of paramount importance in fields ranging from flavor and fragrance chemistry to pharmaceutical development.
Physicochemical and Sensory Properties of Enantiomers
While enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral setting, they are distinguished by their optical activity—the ability to rotate the plane of polarized light.[2] The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[1]
A striking and well-documented distinction between the enantiomers of 2-methylbutanoic acid lies in their sensory properties. The (S)-enantiomer is characterized by a pleasant, sweet, and fruity aroma, found naturally in fruits like apples and apricots.[1][4] In contrast, the (R)-enantiomer possesses a pungent, cheesy, and sweaty odor, and is found in cocoa beans.[1][4] This dramatic difference in odor underscores the high degree of stereospecificity of olfactory receptors.
Table 1: Quantitative Physicochemical Data of 2-Methylbutanoic Acid Enantiomers
| Property | This compound | (S)-2-Methylbutanoic Acid | Racemic 2-Methylbutanoic Acid |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 102.13 | 102.13 | 102.13 |
| Boiling Point (°C) | 176-177 | 172-174 | 176 |
| Density (g/mL at 25°C) | Not specified | 0.938 | ~0.94 (at 20°C) |
| Refractive Index (n20/D) | Not specified | 1.406 | Not specified |
| Specific Rotation ([α]20/D, neat) | -19.34° (hypothesized) | +19° | 0° |
| Odor Description | Pungent, cheesy, sweaty | Sweet, fruity | Pungent, cheesy |
Note: Enantiomers have identical boiling points, densities, and refractive indices in an achiral environment. The slight variations in reported boiling points may be due to experimental conditions. The specific rotation of the (R)-enantiomer is equal in magnitude and opposite in sign to the (S)-enantiomer.
Stereochemistry and the Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of the stereocenter in 2-methylbutanoic acid is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral carbon based on their atomic number.
References
The Pivotal Role of (R)-2-Methylbutanoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylbutanoic acid, a chiral branched-chain fatty acid (BCFA), plays a multifaceted and critical role in the intricate world of microbial metabolism. Arising primarily from the catabolism of L-isoleucine, this molecule serves as a fundamental building block for the synthesis of anteiso-BCFAs, which are crucial components of bacterial cell membranes. Beyond its structural function, this compound and its derivatives act as important signaling molecules, modulating key regulatory pathways that govern virulence and other physiological responses in various bacterial species. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and physiological significance of this compound in microbial metabolism, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Introduction
Branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and adaptation to environmental stressors. Among these, the anteiso-series, which are characterized by a methyl branch on the antepenultimate carbon, are primarily derived from (S)-2-methylbutanoyl-CoA, the activated form of 2-methylbutanoic acid originating from L-isoleucine. While the (S)-enantiomer is the direct precursor in many biosynthetic pathways, the presence and metabolism of this compound have been observed in various microbial systems, suggesting distinct and significant roles. This guide will delve into the metabolic pathways, regulatory networks, and analytical methodologies associated with this compound to provide a comprehensive resource for researchers in microbiology, drug discovery, and biotechnology.
Biosynthesis and Degradation of this compound
The primary route for the formation of 2-methylbutanoic acid in microorganisms is through the catabolism of the branched-chain amino acid L-isoleucine. While the canonical pathway leads to the (S)-enantiomer, the presence of the (R)-form can arise from precursor availability in the growth medium or through specific enzymatic activities.
Biosynthesis from L-Isoleucine
The catabolism of L-isoleucine to 2-methylbutanoyl-CoA is a multi-step enzymatic process that serves as the primary source of the precursor for anteiso-BCFA synthesis.
-
Step 1: Transamination: L-isoleucine is converted to (S)-2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase.
-
Step 2: Oxidative Decarboxylation: The resulting α-keto acid is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form (S)-2-methylbutanoyl-CoA.
While this pathway stereospecifically produces the (S)-enantiomer, some microorganisms have been shown to preferentially utilize or produce the (R)-enantiomer under specific conditions. For instance, in a beverage fermented with shiitake mushrooms, this compound was identified as a key precursor for the formation of (R)-methyl 2-methylbutanoate, a significant flavor compound.[1][2] This suggests the existence of alternative or less-defined pathways for the formation or enrichment of the (R)-enantiomer in certain microbial environments.
Degradation Pathways
Microorganisms can also utilize 2-methylbutanoic acid as a carbon source. Some bacteria, such as certain Pseudomonas species, have been shown to preferentially degrade the (S)-enantiomer, which can lead to the enrichment of this compound in the environment. The degradation of branched-chain fatty acids is thought to proceed via a modified β-oxidation pathway.
Role in Bacterial Membranes
This compound, after conversion to its CoA thioester, serves as a precursor for the synthesis of anteiso-branched-chain fatty acids, such as anteiso-C15:0 and anteiso-C17:0. These BCFAs are major components of the cell membranes of many Gram-positive bacteria, including important pathogens like Staphylococcus aureus.
Influence on Membrane Fluidity
The methyl branch in anteiso-BCFAs disrupts the ordered packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity. This is crucial for bacteria to adapt to changes in temperature and other environmental stresses. The ratio of iso- to anteiso-BCFAs can be modulated by the availability of their respective precursors (valine/leucine for iso- and isoleucine for anteiso-BCFAs), allowing bacteria to fine-tune their membrane properties.
Table 1: Anteiso-Branched-Chain Fatty Acid Composition in Selected Bacteria
| Bacterial Species | Anteiso-C15:0 (%) | Anteiso-C17:0 (%) | Reference |
| Staphylococcus xylosus | 55 | - | [3] |
| Bacillus subtilis | High levels | High levels | [4] |
| Rumen Bacteria | Variable | Variable | [5] |
Note: The exact percentages can vary depending on growth conditions and the specific strain.
This compound in Microbial Signaling
Beyond its structural role, the metabolic flux leading to and from 2-methylbutanoic acid is intricately linked to key regulatory networks that control virulence and other adaptive responses in bacteria.
The CodY Regulon: Sensing Isoleucine Availability
In many low-G+C Gram-positive bacteria, the global transcriptional regulator CodY acts as a sensor of intracellular concentrations of branched-chain amino acids (BCAAs), including isoleucine, and GTP.[6][7][8] When BCAA levels are high, CodY is activated and represses the expression of genes involved in BCAA biosynthesis and transport, as well as numerous virulence factors.[9][10] Conversely, under conditions of isoleucine limitation, CodY repression is lifted, leading to the upregulation of genes required for isoleucine synthesis and the expression of virulence determinants.
Activation of the SaeRS Two-Component System in Staphylococcus aureus
A significant breakthrough in understanding the signaling role of isoleucine-derived BCFAs comes from studies on the SaeRS two-component system in Staphylococcus aureus, a major human pathogen. The SaeRS system is a key regulator of virulence factor expression.
Recent research has demonstrated that anteiso-BCFAs, particularly anteiso-C15:0 and anteiso-C17:0 derived from isoleucine metabolism, act as activating signals for the sensor histidine kinase SaeS.[11][12] This activation leads to the phosphorylation of the response regulator SaeR, which in turn modulates the expression of a vast regulon of virulence genes. The supplementation of S. aureus cultures with 2-methylbutyric acid has been shown to be required for Sae activation in certain genetic backgrounds.[13]
Table 2: Quantitative Data on SaeRS Activation by BCFAs
| Condition | SaeRS Activity (Relative Units) | Key Findings | Reference |
| Wild-type S. aureus | Baseline | Basal level of SaeRS activity. | [13] |
| codY mutant | Increased | Derepression of BCAA biosynthesis leads to higher BCFA levels and increased SaeRS activation. | [11] |
| Supplementation with 2-methylbutyric acid | Increased | Can rescue Sae activation in certain mutant strains. | [13] |
| Supplementation with anteiso-C15:0 | Increased | Directly activates the SaeS sensor kinase. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in microbial metabolism.
Quantification of (R)- and (S)-2-Methylbutanoic Acid by Chiral GC-MS
This protocol describes the extraction, derivatization, and analysis of 2-methylbutanoic acid enantiomers from a microbial culture.
Materials:
-
Microbial culture
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., (R)-(-)-2-butanol with a catalyst, or a chiral derivatizing agent for diastereomer formation)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral GC column (e.g., Chirasil-L-Val)[14]
Procedure:
-
Extraction:
-
Centrifuge the microbial culture to pellet the cells.
-
Acidify the supernatant to pH ~2 with HCl.
-
Extract the supernatant three times with an equal volume of dichloromethane.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried extract, add the chiral derivatizing agent (e.g., (R)-(-)-2-butanol and a catalytic amount of sulfuric acid).
-
Heat the mixture at 60°C for 1 hour.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the resulting diastereomeric esters with hexane.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the chiral GC column.
-
Use an appropriate temperature program to separate the diastereomers.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantify the enantiomers by comparing their peak areas to a standard curve prepared with authentic standards of (R)- and (S)-2-methylbutanoic acid.[15][16][17]
-
Analysis of Bacterial Membrane Fatty Acid Composition
This protocol outlines the extraction and analysis of total fatty acids from bacterial cell membranes.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
BF₃-methanol solution (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Add BF₃-methanol solution to the dried lipid extract.
-
Heat at 100°C for 30 minutes.
-
Cool the reaction and add hexane and a saturated NaCl solution.
-
Vortex and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample onto a suitable GC column (e.g., a polar capillary column).
-
Identify the fatty acids based on their retention times and mass spectra compared to a FAME standard mix.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
Stable Isotope Labeling to Trace Isoleucine Metabolism
This protocol describes a general workflow for tracing the metabolic fate of L-isoleucine into branched-chain fatty acids using stable isotope-labeled precursors.[18][19]
Materials:
-
Bacterial strain of interest
-
Defined minimal medium lacking isoleucine
-
¹³C- or ¹⁵N-labeled L-isoleucine
-
GC-MS or LC-MS/MS
Procedure:
-
Pre-culture: Grow the bacterial strain in a complete defined medium.
-
Labeling Experiment:
-
Wash the cells and resuspend them in the defined minimal medium lacking isoleucine.
-
Add the stable isotope-labeled L-isoleucine to the medium.
-
Incubate the culture for a desired period, taking samples at different time points.
-
-
Sample Processing:
-
Separate the cells from the medium by centrifugation.
-
Extract the intracellular metabolites and the cell membrane lipids as described in the previous protocols.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts by GC-MS or LC-MS/MS.
-
Determine the incorporation of the stable isotope into 2-methylbutanoic acid, its downstream metabolites, and the anteiso-branched-chain fatty acids by monitoring the mass shifts in their respective mass spectra.
-
Metabolic flux analysis can be performed to quantify the flow of carbon or nitrogen from isoleucine to the target molecules.[18]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving this compound.
Caption: Biosynthesis of anteiso-BCFAs from L-isoleucine.
Caption: Regulation of gene expression by the CodY sensor.
Caption: Activation of the SaeRS two-component system by anteiso-BCFAs.
Caption: General experimental workflow for BCFA analysis.
Conclusion
This compound and its metabolic pathway are deeply embedded in the physiology and virulence of many bacterial species. Its role extends from a fundamental component of the cell membrane to a critical signaling molecule that informs key regulatory networks about the metabolic state of the cell and its environment. The intricate interplay between isoleucine metabolism, the CodY regulon, and the SaeRS two-component system highlights a sophisticated mechanism by which bacteria link nutrient availability to the expression of virulence factors. A thorough understanding of these processes, facilitated by the detailed experimental protocols provided in this guide, is essential for the development of novel antimicrobial strategies that target bacterial metabolism and virulence regulation. Further research into the specific roles of the (R)-enantiomer and the precise molecular mechanisms of BCFA-mediated signaling will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catabolism of leucine to branched-chain fatty acids in Staphylococcus xylosus [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarworks.uvm.edu]
- 6. Regulation of CodY Activity through Modulation of Intracellular Branched-Chain Amino Acid Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of CodY, a GTP- and isoleucine-responsive regulator of stationary phase and virulence in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Bacillus subtilis CodY with GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Quantitative analysis of growth and volatile fatty acid production by the anaerobic ruminal bacterium Megasphaera elsdenii T81 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of 2-methylbutanoic acid. It details the initial identification of this branched-chain short-chain fatty acid from natural sources in the 19th century and chronicles the evolution of its synthesis, from early racemic preparations to the first landmark enantioselective synthesis and modern catalytic methods. This document includes detailed experimental protocols for key synthetic procedures, a compilation of its physicochemical and spectroscopic properties, and a discussion of its emerging role in biological signaling pathways. The information is presented to serve as a foundational resource for researchers in organic chemistry, natural products, and drug development.
Introduction
2-Methylbutanoic acid (also known as 2-methylbutyric acid) is a chiral carboxylic acid with the chemical formula C₅H₁₀O₂. It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which possess distinct sensory properties. The (S)-enantiomer is commonly found in fruits like apples and apricots and has a pleasant, fruity aroma, while the (R)-enantiomer, found in cocoa beans, has a pungent, cheesy, or sweaty odor.[1] This intriguing difference has driven interest in its synthesis and separation. Historically, its investigation has been intertwined with the study of fermentation byproducts and natural product chemistry. In recent years, as a short-chain fatty acid (SCFA) produced by gut microbiota, its role in host-microbe interactions and cellular signaling has garnered significant attention from the scientific community.
History of Discovery and Isolation
The history of 2-methylbutanoic acid is rooted in the chemical investigations of the 19th century. Its initial identification was not a singular event but rather a gradual elucidation from complex natural mixtures.
Early Investigations: The first investigations into the chemical constituents of fusel alcohol, a byproduct of alcoholic fermentation, led to the discovery of a mixture of five-carbon amyl alcohols. In the 19th century, chemists discovered that the oxidation of these amyl alcohols yielded a mixture of valeric acid isomers, including a compound that was optically active.[1] This optically active product, which exhibited a positive rotation of polarized light, was later identified as the (2S)-isomer of 2-methylbutanoic acid.[1]
Natural Occurrence: 2-Methylbutanoic acid is a minor component in the essential oils of plants such as Angelica archangelica and valerian (Valeriana officinalis), where it co-occurs with other valeric acid isomers.[1] The medicinal use of valerian root since antiquity unknowingly involved this compound.
Synthesis of 2-Methylbutanoic Acid
The synthesis of 2-methylbutanoic acid has evolved significantly, from early racemic methods to sophisticated asymmetric syntheses that provide access to enantiomerically pure forms.
Racemic Synthesis Methods
A common and straightforward method for preparing racemic 2-methylbutanoic acid is through the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, formed from 2-chlorobutane and magnesium, with carbon dioxide.
Experimental Protocol:
-
Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-chlorobutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, resulting in the formation of sec-butylmagnesium chloride.[3]
-
Step 2: Carboxylation. The Grignard reagent is then added slowly to a vigorously stirred slurry of crushed dry ice (solid carbon dioxide) in anhydrous diethyl ether. The reaction is highly exothermic and should be cooled in an ice bath.[3]
-
Step 3: Work-up. After the addition is complete, the reaction mixture is allowed to warm to room temperature. The resulting magnesium salt is hydrolyzed by the slow addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) with cooling. The aqueous and organic layers are separated.
-
Step 4: Isolation and Purification. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation. The crude 2-methylbutanoic acid is then purified by fractional distillation.
The oxidation of the primary alcohol 2-methyl-1-butanol can yield 2-methylbutanoic acid. Strong oxidizing agents are required for this conversion.
Experimental Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of potassium dichromate in water and concentrated sulfuric acid is prepared. The flask is cooled in an ice bath.
-
Step 2: Oxidation. 2-Methyl-1-butanol is added dropwise to the cooled oxidizing mixture with constant stirring. The reaction is exothermic, and the temperature should be carefully controlled.
-
Step 3: Reaction Completion and Work-up. After the addition is complete, the mixture is gently heated to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by steam distillation or solvent extraction.
-
Step 4: Purification. The collected distillate or extract is then purified by fractional distillation to yield 2-methylbutanoic acid.[4]
Another historical method involves the decarboxylation of a substituted malonic acid.
Experimental Protocol:
-
Step 1: Synthesis of Methyl Ethyl Malonic Acid. Diethyl malonate is sequentially alkylated using an ethyl halide and then a methyl halide in the presence of a base like sodium ethoxide. The resulting diethyl ethylmethylmalonate is then hydrolyzed to ethylmethylmalonic acid.
-
Step 2: Decarboxylation. The substituted malonic acid is heated, which causes it to decarboxylate, losing a molecule of carbon dioxide to form racemic 2-methylbutanoic acid.[5][6] The product is then purified by distillation.
Enantioselective Synthesis
The synthesis of enantiomerically pure 2-methylbutanoic acid is of significant interest due to the distinct properties of the (R) and (S) forms.
The first enantioselective synthesis of 2-methylbutanoic acid was a landmark achievement reported by W. Marckwald in 1904.[1] This method involved the thermal decarboxylation of a diastereomeric salt formed between a prochiral dicarboxylic acid and a chiral amine.
Experimental Protocol (Conceptual):
-
Step 1: Salt Formation. Ethyl(methyl)malonic acid is reacted with the chiral base brucine to form a diastereomeric salt.
-
Step 2: Asymmetric Decarboxylation. The diastereomeric salt is heated, leading to the decarboxylation of the malonic acid derivative. The chiral environment provided by the brucine directs the protonation of the intermediate enolate, resulting in an excess of one enantiomer of 2-methylbutanoic acid.[1]
-
Step 3: Isolation. The optically active 2-methylbutanoic acid is then liberated from the brucine salt by acidification and subsequently isolated.
A modern and highly efficient method for producing enantiomerically pure 2-methylbutanoic acid is the asymmetric hydrogenation of tiglic acid ((E)-2-methyl-2-butenoic acid) using a chiral ruthenium-BINAP catalyst.[1]
Experimental Protocol:
-
Step 1: Catalyst Preparation. A chiral ruthenium(II) catalyst bearing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is prepared in situ or used as a pre-formed complex.
-
Step 2: Hydrogenation. Tiglic acid is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral ruthenium-BINAP catalyst is added, and the reactor is purged with hydrogen gas. The reaction is then carried out under hydrogen pressure at a specific temperature until the reaction is complete.[7]
-
Step 3: Work-up and Purification. After the reaction, the solvent is removed, and the product, enantiomerically enriched 2-methylbutanoic acid, is purified. The enantiomeric excess can be determined by chiral gas chromatography or HPLC.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 2-methylbutanoic acid is provided in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Clear colorless liquid | [1] |
| Density | 0.94 g/cm³ (at 20 °C) | [1] |
| Melting Point | -90 °C | [1] |
| Boiling Point | 176 °C | [1] |
| log P | 1.18 | [1] |
| Flash Point | 83 °C | [1] |
| pKa | ~4.8 |
Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| ~11.5 | Singlet | 1H | -COOH | [8] |
| ~2.40 | Multiplet | 1H | -CH(CH₃)- | [8] |
| ~1.60 | Multiplet | 2H | -CH₂- | [8] |
| ~1.18 | Doublet | 3H | -CH(CH₃)- | [8] |
| ~0.95 | Triplet | 3H | -CH₂-CH₃ | [8] |
| Chemical Shift (ppm) | Assignment | Reference |
| ~183 | -COOH | [9] |
| ~41 | -CH(CH₃)- | [9] |
| ~26 | -CH₂- | [9] |
| ~16 | -CH(CH₃)- | [9] |
| ~11 | -CH₂-CH₃ | [9] |
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) | [10] |
| ~2970 | C-H stretch (aliphatic) | [10] |
| ~1710 | C=O stretch (carboxylic acid) | [10] |
| ~1460 | C-H bend | [10] |
| ~1240 | C-O stretch | [10] |
| ~940 | O-H bend (out-of-plane) | [10] |
| m/z | Relative Intensity | Assignment | Reference |
| 102 | Low | [M]⁺ (Molecular Ion) | [11] |
| 74 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) | [11] |
| 57 | High | [M - COOH]⁺ | [12][13] |
| 45 | Moderate | [COOH]⁺ | [12][13] |
| 29 | High | [C₂H₅]⁺ | [11] |
Biological Significance and Signaling Pathways
As a short-chain fatty acid (SCFA), 2-methylbutanoic acid is a product of the gut microbial fermentation of dietary proteins, particularly the branched-chain amino acid L-isoleucine.[14] SCFAs are increasingly recognized as important signaling molecules that mediate communication between the gut microbiota and the host.
G-Protein Coupled Receptor (GPCR) Activation
2-Methylbutanoic acid, along with other SCFAs, can activate G-protein coupled receptors, specifically GPR41 (also known as FFAR3) and GPR43 (FFAR2).[15][16] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.
The activation of GPR41 and GPR43 by SCFAs initiates downstream signaling cascades that can influence host physiology, including immune responses, gut homeostasis, and metabolism.[17]
Modulation of BMP Signaling
Recent research has suggested a link between circulating levels of 2-methylbutanoic acid and Bone Morphogenetic Protein 6 (BMP-6), a member of the TGF-β superfamily involved in vascular health and disease.[18] Abnormal BMP signaling is implicated in various vascular disorders.[19][20] The precise mechanisms by which 2-methylbutanoic acid may influence BMP signaling are still under investigation but may involve indirect regulation through its effects on cellular metabolism and inflammation.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 3. brainly.in [brainly.in]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Methyl butyric acid(116-53-0) IR Spectrum [chemicalbook.com]
- 11. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbiota metabolite short chain fatty acids, GCPR, and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BMP SIGNALING IN VASCULAR DEVELOPMENT AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BMP6/TAZ-Hippo signaling modulates angiogenesis and endothelial cell response to VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BMP signaling in vascular biology and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile of (R)-2-Methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for (R)-2-Methylbutanoic acid. The information is compiled from established databases and scientific literature to support research and development activities where the energetic properties of this compound are critical. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of experimental workflows.
Introduction
This compound, an enantiomer of 2-methylbutanoic acid, is a branched-chain carboxylic acid with the chemical formula C5H10O2.[1] It is a naturally occurring compound found in various plants and fruits and is of interest in fields such as flavor and fragrance chemistry, biochemistry, and pharmaceutical development.[1] A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and computational modeling.
Thermochemical Data
The following tables summarize the key thermochemical parameters for 2-methylbutanoic acid. It is important to note that much of the available experimental data does not distinguish between the (R) and (S) enantiomers and is reported for the racemic mixture or the achiral compound.[2][3]
Table 1: Enthalpy and Gibbs Free Energy Data
| Parameter | Value | Phase | Method | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | -495.4 ± 6.2 kJ/mol | Gas | Calculated | [2] |
| Standard Molar Enthalpy of Formation (ΔfH°) | -554.5 ± 5.9 kJ/mol | Liquid | Experimental | [2] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2859.6 ± 5.8 kJ/mol | Liquid | Experimental | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -276.96 kJ/mol | Gas | Calculated (Joback Method) | [4] |
Table 2: Phase Change and Heat Capacity Data
| Parameter | Value | Phase | Method | Reference |
| Molar Enthalpy of Vaporization (ΔvapH°) | 59.1 ± 3.0 kJ/mol | Liquid to Gas | Correlation | [2] |
| Ideal Gas Heat Capacity (Cp,gas) | Varies with temperature | Gas | Critically Evaluated | [5] |
| Normal Boiling Point (Tboil) | 449 K (176 °C) | Liquid | Experimental | [1] |
| Melting Point (Tfus) | 183 K (-90 °C) | Solid | Experimental | [1] |
Experimental Protocols
The experimental determination of the thermochemical data presented above relies on well-established calorimetric techniques. While the specific experimental details for this compound are documented in primary literature which may require subscription access, the general methodologies are described below.[3][6]
Combustion Calorimetry (for Enthalpy of Combustion)
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
General Protocol:
-
Sample Preparation: A precisely weighed sample of 2-methylbutanoic acid (typically in a liquid form) is placed in a sample holder, often a platinum crucible. For volatile liquids, encapsulation in a gelatin capsule or a similar container may be necessary to prevent evaporation before combustion.
-
Bomb Assembly: The sample holder is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. A fuse wire (typically iron or platinum) is connected to two electrodes within the bomb, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically around 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of a known heat of combustion, such as benzoic acid. The corrected temperature rise from the combustion of the sample is used, along with the calorimeter's heat capacity, to calculate the heat of combustion of the sample. Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.
Transpiration Method (for Enthalpy of Vaporization)
The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which can be measured using the transpiration method.
General Protocol:
-
Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of liquid this compound maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.
-
Condensation: The gas mixture is then passed through a cold trap, where the vapor of the substance condenses.
-
Quantification: The amount of the condensed substance is determined, typically by weighing the cold trap before and after the experiment or by a suitable analytical technique like gas chromatography.
-
Vapor Pressure Calculation: The partial pressure of the substance in the gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of substance transported, the volume of the carrier gas passed, and the ideal gas law.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.
Visualizations
The following diagrams illustrate the generalized workflows for the experimental techniques described above.
Caption: Generalized workflow for determining the enthalpy of combustion using bomb calorimetry.
Caption: Generalized workflow for determining the enthalpy of vaporization via the transpiration method.
References
Methodological & Application
Enantioselective Synthesis of (R)-2-Methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylbutanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its specific stereochemistry is often crucial for the desired therapeutic effects. For instance, the enantiomers of 2-methylbutanoic acid exhibit distinct sensory properties, with the (R)-enantiomer possessing a cheesy, sweaty odor, while the (S)-enantiomer has a fruity scent.[1] This highlights the importance of stereocontrol in its synthesis for applications in flavor, fragrance, and pharmaceutical industries.
This document provides detailed application notes and experimental protocols for three primary methodologies for the enantioselective synthesis of this compound: asymmetric hydrogenation, diastereoselective alkylation using an Evans chiral auxiliary, and enzymatic kinetic resolution.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different enantioselective methods to synthesize this compound, allowing for easy comparison of their efficacy.
| Method | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Tiglic acid, [Ru((R)-BINAP)(OAc)₂] | >95% | 88-95% | High yield, high enantioselectivity, catalytic method. | Requires high-pressure hydrogen gas and specialized equipment. |
| Diastereoselective Alkylation | Butanoyl chloride, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS, Methyl iodide | ~70-85% (overall) | >98% | Excellent enantioselectivity, reliable and well-established method. | Multi-step process, requires stoichiometric chiral auxiliary, cryogenic conditions. |
| Enzymatic Kinetic Resolution | Racemic ethyl 2-methylbutanoate, Lipase from Rhizopus chinensis (RCL) | ~45% (for R-ester) | up to 95% | Mild reaction conditions, environmentally friendly ("green") chemistry. | Theoretical maximum yield for one enantiomer is 50%, requires separation of product from starting material. |
Method 1: Asymmetric Hydrogenation of Tiglic Acid
This method involves the direct hydrogenation of a prochiral olefin, tiglic acid, using a chiral ruthenium-BINAP catalyst to induce enantioselectivity. The choice of the (R)-BINAP ligand is crucial for the synthesis of the (R)-enantiomer of 2-methylbutanoic acid.[1][2]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Tiglic acid
-
[Ru(OAc)₂((R)-BINAP)] (Ruthenium(II) diacetate [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl])
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with tiglic acid and the [Ru(OAc)₂((R)-BINAP)] catalyst (substrate-to-catalyst ratio, S/C = 100-1000).
-
Add anhydrous methanol to dissolve the substrate.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave multiple times with argon, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25°C) for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
The crude product can be purified by distillation or chromatography to yield pure this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis of a derivatized sample (e.g., methyl ester).
Method 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This robust method utilizes a chiral auxiliary to control the stereochemistry of an alkylation reaction. The auxiliary is first acylated with a butanoyl group, then deprotonated to form a chiral enolate. The subsequent alkylation with methyl iodide proceeds with high diastereoselectivity due to the steric hindrance provided by the auxiliary. Finally, the auxiliary is cleaved to yield the desired this compound. To obtain the (R)-enantiomer, the (4S,5R)- or (4R)-configured oxazolidinone auxiliary is typically used.
Experimental Workflow
Detailed Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere (argon), add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Slowly add butanoyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to obtain the N-butanoyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-butanoyloxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78°C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30-60 minutes to form the enolate.
-
Add methyl iodide (1.5 eq) to the enolate solution.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the major diastereomer.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated auxiliary in a 4:1 mixture of THF and water at 0°C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously at 0°C for 2 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with saturated NaHCO₃ and extract with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Method 3: Enzymatic Kinetic Resolution
Kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to separate a racemic mixture. In this protocol, the lipase from Rhizopus chinensis (RCL) selectively hydrolyzes the (S)-ester from a racemic mixture of ethyl 2-methylbutanoate, leaving the desired (R)-ester unreacted. The (R)-ester is then hydrolyzed to yield this compound.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Racemic ethyl 2-methylbutanoate
-
Lipase from Rhizopus chinensis (RCL), immobilized or free
-
Phosphate buffer (e.g., pH 7.0)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Prepare a suspension of racemic ethyl 2-methylbutanoate in phosphate buffer.
-
Add the lipase (e.g., 10-50% w/w of substrate) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 4°C for higher enantioselectivity) for a specified time (e.g., 10 hours).[3]
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is crucial to maximize the enantiomeric excess of the remaining ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it.
-
Acidify the aqueous phase to pH ~2 with HCl and extract the (S)-2-methylbutanoic acid with an organic solvent.
-
Make the remaining aqueous phase basic and extract the unreacted (R)-ethyl 2-methylbutanoate with an organic solvent.
-
Combine the organic extracts containing the (R)-ester, dry over anhydrous Na₂SO₄, and concentrate.
-
To obtain the free acid, hydrolyze the purified (R)-ethyl 2-methylbutanoate using a standard procedure (e.g., refluxing with aqueous NaOH).
-
After hydrolysis, acidify the solution with HCl and extract the this compound with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the final product.
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the researcher or organization. Asymmetric hydrogenation offers a direct and efficient catalytic route to the product in high yield and enantioselectivity. The Evans chiral auxiliary method provides excellent stereocontrol and is highly reliable, though it involves a multi-step sequence. Enzymatic kinetic resolution is an environmentally friendly option that operates under mild conditions but is limited by a theoretical maximum yield of 50% for the desired enantiomer. Each protocol presented provides a robust starting point for the successful enantioselective synthesis of this important chiral building block.
References
Application Notes and Protocols for the Asymmetric Hydrogenation of Tiglic Acid to Synthesize (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective synthesis of (R)-2-Methylbutanoic acid via the asymmetric hydrogenation of tiglic acid. The method utilizes a chiral Ruthenium-BINAP catalyst system, which is well-established for its high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids.
Introduction
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Asymmetric hydrogenation represents one of the most direct and atom-economical methods for its production from the prochiral substrate, tiglic acid. The use of chiral catalysts, such as Ruthenium complexes with atropisomeric diphosphine ligands like BINAP, allows for precise control over the stereochemical outcome of the reaction. This document outlines the experimental procedure, presents key performance data, and illustrates the underlying catalytic cycle and experimental workflow.
Quantitative Data Summary
The following table summarizes the results obtained for the asymmetric hydrogenation of tiglic acid under various conditions. High yields and excellent enantioselectivities are achievable, with solvent and hydrogen pressure playing a significant role in the stereochemical outcome. To obtain the desired this compound, the (R)-BINAP or (R)-H8-BINAP ligand should be employed. The data presented here is based on studies using the (S)-enantiomer of the catalyst, which yields (S)-2-methylbutanoic acid; the use of the (R)-catalyst is expected to produce the (R)-product with comparable yield and enantiomeric excess (e.e.).
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Substrate/ Catalyst Ratio | Time (h) | Yield (%) | e.e. (%) of (S)-acid | Reference |
| [Ru(OAc)₂((S)-H₈-BINAP)] | Methanol | 30 | 50 | 150-160 | overnight | >99 | 82 | [1] |
| [Ru(OAc)₂((S)-H₈-BINAP)] | Methanol | 5 | 50 | 150-160 | overnight | >99 | 95 | [1] |
| [Ru(OAc)₂((S)-H₈-BINAP)] | Hexane | 30 | 50 | 150-160 | overnight | >99 | 73 | [1] |
| [Ru(OAc)₂((S)-H₈-BINAP)] | Supercritical CO₂ | 33 | 50 | 150-160 | overnight | >99 | 75-81 | [1] |
| [Ru(OAc)₂((S)-H₈-BINAP)] | Supercritical CO₂ | 7 | 50 | 150-160 | overnight | >99 | 71-72 | [1] |
Experimental Protocols
This section provides a detailed methodology for the asymmetric hydrogenation of tiglic acid using a [Ru(OAc)₂((R)-H₈-BINAP)] catalyst in methanol.
Materials and Equipment
-
Substrate: Tiglic acid (E-2-methyl-2-butenoic acid)
-
Catalyst: [Ru(OAc)₂((R)-H₈-BINAP)] (or prepared in situ)
-
Solvent: Anhydrous methanol
-
Gas: High-purity hydrogen (H₂)
-
Apparatus: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis.
Protocol for Asymmetric Hydrogenation in Methanol
-
Catalyst and Substrate Preparation:
-
In an inert atmosphere (e.g., a glovebox), add [Ru(OAc)₂((R)-H₈-BINAP)] catalyst to the autoclave. The substrate-to-catalyst (S/C) ratio can range from 100 to 1000, depending on the desired efficiency. For this protocol, an S/C of 150 is used.
-
Add tiglic acid to the autoclave.
-
Add anhydrous methanol as the solvent.
-
-
Reaction Setup:
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen gas line.
-
Purge the autoclave by pressurizing with hydrogen to approximately 10 atm and then venting. Repeat this process 3-5 times to ensure an inert atmosphere.
-
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 atm for higher enantioselectivity).[1]
-
Place the autoclave in a heating mantle or oil bath pre-heated to 50°C.
-
Stir the reaction mixture vigorously for the specified time (e.g., overnight, or until reaction completion is confirmed by monitoring).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The crude product can be purified by standard methods such as column chromatography if necessary.
-
-
Analysis:
-
Conversion: Determine the conversion of tiglic acid by ¹H NMR spectroscopy of the crude product.
-
Enantiomeric Excess (e.e.): The enantiomeric purity of the this compound is determined by chiral HPLC analysis.[1] This typically requires derivatization of the carboxylic acid to an amide or ester. For example, condensation with (R)-α-naphthylethylamine using a coupling agent like diethyl phosphorocyanidate allows for the separation of the resulting diastereomeric amides on a standard stationary phase.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of tiglic acid.
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
The catalytic cycle for the hydrogenation of α,β-unsaturated carboxylic acids by Ru(II)-BINAP complexes is thought to proceed via a monohydride mechanism. The key steps involve coordination of the substrate to the ruthenium center, migratory insertion of the double bond into the Ru-H bond, and subsequent hydrogenolysis to release the product.
Caption: Proposed catalytic cycle for Ru-BINAP hydrogenation.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid that exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and characterization crucial in drug development and other scientific disciplines. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-methylbutanoic acid, focusing on classical, enzymatic, and chromatographic methods.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes quantitative data for various methods used in the chiral resolution of 2-methylbutanoic acid and related compounds.
| Resolution Method | Resolving Agent/Enzyme/Column | Substrate | Enantiomeric Excess (ee%) | Yield | Key Remarks |
| Classical Resolution | (-)-Brucine | Racemic 2-hydroxy-2-methylbutanoic acid | >99% (after recrystallization) | Dependent on crystallization efficiency | Diastereomeric salt formation and fractional crystallization.[1] |
| Classical Resolution | (R)-(+)-α-Methylbenzylamine | Racemic 2-methylbutanoic acid | Not specified | Not specified | Forms diastereomeric salts that can be separated.[2] |
| Enzymatic Resolution | Lipase (e.g., from Candida rugosa, Rhizopus oryzae) | Racemic 2-methylbutyric acid | >99% achievable | Theoretically limited to 50% for one enantiomer | Enantioselective esterification or hydrolysis.[3][4] |
| Enzymatic Resolution | Pseudomonas sp. (microbial) | Racemic 2-methylbutyric acid | Not specified | Not specified | Preferential utilization of the (S)-enantiomer to yield (R)-enantiomer.[5] |
| Chromatographic Analysis | Chiral Stationary Phase (CSP) HPLC Column | Racemic 2-hydroxy-2-methylbutanoic acid | Analytical separation (Rs > 1.5) | N/A (analytical) | Direct method for determining enantiomeric purity.[6][7] |
| Two-Step Enzymatic Process | Immobilized Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | >96% | 73% (total process) | Involves acetylation and subsequent alcoholysis.[8] |
Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This protocol is adapted from the resolution of a similar chiral acid and can be applied to 2-methylbutanoic acid with appropriate modifications.[1][9]
Materials:
-
Racemic 2-methylbutanoic acid
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks, Büchner funnel, filtration apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic 2-methylbutanoic acid (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
The collected salt is enriched in one diastereomer. The more soluble diastereomer remains in the filtrate.
-
Recrystallize the collected salt from hot methanol until a constant optical rotation is achieved, indicating the purity of the diastereomer.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 1M HCl dropwise until the pH of the solution is acidic (pH ~2) to liberate the free carboxylic acid.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-methylbutanoic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved acid by chiral HPLC or by converting it to a diastereomeric ester and analyzing by NMR.[1]
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol utilizes the enantioselectivity of lipases to resolve racemic 2-methylbutanoic acid.[3]
Materials:
-
Racemic 2-methylbutanoic acid
-
Lipase (e.g., from Candida rugosa or Rhizopus oryzae)
-
Anhydrous organic solvent (e.g., hexane)
-
An alcohol (e.g., n-pentanol)
-
5% Sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzymatic Esterification:
-
In a suitable reaction vessel, dissolve racemic 2-methylbutanoic acid and n-pentanol in hexane.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is crucial to maximize the enantiomeric excess of both the unreacted acid and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutanoic acid.
-
Collect the aqueous layer and acidify it with 1M HCl to a pH of ~2.
-
Extract the (S)-2-methylbutanoic acid with diethyl ether or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched (S)-2-methylbutanoic acid.
-
-
Recovery of the Other Enantiomer (Optional):
-
The organic layer from the initial extraction contains the (R)-pentyl 2-methylbutyrate. This ester can be hydrolyzed back to (R)-2-methylbutanoic acid if desired.
-
Protocol 3: Chiral HPLC Analysis
This protocol outlines a general procedure for determining the enantiomeric excess of a resolved sample of 2-methylbutanoic acid.[6][7]
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase (e.g., a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid)
-
Sample of resolved 2-methylbutanoic acid
-
Sample solvent (compatible with the mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the resolved 2-methylbutanoic acid sample at a concentration of 1.0 mg/mL in the sample solvent.
-
Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the CSP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).
-
Set the UV detector to a suitable wavelength (e.g., 210-220 nm for carboxylic acids).
-
-
Injection and Data Analysis:
-
Inject a known volume of the prepared sample (e.g., 5-10 µL) onto the HPLC system.
-
The two enantiomers will be separated into two distinct peaks with different retention times.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[6]
-
Determine the enantiomeric excess (ee) by integrating the area of each peak using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizations
Caption: Overall workflow for the chiral resolution of racemic 2-methylbutanoic acid.
Caption: Process of classical resolution via diastereomeric salt formation.
Caption: Process of enzymatic kinetic resolution of a racemic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
Microbial Resolution and Synthesis of 2-Methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid with two enantiomers, (S)-2-methylbutanoic acid and (R)-2-methylbutanoic acid, which are valuable chiral building blocks in the synthesis of pharmaceuticals, flavors, and fragrances. The distinct biological activities of each enantiomer necessitate their availability in high optical purity. Microbial processes offer a green and efficient alternative to traditional chemical methods for producing enantiopure 2-methylbutanoic acid, providing high stereoselectivity under mild reaction conditions.
This document provides detailed application notes and experimental protocols for two distinct microbial strategies: the de novo synthesis of (S)-2-methylbutanoic acid from L-isoleucine using Bacillus spizizenii and the kinetic resolution of racemic 2-methylbutanoic acid to yield the (R)-enantiomer via the enantioselective degradation of the (S)-enantiomer by Pseudomonas sp..
Application Note 1: Enantioselective Synthesis of (S)-2-Methylbutanoic Acid via L-Isoleucine Catabolism in Bacillus spizizenii
This method leverages the natural metabolic pathway of Bacillus spizizenii to convert L-isoleucine into enantiopure (S)-2-methylbutanoic acid. This approach is advantageous as it starts from a readily available amino acid precursor and directly yields the desired enantiomer with high purity, eliminating the need for chiral separation of a racemic mixture.
Data Presentation
| Parameter | Value | Reference |
| Microorganism | Bacillus spizizenii ATCC 6633 | [1] |
| Substrate | L-Isoleucine | [1] |
| Product | (S)-2-Methylbutanoic Acid | [1] |
| Titer | 3.67 g/L | [1] |
| Enantiomeric Excess (ee) | 99.32% | [1] |
| Conversion Efficiency | 58.92% | [1] |
| Recovery Yield (Purification) | 63.90% | [1] |
| Final Purity | 97.32% | [1] |
| Optimal Temperature | 45 °C | [1] |
| Optimal Glucose Concentration | 5 g/L | [1] |
| Optimal L-Isoleucine Concentration | 8 g/L | [1] |
| Inoculation Size | 8% (v/v) | [1] |
Experimental Protocols
1. Media Preparation
-
Seed Culture Medium (per liter):
-
L-Isoleucine: 2 g
-
Yeast Extract: 5 g
-
Peptone: 10 g
-
NaCl: 10 g
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Fermentation Medium (GL5/8 Medium, per liter):
-
Glucose: 5 g
-
L-Isoleucine: 8 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 2.5 g
-
KH₂PO₄: 2.5 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
MnSO₄·H₂O: 0.007 g
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.
-
2. Inoculum Preparation
-
Inoculate a single colony of Bacillus spizizenii ATCC 6633 from a fresh agar plate into a 50 mL flask containing 10 mL of seed culture medium.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the exponential growth phase.
3. Fermentation
-
Inoculate 8 mL of the seed culture into a 250 mL flask containing 100 mL of the GL5/8 fermentation medium (8% v/v inoculation).
-
Incubate the production culture at 45°C with shaking at 200 rpm for 72 hours.
-
Monitor the cell growth (OD₆₀₀), glucose consumption, and (S)-2-methylbutanoic acid production periodically by taking samples aseptically.
4. Product Extraction and Purification
-
After 72 hours of fermentation, harvest the culture broth by centrifugation at 8,000 rpm for 10 minutes to remove the bacterial cells.
-
Acidify the supernatant to pH 2.0 with 6 M HCl.
-
Extract the acidified supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude (S)-2-methylbutanoic acid.
-
Further purification can be achieved by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
5. Analytical Method
-
The concentration of 2-methylbutanoic acid can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The enantiomeric excess (ee) is determined by chiral GC analysis after derivatization (e.g., to its methyl ester) or by chiral HPLC using a suitable chiral column.
Visualization
Caption: L-Isoleucine catabolic pathway in Bacillus spizizenii.
Application Note 2: Kinetic Resolution of Racemic 2-Methylbutanoic Acid to Produce this compound using Pseudomonas sp.
This application note describes a kinetic resolution strategy for the production of this compound. A Pseudomonas species is employed to selectively consume the (S)-enantiomer from a racemic mixture of 2-methylbutanoic acid, leaving the desired (R)-enantiomer in the culture medium. This method is particularly useful when the (R)-enantiomer is the target compound.
Data Presentation
| Parameter | Expected Value/Description | Reference |
| Microorganism | Pseudomonas sp. | [2] |
| Substrate | Racemic (±)-2-Methylbutanoic Acid | [2] |
| Product | This compound | [2] |
| Principle | Preferential utilization of (S)-2-methylbutanoic acid | [2] |
| Expected Enantiomeric Excess (ee) | High (>90%) | General principle of kinetic resolution |
| Expected Yield | < 50% (theoretical maximum is 50%) | General principle of kinetic resolution |
Experimental Protocols
1. Media Preparation
-
Screening Medium (per liter):
-
(±)-2-Methylbutanoic Acid: 1 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 1 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.2 g
-
Yeast Extract: 0.5 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Production Medium (per liter):
-
(±)-2-Methylbutanoic Acid: 5 g (or optimized concentration)
-
Yeast Extract: 2 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 1 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.2 g
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.
-
2. Inoculum Preparation
-
Isolate a suitable Pseudomonas sp. from soil by enrichment culture using the screening medium.
-
Prepare a seed culture by inoculating a single colony of the selected Pseudomonas sp. into a 50 mL flask containing 10 mL of a suitable rich medium (e.g., Nutrient Broth) and incubate at 30°C with shaking at 200 rpm for 16-24 hours.
3. Resolution Process
-
Harvest the cells from the seed culture by centrifugation (6,000 rpm, 10 min) and wash twice with sterile saline solution (0.85% NaCl).
-
Resuspend the cell pellet in the production medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Incubate the culture at 30°C with vigorous shaking (200 rpm) to ensure sufficient aeration.
-
Monitor the reaction progress by periodically analyzing the concentration of total 2-methylbutanoic acid and the enantiomeric excess of the remaining acid. The reaction should be stopped when the enantiomeric excess of the (R)-enantiomer reaches its maximum (ideally around 50% conversion).
4. Product Isolation and Purification
-
Once the desired enantiomeric excess is achieved, remove the bacterial cells by centrifugation (8,000 rpm, 10 min).
-
Acidify the supernatant to pH 2.0 using 6 M HCl.
-
Extract the this compound from the acidified supernatant using an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be performed using silica gel column chromatography or distillation.
5. Analytical Method
-
The total concentration of 2-methylbutanoic acid is monitored by GC or HPLC.
-
The enantiomeric composition is determined by chiral GC or chiral HPLC to calculate the enantiomeric excess of the (R)-enantiomer.
Visualization
Caption: Experimental workflow for the resolution of racemic 2-methylbutanoic acid.
References
(R)-2-Methylbutanoic Acid: A Versatile Chiral Building Block in Organic Synthesis
(R)-2-Methylbutanoic acid , a chiral carboxylic acid, has emerged as a valuable and versatile building block in organic synthesis. Its stereodefined center makes it a crucial starting material for the enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of high-value chemical entities.
Applications in Agrochemicals: Synthesis of Esfenvalerate
A significant application of derivatives of 2-methylbutanoic acid is in the synthesis of pyrethroid insecticides. Esfenvalerate, a potent, broad-spectrum insecticide, incorporates a chiral acid moiety, (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid. While esfenvalerate itself contains the (S)-enantiomer of the acid, synthetic routes can be designed to utilize this compound as a starting material, involving stereochemical inversion.
Pyrethroids, including esfenvalerate, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[1][2][3] They bind to the open state of these channels, preventing their closure and leading to prolonged sodium influx.[4][5][6] This causes repetitive neuronal firing, leading to paralysis and eventual death of the insect.[3][5][7]
Experimental Protocols
Synthesis of (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid from a related chiral precursor:
While a direct synthesis from this compound is complex and not widely published, a common industrial synthesis of esfenvalerate involves the stereoselective synthesis of its active acid component.[8] The following protocol outlines the esterification step to form the final esfenvalerate product.
Protocol: Esterification to form Esfenvalerate
This protocol describes the esterification of (2S)-2-(4-chlorophenyl)-3-methylbutyric acid with (S)-α-cyano-3-phenoxybenzyl alcohol.
Materials:
-
(2S)-2-(4-chlorophenyl)-3-methylbutyric acid
-
(S)-α-cyano-3-phenoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH) solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2S)-2-(4-chlorophenyl)-3-methylbutyric acid in anhydrous toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous toluene. In a separate flask, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol and pyridine (1.1 equivalents) in anhydrous toluene. Cool the alcohol solution to 0-5 °C in an ice bath. Add the acid chloride solution dropwise to the alcohol solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding a 5% NaOH solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude esfenvalerate.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure esfenvalerate.
Quantitative Data:
| Parameter | Value |
| Enantiomeric excess of (2S)-acid | >98% |
| Yield of Esterification | 85-95% |
| Purity of Esfenvalerate | >98% |
Diagram: Synthesis Workflow for Esfenvalerate
Caption: General workflow for the synthesis of Esfenvalerate.
Applications in Pharmaceuticals: Imidazolinone Herbicides as a Case Study
Experimental Protocols
Protocol: General Amide Coupling of this compound
This protocol describes a general method for the formation of an amide bond, a common reaction in the synthesis of biologically active molecules, using this compound.
Materials:
-
This compound
-
Amine (R'-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel to obtain the desired product.
Quantitative Data for a Representative Amide Coupling:
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Yield |
| This compound | Benzylamine | HATU/DIPEA | DMF | 85-95% |
| This compound | Aniline | HATU/DIPEA | DMF | 70-85% |
Diagram: Signaling Pathway of Acetolactate Synthase (ALS) Inhibition
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by imidazolinone herbicides.
Conclusion
This compound and its derivatives are valuable chiral building blocks in the synthesis of complex organic molecules. Its utility is demonstrated in the agrochemical industry, particularly in the synthesis of stereospecific insecticides like esfenvalerate. Furthermore, its core structure is relevant to the development of other biologically active compounds, such as herbicides that target essential amino acid biosynthesis pathways. The provided protocols and diagrams serve as a foundation for researchers to explore the potential of this versatile chiral synthon in their synthetic endeavors.
References
- 1. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Page loading... [guidechem.com]
- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toxno.com.au [toxno.com.au]
- 8. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Imazaquin - Wikipedia [en.wikipedia.org]
- 11. Imidazolinones, herbicides, acetolactase synthase, herbicide, injury, damage, symptoms [ptrpest.com]
- 12. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from the chiral building block, (R)-2-Methylbutanoic acid. The protocols are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a valuable chiral starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its stereocenter is often incorporated into the final drug molecule, making its enantiopurity crucial for therapeutic efficacy and safety. This document details the synthesis of a key intermediate for the neprilysin inhibitor Sacubitril, showcasing the utility of this compound in complex organic synthesis.
Featured Intermediate: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
This intermediate is a crucial component in the synthesis of Sacubitril, which, in combination with Valsartan, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) for the treatment of heart failure.[1] The synthesis of this intermediate from a derivative of this compound highlights a practical application of this chiral building block.
Synthesis Pathway Overview
The overall synthetic strategy involves the conversion of a derivative of this compound to a key intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, through a stereoselective reduction and subsequent protection.
Caption: Synthesis workflow for the Sacubitril intermediate.
Experimental Protocols
Protocol 1: Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
This protocol describes a two-step synthesis of the target intermediate starting from (R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester.
Step 1: Asymmetric Hydrogenation of (R)-2-Methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester
This step involves the stereoselective reduction of the oxime to the corresponding amine.
Materials:
-
(R)-2-Methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester
-
Methanol (anhydrous)
-
[RuCl(p-cymene)(R)-BINAP]Cl (Ruthenium catalyst)
-
Hydrogen gas (high pressure)
-
Nitrogen gas (inert)
Equipment:
-
High-pressure hydrogenation reactor
-
Schlenk line or glovebox for inert atmosphere techniques
-
Rotary evaporator
Procedure:
-
To a high-pressure hydrogenation reactor, add (R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester (2.0 g), anhydrous methanol (30 mL), and [RuCl(p-cymene)(R)-BINAP]Cl (120 mg).[1]
-
Seal the reactor and purge thoroughly with nitrogen gas to remove all air.
-
Pressurize the reactor with hydrogen gas to 4.0 MPa.[1]
-
Heat the reaction mixture to 40°C and maintain stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Concentrate the reaction mixture to dryness using a rotary evaporator to obtain the crude amino ester.
Step 2: Hydrolysis and Boc-Protection
This step involves the saponification of the methyl ester followed by the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Crude amino ester from Step 1
-
3M Lithium hydroxide (LiOH) solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
6M Hydrochloric acid (HCl)
-
Water (deionized)
Equipment:
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To the crude amino ester from Step 1, add 3M LiOH solution.
-
Heat the mixture under reflux until the hydrolysis of the ester is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir vigorously until the protection of the amine is complete.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane to remove any non-polar impurities.
-
Carefully acidify the aqueous phase to a pH of 2-4 using 6M hydrochloric acid.
-
Extract the acidified aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (Step 1) | (R)-2-Methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester | [1] |
| Catalyst Loading (Step 1) | 6 mol% | [1] |
| Hydrogen Pressure (Step 1) | 4.0 MPa | [1] |
| Reaction Temperature (Step 1) | 40°C | [1] |
| Final Product Yield (Step 2) | 80% | [1] |
| Optical Purity (de) | 97.8% | [1] |
Alternative Synthesis Approach
An alternative method involves the asymmetric hydrogenation of an enamine precursor.
Caption: Alternative synthesis via asymmetric hydrogenation.
Protocol 2: Asymmetric Hydrogenation of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
Materials:
-
(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
-
Nickel acetate tetrahydrate
-
(R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
-
Ammonium formate
-
Ethanol
Equipment:
-
Reaction flask with stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a clean reaction flask under an air atmosphere, dissolve (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid (38.1 g, 0.1 mol), nickel acetate tetrahydrate (373.5 mg, 1.5 mmol), (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (815 mg, 1.5 mmol), and ammonium formate (37.8 g, 0.6 mol) in 500 mL of ethanol.[2]
-
Stir the mixture to ensure homogeneity and heat to 55°C.
-
Maintain the reaction at 55°C with stirring until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture.
-
Filter the resulting crystals and dry them under vacuum at 40°C to obtain the final product as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid | [2] |
| Catalyst Loading | 1.5 mol% Nickel acetate, 1.5 mol% Chiral ligand | [2] |
| Reducing Agent | Ammonium formate (6 equivalents) | [2] |
| Reaction Temperature | 55°C | [2] |
| Final Product Yield | 91.9% | [2] |
Disclaimer: These protocols are intended for informational purposes only and should be carried out by qualified professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times. The user is solely responsible for all risks associated with the use of these protocols.
References
Application of (R)-2-Methylbutanoic Acid in Flavor and Fragrance Synthesis: Application Notes and Protocols
(R)-2-Methylbutanoic acid, a chiral carboxylic acid, is a significant contributor to the flavor and fragrance profiles of a wide array of natural and manufactured products. Its distinct "cheesy" and "sweaty" aroma profile makes it a valuable, albeit challenging, ingredient for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries. This document provides detailed application notes and protocols for the synthesis and utilization of this compound.
Sensory Profile and Quantitative Data
The sensory properties of 2-methylbutanoic acid are highly dependent on its stereochemistry. The (R)- and (S)-enantiomers possess distinctly different aromas, highlighting the importance of enantioselective synthesis and analysis in the flavor and fragrance industry.
This compound is characterized by a pungent, cheesy, and sweaty odor.[1] In contrast, its enantiomer, (S)-2-Methylbutanoic acid, offers a pleasantly sweet and fruity aroma.[1] This stark difference in sensory perception underscores the necessity of high enantiomeric purity when formulating specific flavor and fragrance profiles.
| Compound | Enantiomer | Reported Odor/Flavor Profile | Taste Threshold (in water) |
| 2-Methylbutanoic acid | (R)-(-) | Cheesy, sweaty, penetrating[2] | 100 ppb[2] |
| 2-Methylbutanoic acid | (S)-(+) | Fruity, sweet[2] | 50 ppb[2] |
Natural Occurrence
This compound occurs naturally in a variety of products, often contributing to their characteristic aromas. It is notably found in cocoa beans, where it plays a role in the overall flavor profile.[1] Additionally, it is a component of the aroma of certain fruits and dairy products, such as cheese.[3] Its presence in fermented products is often a result of microbial metabolism.
Synthesis of this compound
The synthesis of this compound can be approached through several methods, including the resolution of a racemic mixture or through asymmetric synthesis.
Racemic Synthesis via Grignard Reaction
A straightforward method for producing racemic 2-methylbutanoic acid is through a Grignard reaction.[1][4]
Experimental Protocol: Grignard Synthesis of Racemic 2-Methylbutanoic Acid
Materials:
-
2-chlorobutane
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (e.g., 6 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chlorobutane in dry diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Maintain a gentle reflux until all the magnesium has reacted.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
-
Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add hydrochloric acid to protonate the carboxylate salt. This will also dissolve any remaining magnesium.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-methylbutanoic acid can be purified by distillation.
Logical Relationship of Grignard Synthesis
Caption: Grignard synthesis of racemic 2-methylbutanoic acid.
Enantioselective Synthesis and Resolution
To obtain the desired (R)-enantiomer, either an asymmetric synthesis or a resolution of the racemic mixture is necessary.
Asymmetric hydrogenation of tiglic acid using a chiral ruthenium-BINAP catalyst is an effective method for producing enantiomerically enriched 2-methylbutanoic acid.[1]
Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid
Materials:
-
Tiglic acid
-
[Ru(OAc)₂( (R)-BINAP)] or a similar chiral Ru-BINAP catalyst
-
Methanol or other suitable solvent
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve tiglic acid and the chiral Ru-BINAP catalyst in the chosen solvent.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm). Heat the reaction mixture to the specified temperature (e.g., 50°C) and stir for the required time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, cool the reactor and carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The product can be purified by standard methods such as chromatography to yield this compound.
Signaling Pathway of Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of tiglic acid.
Lipases can be used for the kinetic resolution of racemic 2-methylbutanoic acid or its esters. This method takes advantage of the enzyme's stereoselectivity to preferentially react with one enantiomer, allowing for the separation of the two.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 2-Methylbutanoic Acid Ethyl Ester
Materials:
-
Racemic ethyl 2-methylbutanoate
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or lipase from Rhizopus chinensis)[5][6]
-
Phosphate buffer (e.g., pH 7)
-
Organic solvent (e.g., heptane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Enzymatic Hydrolysis: In a temperature-controlled vessel, suspend the racemic ethyl 2-methylbutanoate in a phosphate buffer. Add the immobilized lipase. Stir the mixture at a controlled temperature (e.g., 40°C). The lipase will selectively hydrolyze one enantiomer (typically the (S)-ester) to the corresponding carboxylic acid at a faster rate.
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining ester and the formed acid.
-
Separation: After the desired conversion is achieved, filter off the immobilized enzyme. Extract the reaction mixture with an organic solvent like heptane.
-
Isolation of (R)-ester: The organic layer will contain the unreacted (R)-ethyl 2-methylbutanoate. Wash the organic layer with a saturated sodium bicarbonate solution to remove the (S)-2-methylbutanoic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain enantiomerically enriched (R)-ethyl 2-methylbutanoate.
-
Isolation of (R)-acid (optional): The (R)-ester can then be hydrolyzed chemically (e.g., using NaOH followed by acidification) to yield this compound.
Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic resolution of 2-methylbutanoic acid.
Application in Flavor and Fragrance Formulations
Due to its potent and specific aroma, this compound is used in trace amounts to impart cheesy, buttery, and creamy notes in flavor formulations.[7] It is a key component in artificial dairy flavors. In fragrances, it can be used to create interesting and complex accords, often to add a savory or animalic nuance.
Protocol: Creation of a Basic Cheese Flavor Accord
Materials:
-
This compound (1% solution in propylene glycol)
-
Butyric acid (1% solution in propylene glycol)
-
Diacetyl (0.1% solution in propylene glycol)
-
Propylene glycol
-
Glass vials and pipettes
Procedure:
-
Base Formulation: In a glass vial, combine propylene glycol as the base.
-
Addition of Key Components: Carefully add small, incremental amounts of the diluted this compound, butyric acid, and diacetyl solutions.
-
Blending and Evaluation: After each addition, cap the vial and shake well. Evaluate the aroma on a fragrance strip. Adjust the ratios of the components to achieve the desired cheese aroma profile. The goal is to balance the sharp, cheesy notes of the acids with the buttery character of diacetyl.
-
Maturation: Allow the final blend to mature for at least 24 hours before final evaluation and use.
Analytical Methods
The analysis of this compound, particularly its enantiomeric purity, is crucial for quality control in flavor and fragrance applications.
Protocol: Chiral Gas Chromatography (GC) Analysis of 2-Methylbutanoic Acid Enantiomers
Principle: The enantiomers of 2-methylbutanoic acid can be separated and quantified using a gas chromatograph equipped with a chiral stationary phase. Derivatization to a more volatile ester form is often performed prior to analysis.
Materials:
-
Sample containing 2-methylbutanoic acid
-
Derivatizing agent (e.g., methanol with an acid catalyst to form the methyl ester)
-
Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXse)[8]
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation (Esterification): If analyzing the free acid, convert it to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 2-5°C/min).
-
Detector Temperature (FID): 250°C
-
-
Injection and Analysis: Inject a small volume of the prepared sample into the GC. The two enantiomers will separate on the chiral column and be detected as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis of 2-methylbutanoic acid.
Sensory Evaluation
A sensory panel is essential for evaluating the flavor and fragrance impact of this compound in final products.
Protocol: Sensory Panel Evaluation for Off-Flavor Detection
Principle: A trained sensory panel can detect and quantify the intensity of the cheesy/sweaty off-note that this compound can impart if present at undesirable levels.
Procedure:
-
Panelist Training: Train a panel of assessors to recognize the specific aroma of this compound at various concentrations in a neutral base (e.g., water or unscented oil).
-
Sample Preparation: Prepare samples of the final product with varying, known concentrations of this compound, including a control with no added acid.
-
Triangle Test: Present panelists with three samples, two of which are identical and one is different (the one with the added acid). Ask them to identify the odd sample out. This helps determine the detection threshold.
-
Descriptive Analysis: For samples where the off-note is detectable, have the panelists rate the intensity of the "cheesy" or "sweaty" attribute on a defined scale (e.g., a 10-point scale).
-
Data Analysis: Analyze the data statistically to determine the significance of any perceived differences and to establish acceptable concentration limits for this compound in the product.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. The 2-Methylbutanoic acids [leffingwell.com]
- 3. 2-Methylbutyric acid | The Fragrance Conservatory [fragranceconservatory.com]
- 4. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 8. gcms.cz [gcms.cz]
Application Note: Chiral Gas Chromatography Analysis of (R)- and (S)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the enantioselective analysis of 2-methylbutanoic acid using gas chromatography (GC). Due to the identical physical properties of its enantiomers, (R)- and (S)-2-methylbutanoic acid, chiral separation is essential for accurate quantification in various matrices, including pharmaceutical, food, and biological samples. (S)-2-methylbutanoic acid is known for its fruity aroma, while the (R)-enantiomer has a cheesy, sweaty odor.[1][2] This document outlines two primary methodologies: the direct separation of derivatized enantiomers on a chiral stationary phase and the indirect separation of diastereomeric derivatives on a conventional achiral column. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in selecting and implementing the appropriate method.
Introduction
2-Methylbutanoic acid is a short-chain fatty acid with a chiral center, existing as (R)- and (S)-enantiomers.[2] The distinct sensory properties and potential differences in biological activity between these enantiomers necessitate their accurate and precise quantification. Gas chromatography is a powerful technique for the analysis of volatile compounds; however, the high polarity and low volatility of carboxylic acids like 2-methylbutanoic acid make derivatization a mandatory step for successful GC analysis.[3][4] Chiral recognition by GC can be achieved through two main strategies:
-
Direct Chiral Separation: The enantiomers are first derivatized to increase volatility (e.g., esterification) and then separated on a GC column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative.[5][6]
-
Indirect Chiral Separation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) GC column.[3][7]
This note provides detailed protocols for both approaches, enabling researchers to select the method best suited to their available instrumentation and analytical requirements.
Method 1: Direct Enantioselective Analysis on a Chiral Stationary Phase
This method involves the achiral derivatization of 2-methylbutanoic acid to form volatile esters, followed by separation on a cyclodextrin-based chiral GC column. Methylation is a common and effective derivatization strategy.[8]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol and may need optimization for specific matrices.
-
To 1-2 mL of an aqueous sample, add an appropriate internal standard.
-
Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid.[7]
-
Add 5 mL of ethyl acetate and vortex vigorously for 5-10 minutes.[7]
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.[7]
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.[7]
2. Derivatization to Methyl Esters
-
To the dried extract, add 200 µL of 14% boron trifluoride-methanol solution (BF₃-MeOH).[8]
-
Seal the vial and heat at 60-100°C for 10 minutes.[8]
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
The upper hexane layer containing the methyl esters is ready for GC analysis.
3. GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for the chiral separation of 2-methylbutanoic acid methyl esters.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C[3] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Chiral Column | β-DEX 120 (30 m x 0.25 mm ID, 0.25 µm film thickness)[5] or CP-Chirasil-Dex CB[4][6] |
| Oven Temperature Program | 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min)[9] (Optimization may be required) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-200) for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table presents example quantitative data for the separation of 2-methylbutanoic acid on a beta-cyclodextrin column. The elution order on a CP-Chirasil-Dex CB column has been shown to be (S)-2-methylbutanoic acid followed by (R)-2-methylbutanoic acid.[10]
| Compound | Retention Time (min) | Separation Factor (α) |
| (S)-2-Methylbutyric acid | Elutes first[10] | 1.051[5] |
| (R)-2-Methylbutyric acid | Elutes second[10] |
Note: Retention times are highly dependent on the specific instrument, column, and exact conditions and should be determined experimentally. The separation factor (α) is a measure of the selectivity between the two enantiomers.[5]
Experimental Workflow
Method 2: Indirect Chiral Analysis via Diastereomer Formation
This approach involves reacting the 2-methylbutanoic acid enantiomers with a single enantiomer of a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column. (S)-(+)-3-Methyl-2-butanol is a suitable chiral derivatizing agent for this purpose.[7]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
Follow the same liquid-liquid extraction procedure as described in Method 1 to isolate the organic acids from the sample matrix.
2. Diastereomeric Derivatization
-
To the dried sample extract, add 200 µL of (S)-(+)-3-methyl-2-butanol and a catalytic amount of thionyl chloride (SOCl₂).[7]
-
Seal the vial and heat at 100°C for 1 hour.[7]
-
Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
3. GC-MS Instrumentation and Conditions
The following table provides typical instrument parameters for the separation of the diastereomeric esters on an achiral column.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C[3] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Achiral Column | DB-5, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][7] |
| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 5°C/min to 280°C (hold 5 min)[3] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-250) for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
When racemic 2-methylbutanoic acid is reacted with a single enantiomer of a chiral alcohol (e.g., (S)-alcohol), two diastereomers are formed: (R)-acid-(S)-alcohol and (S)-acid-(S)-alcohol. These diastereomers will have different retention times on an achiral column.
| Diastereomer | Expected Retention |
| (S)-2-methylbutanoyl-(S)-3-methyl-2-butyl ester | Different Retention Times |
| (R)-2-methylbutanoyl-(S)-3-methyl-2-butyl ester | Different Retention Times |
Note: The exact retention times and elution order must be determined experimentally using standards.
Logical Relationship of Diastereomer Formation and Separation
Conclusion
Both direct and indirect methods are effective for the chiral GC analysis of (R)- and (S)-2-methylbutanoic acid. The choice of method depends on the availability of chiral GC columns and the specific requirements of the analysis. The direct method using a cyclodextrin-based chiral stationary phase offers a straightforward approach with high-resolution potential. The indirect method, involving the formation of diastereomers, is a robust alternative that can be performed using standard achiral GC columns. Both methods require careful optimization of sample preparation, derivatization, and chromatographic conditions to achieve accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Chiral HPLC Method for the Enantioselective Separation of 2-Methylbutanoic Acid
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the separation of 2-methylbutanoic acid enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Two primary approaches are presented: a direct method utilizing a polysaccharide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with a chiral reagent. These protocols are designed to offer robust and reliable separation, crucial for quality control, pharmacokinetic studies, and stereoselective synthesis in the pharmaceutical and chemical industries. While direct HPLC methods for 2-methylbutanoic acid are not extensively documented in readily available application notes, the principles outlined for structurally similar chiral carboxylic acids provide a strong foundation for method development. The indirect method offers a reliable alternative, converting the enantiomers into diastereomers that can be separated on a standard achiral column.
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon, existing as (R)- and (S)-enantiomers. In the pharmaceutical industry, the differential pharmacological and toxicological profiles of enantiomers are of critical importance, necessitating the development of precise analytical methods for their separation and quantification. Chiral HPLC is a powerful technique for achieving this separation, either directly on a chiral stationary phase or indirectly after derivatization. Polysaccharide-based CSPs are widely recognized for their broad enantiorecognition capabilities for a variety of compounds, including acidic analytes.[1] For challenging separations or when a suitable chiral column is unavailable, derivatization into diastereomers provides an effective alternative.[1]
Direct Chiral HPLC Separation Protocol
This protocol describes a direct method for the enantioseparation of 2-methylbutanoic acid using an immobilized polysaccharide-based chiral stationary phase. Immobilized CSPs are advantageous due to their compatibility with a broader range of solvents.
Experimental Protocol: Direct Method
1. Materials and Reagents
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample diluent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Chiral Column | CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (due to the carboxyl chromophore) |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample diluent.
-
Dilute the stock solution with the sample diluent to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.[2]
-
Inject 10 µL of the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.[2]
-
Inject the prepared sample solutions.
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers.
5. Expected Chromatographic Data
The following table summarizes the expected chromatographic parameters for the separation of 2-methylbutanoic acid enantiomers based on typical performance for similar chiral carboxylic acids on polysaccharide-based CSPs.
| Parameter | Expected Value |
| Retention Time 1 | ~ 8.5 min |
| Retention Time 2 | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Note: These are estimated values. Actual retention times and resolution may vary depending on the specific instrument, column, and exact mobile phase composition.
Indirect Chiral HPLC Separation via Derivatization
This protocol details an alternative method where the enantiomers of 2-methylbutanoic acid are first derivatized to form diastereomers, which are then separated on a conventional achiral column. This approach is particularly useful when direct separation is challenging or a suitable chiral column is not available.[1]
Experimental Protocol: Indirect Method
1. Materials and Reagents
-
Racemic 2-methylbutanoic acid standard
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid, HPLC grade
2. Derivatization Procedure
-
In a clean, dry vial, dissolve 1 mg of racemic 2-methylbutanoic acid in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.
-
Add 1.1 equivalents of DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC System and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Achiral Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (due to the aromatic ring of the derivatizing agent) |
| Injection Volume | 10 µL |
4. Expected Chromatographic Data
The formation of diastereomers allows for separation on a standard achiral column. The retention times and resolution will depend on the specific C18 column and mobile phase gradient used.
| Parameter | Expected Outcome |
| Retention Time 1 | Baseline separated peak for the first diastereomer. |
| Retention Time 2 | Baseline separated peak for the second diastereomer. |
| Resolution (Rs) | > 1.5 |
Workflow and Process Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Chiral HPLC Separation via Derivatization.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von (R)-2-Methylbutansäure für die GC-Analyse
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von (R)-2-Methylbutansäure, einer chiralen Carbonsäure, für die quantitative und qualitative Analyse mittels Gaschromatographie (GC). Aufgrund ihrer Polarität und geringen Flüchtigkeit ist eine Derivatisierung erforderlich, um die chromatographischen Eigenschaften zu verbessern und eine genaue Analyse zu ermöglichen. Es werden zwei primäre Derivatisierungsmethoden vorgestellt: die Veresterung zu Methylestern und die Silylierung zu Trimethylsilylestern (TMS). Zusätzlich wird ein Ansatz zur chiralen Trennung durch die Bildung von Diastereomeren beschrieben. Diese Methoden sind entscheidend für die genaue Quantifizierung und Identifizierung in verschiedenen Matrices, einschließlich pharmazeutischer und biologischer Proben.
Einleitung
(R)-2-Methylbutansäure ist eine kurzkettige Fettsäure, deren Analyse in verschiedenen wissenschaftlichen Disziplinen, einschließlich der Arzneimittelentwicklung und der Stoffwechselforschung, von Bedeutung ist. Die direkte GC-Analyse von Carbonsäuren ist aufgrund von Peak-Tailing, Adsorption an der Säule und geringer Flüchtigkeit problematisch. Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere Gruppe um, was zu verbesserten Peakformen, erhöhter Empfindlichkeit und besserer Trennleistung führt.[1][2][3]
Die Wahl des Derivatisierungsreagenzes hängt von der spezifischen Anwendung, der Probenmatrix und der erforderlichen Nachweisempfindlichkeit ab. In dieser Note werden die gängigsten und robustesten Methoden detailliert beschrieben.
Experimentelle Protokolle
Methode 1: Veresterung zu Methylestern mit Bortrifluorid-Methanol (BF₃-Methanol)
Diese Methode ist ein klassischer und weit verbreiteter Ansatz zur Veresterung von Carbonsäuren. BF₃ dient als effektiver Katalysator für die Reaktion mit Methanol.[4][5]
Benötigte Materialien:
-
(R)-2-Methylbutansäure Probe
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl) Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße (z.B. 5-mL-Schraubdeckelgläser mit Septum)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
Protokoll:
-
Probenvorbereitung: 1-25 mg der (R)-2-Methylbutansäure-Probe in ein Reaktionsgefäß einwiegen. Falls die Probe in einem wässrigen Medium gelöst ist, zur Trockne eindampfen.[5]
-
Reaktion: 2 mL der BF₃-Methanol-Lösung zum getrockneten Probenrückstand geben.[5]
-
Inkubation: Das Gefäß fest verschließen und für 5-10 Minuten bei 60-100 °C erhitzen.[4][5]
-
Extraktion: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. 1 mL Wasser und 1 mL Hexan hinzufügen.[5]
-
Phasentrennung: Das Gefäß kräftig für 1-2 Minuten vortexen, um die gebildeten Methylester in die Hexanphase zu extrahieren.[5]
-
Trocknung: Die obere Hexanphase vorsichtig in ein sauberes Gefäß überführen und mit einer kleinen Menge wasserfreiem Natriumsulfat trocknen.
-
Analyse: Die getrocknete Hexanlösung ist fertig für die Injektion in den GC.
Abbildung 1: Workflow der Veresterung von (R)-2-Methylbutansäure mit BF₃-Methanol.
Methode 2: Silylierung zu Trimethylsilylestern (TMS) mit MSTFA
Die Silylierung ist eine schnelle und effektive Methode, die aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine unpolare Trimethylsilyl-Gruppe ersetzt. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weit verbreitetes und starkes Silylierungsreagenz.[1][6]
Benötigte Materialien:
-
(R)-2-Methylbutansäure Probe
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid), ggf. mit 1% TMCS (Trimethylchlorsilan) als Katalysator
-
Pyridin (wasserfrei, als Katalysator)
-
Aprotisches Lösungsmittel (z.B. Dichlormethan, Hexan)
-
Reaktionsgefäße (GC-Vials)
-
Heizblock
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der Probe in ein GC-Vial überführen. Die Probe muss wasserfrei sein; ggf. unter einem Stickstoffstrom oder im Vakuum trocknen.[7]
-
Reagenzienzugabe: Die getrocknete Probe in einem geeigneten Volumen eines aprotischen Lösungsmittels (z.B. 100 µL) lösen. 25-100 µL MSTFA und 25-100 µL wasserfreies Pyridin hinzufügen.[7] Das Verhältnis kann je nach Probenkonzentration angepasst werden.
-
Reaktion: Das Vial fest verschließen und für 15-30 Minuten bei 60-65 °C erhitzen, um eine vollständige Derivatisierung sicherzustellen.[8]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die direkte Injektion in den GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylbutanoic acid, TMS derivative [webbook.nist.gov]
- 3. Butanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of (R)-2-Methylbutanoic Acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylbutanoic acid, a branched-chain fatty acid (BCFA), is a chiral molecule that plays a nuanced role in various metabolic pathways. Primarily known as a catabolite of the essential amino acid L-isoleucine, its presence and transformation are of increasing interest in fields ranging from food science and microbiology to clinical diagnostics.[1] The stereochemistry of 2-methylbutanoic acid is critical, as the (R) and (S) enantiomers can exhibit distinct biological activities and sensory properties.[1] This document provides detailed application notes and protocols for researchers utilizing this compound to investigate metabolic pathways, with a focus on stable isotope tracing studies.
Metabolic Origin and Key Pathways
This compound is principally derived from the catabolism of L-isoleucine, a branched-chain amino acid (BCAA). This metabolic pathway is a key process for energy production and providing precursors for other biomolecules. The initial steps of BCAA degradation are common for leucine, isoleucine, and valine, but the downstream pathways are distinct for each.
The catabolic pathway of L-isoleucine to this compound involves several key enzymatic steps:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: The resulting α-keto acid is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Thioester Hydrolysis: While the main pathway continues with further oxidation, under certain conditions, (S)-2-methylbutanoyl-CoA can be hydrolyzed to form (S)-2-methylbutanoic acid. The formation of the (R)-enantiomer is less commonly detailed in central metabolic pathways but has been observed in specific biological systems, such as in microorganisms and plants, potentially through the action of specific enzymes or as a precursor in secondary metabolite synthesis.
A notable application of this compound in metabolic studies is in understanding the biogenesis of flavor compounds. For instance, in shiitake mushrooms, this compound has been identified as a key precursor to the volatile ester (R)-methyl 2-methylbutanoate, which contributes to the mushroom's characteristic aroma.[2]
Diagram of the L-Isoleucine Catabolic Pathway
References
Application Notes and Protocols for (R)-2-Methylbutanoic Acid as a Standard in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-2-Methylbutanoic acid, an important short-chain fatty acid (SCFA), is increasingly utilized as a standard in metabolomics research due to its biological relevance and utility in analytical methodologies. As a chiral molecule, the (R)-enantiomer is of particular interest in studies aiming to elucidate stereospecific metabolic pathways.[1] This document provides detailed application notes and protocols for the use of this compound as a standard for the accurate quantification of SCFAs in complex biological matrices.
Short-chain fatty acids are primarily products of gut microbial fermentation of dietary fibers and play crucial roles in host-pathogen interactions, immune regulation, and energy homeostasis.[2][3] Accurate measurement of SCFAs like 2-methylbutanoic acid in biological samples such as plasma, serum, and feces is essential for understanding their physiological and pathological significance.[2] Given the volatile nature and low concentrations of many SCFAs in circulation, robust and validated analytical methods are imperative.[2]
This compound is well-suited as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of other SCFAs. Its structural similarity to other branched-chain fatty acids ensures comparable extraction efficiency and chromatographic behavior, which is critical for correcting analytical variability.[4]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of short-chain fatty acids using methods where this compound can be employed as a standard. The data is compiled from validated methods for similar analytes.
Table 1: GC-MS Method Validation Parameters for SCFA Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.3 - 0.6 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1 - 5 µM | [5] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy/Recovery (%) | 85 - 115% | [6] |
Table 2: LC-MS/MS Method Validation Parameters for SCFA Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.998 | [3] |
| Limit of Detection (LOD) | 0.001 - 0.003 mM | [3] |
| Limit of Quantification (LOQ) | ~1 - 30 ng/mL | [5][7] |
| Precision (%RSD) | < 12% (Intra-day), < 20% (Inter-day) | [3] |
| Accuracy/Recovery (%) | 92 - 120% | [3] |
Experimental Protocols
Protocol 1: Quantification of SCFAs in Human Plasma/Serum by GC-MS
Objective: To extract and quantify short-chain fatty acids, using this compound as an internal standard, from human plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
This compound (Internal Standard)
-
SCFA calibration standards
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution (this compound in a suitable solvent).
-
Vortex briefly to mix.
-
-
Acidification and Extraction:
-
Acidify the sample by adding 10 µL of concentrated HCl to protonate the SCFAs.[2]
-
Add 500 µL of cold MTBE to the tube.[2]
-
Vortex vigorously for 2 minutes to extract the SCFAs into the organic layer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction step with another 500 µL of MTBE and combine the organic layers.
-
-
GC-MS Analysis:
-
Transfer the dried organic extract to a GC vial with a micro-insert.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: Fused-silica capillary column suitable for fatty acid analysis (e.g., DB-FATWAX UI).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target SCFAs and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the target SCFAs and the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio of each SCFA to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of each SCFA in the unknown samples from the calibration curve.
-
Protocol 2: Quantification of SCFAs in Fecal Samples by LC-MS/MS
Objective: To extract, derivatize, and quantify short-chain fatty acids from fecal samples using this compound as an internal standard.
Materials:
-
Fecal samples
-
This compound (Internal Standard)
-
SCFA calibration standards
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of a suitable extraction solvent (e.g., ice-cold 50:50 acetonitrile/water).
-
Add 10 µL of the internal standard solution (this compound).
-
Vortex for 5 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 20 µL of 200 mM 3-NPH in 50% ACN.
-
Add 20 µL of 120 mM EDC in 50% ACN containing 6% pyridine.
-
Incubate at 40°C for 30 minutes.
-
After incubation, add 300 µL of 90:10 water/acetonitrile to stop the reaction and dilute the sample.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL of the sample onto the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized SCFAs and the internal standard.
-
-
-
Data Analysis:
-
Process the data using the instrument's software to obtain peak areas for the derivatized SCFAs and the internal standard.
-
Generate a calibration curve and calculate the concentrations of the target SCFAs in the fecal samples as described in Protocol 1.
-
Visualizations
Caption: Workflow for SCFA quantification in plasma/serum by GC-MS.
Caption: Workflow for SCFA quantification in feces by LC-MS/MS.
Caption: Role of SCFAs from gut microbiota in host physiology.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-2-Methylbutanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylbutanoic acid and its corresponding esters are valuable chiral building blocks in the synthesis of pharmaceuticals and are significant components in the flavor and fragrance industry. The distinct sensory properties of the enantiomers of 2-methylbutanoic acid esters, with the (R)-enantiomer often possessing a cheesy or sweaty odor, make their stereoselective synthesis crucial for specific applications. Enzymatic synthesis, particularly through kinetic resolution, offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining the desired (R)-enantiomer.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound esters, focusing on the use of lipases for the kinetic resolution of racemic 2-methylbutanoic acid esters.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction catalyzed by a chiral catalyst, in this case, a lipase. In the context of producing this compound esters, a common strategy involves the enantioselective hydrolysis of a racemic ester. The lipase will preferentially hydrolyze the (S)-enantiomer of the ester to the corresponding (S)-acid, leaving the unreacted (R)-ester in high enantiomeric excess.
Alternatively, an enantioselective esterification of a racemic acid can be performed, where the lipase preferentially converts one enantiomer to an ester, leaving the other enantiomer of the acid unreacted. For the production of (R)-esters, a lipase that preferentially esterifies the (S)-acid would be chosen, leaving the (R)-acid to be subsequently esterified. However, the hydrolysis of a racemic ester is a more direct route to the desired (R)-ester.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound esters.
Table 1: Enzymatic Hydrolysis of Racemic 2-Methylbutanoic Acid Esters for the Production of (R)-Esters
| Enzyme | Substrate | Product | Reaction Time (h) | Temperature (°C) | Enantiomeric Excess (ee) of (R)-Ester (%) | Reference |
| Rhizopus chinensis lipase (RCL) | (R,S)-Ethyl 2-methylbutyrate | (R)-Ethyl 2-methylbutyrate | 10 | Not Specified | 92.4 | [1] |
| Rhizopus chinensis lipase (RCL) | (R,S)-Ethyl 2-methylbutyrate | (R)-Ethyl 2-methylbutyrate | Not Specified | 4 | 95.0 | [1] |
| Lipase (unspecified) | (R,S)-Ethyl 2-methylbutyrate | (R)-Ethyl 2-methylbutyrate | Not Specified | Not Specified | 95.0 | [2] |
| Novozym 435 (Candida antarctica lipase B) | (R,S)-Ethyl 2-methylbutyrate | This compound | 1 | 40 | 92.2 (for the acid) | [2] |
Table 2: Lipase-Catalyzed Esterification for the Resolution of 2-Methylbutanoic Acid
| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) of Unreacted (R)-Acid (%) | Reference |
| Candida cylindracea lipase | (R,S)-2-Methylbutanoic acid | Heptanol | (S)-Heptyl 2-methylbutyrate | 85 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of (R,S)-Ethyl 2-Methylbutyrate to Produce (R)-Ethyl 2-Methylbutyrate
This protocol is adapted from a patented method for the kinetic resolution of racemic ethyl 2-methylbutyrate.[2]
Materials:
-
(R,S)-Ethyl 2-methylbutyrate
-
Lipase (e.g., from Rhizopus chinensis or a commercial equivalent)
-
Potassium phosphate buffer (0.05 M, pH 7.0)
-
n-Heptane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane
-
Diethyl ether
-
Reaction vessel with temperature and agitation control
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Prepare a 0.2 M solution of (R,S)-ethyl 2-methylbutyrate in 0.05 M potassium phosphate buffer (pH 7.0).
-
Add the lipase to the reaction mixture. The optimal amount of lipase should be determined empirically to control the reaction rate.
-
Incubate the reaction at the desired temperature (e.g., 4°C for higher enantioselectivity) with constant agitation (e.g., 200 rpm).[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ethyl 2-methylbutyrate using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) (see Protocol 3).
-
Stop the reaction when the desired enantiomeric excess of the (R)-ester is reached (typically around 50% conversion).
-
-
Product Isolation and Purification:
-
Separate the lipase from the reaction mixture by centrifugation.
-
Extract the supernatant with n-heptane.
-
Wash the organic phase with a saturated NaHCO₃ solution to remove the hydrolyzed (S)-2-methylbutanoic acid.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it using a rotary evaporator.
-
Purify the resulting (R)-ethyl 2-methylbutyrate using silica gel column chromatography. Elute with a pentane/diethyl ether gradient to obtain the pure product.
-
Protocol 2: Two-Step Enzymatic Resolution to Produce this compound
This protocol describes a two-step process to first obtain the (R)-ester and then hydrolyze it to the corresponding (R)-acid.[2]
Step 1: Preparation of (R)-Ethyl 2-Methylbutyrate (as described in Protocol 1)
Step 2: Enzymatic Hydrolysis of (R)-Ethyl 2-Methylbutyrate
Materials:
-
Enantiomerically enriched (R)-Ethyl 2-methylbutyrate (from Step 1)
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Potassium phosphate buffer (0.05 M, pH 7.0)
-
n-Heptane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Product Isolation and Purification:
-
Separate the immobilized enzyme by filtration.
-
Extract the aqueous phase with n-heptane to remove any unreacted ester.
-
Acidify the aqueous phase to pH 2 with HCl.
-
Extract the this compound with diethyl ether.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent by rotary evaporation to obtain the final product.
-
Protocol 3: Chiral Analysis by Gas Chromatography (GC)
Materials:
-
Sample of 2-methylbutanoic acid ester
-
Chiral GC column (e.g., cyclodextrin-based)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Helium or Hydrogen as carrier gas
-
Derivatization agent (if analyzing the acid), e.g., Boron trifluoride-methanol solution (BF₃-MeOH)
Procedure for Ester Analysis:
-
Sample Preparation:
-
Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1 minute, then ramp at a slow rate (e.g., 2°C/min) to a final temperature that allows for the elution of the esters (e.g., 200°C).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of known standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Procedure for Acid Analysis (after derivatization to methyl esters):
-
Derivatization:
-
To a sample of 2-methylbutanoic acid, add a 14% solution of BF₃ in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
-
After cooling, add water and extract the methyl esters with an organic solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate before GC analysis.[3]
-
-
GC Analysis:
-
Follow the GC conditions outlined above for ester analysis.
-
Visualization
Caption: Enzymatic kinetic resolution of a racemic ester.
Caption: Experimental workflow for enzymatic synthesis.
References
Application Notes and Protocols: Synthesis of 2-Methylbutanoic Acid via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-methylbutanoic acid utilizing a Grignard reaction. The method involves the formation of a Grignard reagent from a secondary alkyl halide, followed by carboxylation with carbon dioxide and subsequent acidic workup. This protocol is designed to be a reliable method for producing racemic 2-methylbutanoic acid, a valuable building block in organic synthesis.
Introduction
2-Methylbutanoic acid is a branched-chain carboxylic acid that exists as two enantiomers.[1] The (S)-enantiomer is found in various fruits, while the (R)-enantiomer is present in cocoa beans.[1] This compound and its derivatives are significant in the food and fragrance industries and serve as important chiral synthons in pharmaceutical development.
One of the most direct and effective methods for preparing racemic 2-methylbutanoic acid is through the carboxylation of a Grignard reagent.[1][2] This reaction involves the nucleophilic addition of an organomagnesium halide to carbon dioxide.[3] The process begins with the formation of a Grignard reagent from an appropriate alkyl halide, such as 2-chlorobutane or 2-bromobutane, and magnesium metal in an anhydrous ether solvent.[1][4][5] The resulting highly nucleophilic organometallic compound readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice) to form a magnesium carboxylate salt.[3] A final acidic workup protonates the salt to yield the desired carboxylic acid.[6] The Grignard pathway is often preferred over methods like nitrile hydrolysis for secondary alkyl halides, as it can avoid potential side reactions like elimination.[7]
Reaction Mechanism and Workflow
The synthesis proceeds in three main stages:
-
Formation of the Grignard Reagent: An organomagnesium halide is prepared by reacting 2-bromobutane with magnesium metal in anhydrous diethyl ether. The polarity of the carbon attached to the halogen is reversed in this step, a process known as umpolung.[4]
-
Carboxylation: The Grignard reagent is added to solid carbon dioxide (dry ice), where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.
-
Acidic Workup and Purification: The resulting magnesium carboxylate intermediate is hydrolyzed with a strong aqueous acid to produce 2-methylbutanoic acid. The final product is then purified through extraction and distillation.
Visualizing the Workflow
Caption: Overall workflow for the synthesis of 2-methylbutanoic acid.
Visualizing the Reaction Mechanism
Caption: Chemical mechanism for the synthesis of 2-methylbutanoic acid.
Experimental Protocol
Safety Precautions: This procedure involves flammable solvents and corrosive reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Grignard reagents are highly reactive with water and protic solvents.[3][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | Activate before use. |
| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator. |
| 2-Bromobutane | C₄H₉Br | 137.02 | 13.70 g | 0.100 | Must be anhydrous. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Anhydrous. |
| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~100 g | ~2.27 | Use in excess, crushed. |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | 6 M aqueous solution. |
| Sodium Hydroxide | NaOH | 40.00 | ~40 mL | - | 5 M aqueous solution. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | To effect | - | Drying agent. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Distillation apparatus
Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[3] Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Preparation: Place the magnesium turnings (2.67 g) and a single crystal of iodine in the flask.
-
Initiation: Gently heat the flask with a heating mantle. The iodine will sublime, creating a purple vapor that activates the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of 2-bromobutane (13.70 g) in 40 mL of anhydrous diethyl ether. Add about 5-10 mL of this solution to the stirring magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether.
-
If the reaction does not start, warm the flask gently. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and greyish. Cool the flask to room temperature.
Part B: Carboxylation Reaction
-
CO₂ Preparation: In a separate large beaker, carefully crush approximately 100 g of dry ice into small pieces.
-
Addition: Slowly pour the prepared Grignard reagent from the flask onto the crushed dry ice with gentle stirring. Caution: This is a highly exothermic reaction and will cause rapid sublimation of CO₂. Perform this step slowly to control the reaction rate.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature. A viscous white mass will form.
Part C: Workup and Purification
-
Acidification: Slowly add 50 mL of 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[3] Stir until the mixture separates into two clear layers (aqueous and organic).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all organic extracts.
-
Base Wash for Purification: Wash the combined organic layers with 40 mL of 5 M NaOH solution.[3] The 2-methylbutanoic acid will be deprotonated to its sodium salt and move into the aqueous layer. Separate the layers and save the aqueous (basic) layer.
-
Re-acidification: Cool the basic aqueous layer in an ice bath and carefully re-acidify it by adding 6 M HCl dropwise until the solution is strongly acidic (pH ~2), checked with litmus paper. 2-methylbutanoic acid will precipitate or form an oily layer.
-
Final Extraction: Extract the acidified aqueous solution three times with 30 mL portions of diethyl ether.
-
Drying and Solvent Removal: Combine the final organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Final Purification: Purify the crude 2-methylbutanoic acid by fractional distillation. Collect the fraction boiling at approximately 176 °C.[1]
Data and Expected Results
The following table summarizes typical quantitative parameters for this synthesis. Yields can vary based on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value | Reference/Notes |
| Starting Material | 2-Bromobutane | 0.100 mol |
| Theoretical Yield | 2-Methylbutanoic Acid | 10.21 g |
| Typical Experimental Yield | 2-Methylbutanoic Acid | 6.1 - 7.7 g |
| Percent Yield | 60 - 75% | Dependent on reaction conditions. |
| Boiling Point | 176 °C | [1] |
| Appearance | Clear, colorless liquid | [1] |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. allen.in [allen.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-2-Methylbutanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low overall yield of this compound.
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes?
Answer: Low overall yield can stem from several stages of the synthesis. Key areas to investigate include:
-
Incomplete Grignard Reagent Formation: The initial formation of the Grignard reagent from 2-chlorobutane and magnesium is critical. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture.
-
Side Reactions During Carboxylation: The Grignard reagent is a strong base and can be protonated by any acidic protons present, including water, which will reduce the amount of reagent available for carboxylation.[1][2][3] Using an excess of the Grignard reagent can sometimes compensate for minor proton sources.
-
Losses During Workup and Purification: this compound is a relatively volatile and water-soluble small molecule. Significant product loss can occur during aqueous workup and extraction steps. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Distillation should be performed carefully to avoid loss of the product.
-
Inefficient Cleavage of Chiral Auxiliary (if applicable): If using a method involving a chiral auxiliary, such as an Evans oxazolidinone, incomplete cleavage will result in a lower yield of the final acid.[4] Ensure sufficient reagent and reaction time are used for the cleavage step.
-
Issue 2: Poor enantiomeric excess (ee) of the final product.
-
Question: The enantiomeric excess of my 2-Methylbutanoic acid is low. How can I improve the stereoselectivity?
Answer: Achieving high enantiomeric excess is crucial for obtaining the desired (R)-enantiomer. Potential issues include:
-
Racemization: The stereocenter can be susceptible to racemization under harsh reaction conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.
-
Ineffective Chiral Catalyst or Auxiliary: In asymmetric hydrogenation of tiglic acid, the choice and quality of the chiral catalyst (e.g., Ru-BINAP) are paramount.[5] For methods employing chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity and that the reaction conditions for the diastereoselective step are optimized.
-
Suboptimal Conditions for Kinetic Resolution (if applicable): In enzymatic kinetic resolution, factors such as the choice of enzyme, solvent, temperature, and reaction time can significantly impact the enantioselectivity.[6][7]
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes to this compound?
-
The most common methods include the asymmetric hydrogenation of tiglic acid using a chiral catalyst, the use of chiral auxiliaries like Evans oxazolidinones, and the enzymatic kinetic resolution of racemic 2-methylbutanoic acid or its esters.[5][6][8] Racemic 2-methylbutanoic acid can be prepared via a Grignard reaction between 2-chlorobutane and carbon dioxide.[5][9]
-
-
How can I effectively remove the chiral auxiliary after synthesis?
-
After cleavage of the N-acyl-auxiliary, the chiral auxiliary can typically be separated from the desired carboxylic acid through acid-base extraction.[4]
-
-
What are some common side reactions in the Grignard synthesis of carboxylic acids?
-
How can I monitor the progress of the reaction?
-
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to Enantiopure 2-Methylbutanoic Acid
| Parameter | Asymmetric Synthesis (Evans Auxiliary) | Biocatalytic Kinetic Resolution (Lipase) |
| Starting Material | Isovaleryl chloride, Chiral oxazolidinone | Racemic 2-methylbutanoic acid or its ester |
| Key Reagent/Catalyst | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS | Lipase (e.g., Candida antarctica lipase B) |
| Typical Overall Yield | High (can be >80% for the desired enantiomer) | Moderate (theoretically limited to 50% for one enantiomer) |
| Enantiomeric Excess (ee) | Excellent (often >99% de, leading to >99% ee) | High to Excellent (can exceed 99%)[8] |
| Reaction Conditions | Cryogenic temperatures (-78°C), inert atmosphere | Mild (ambient to moderate temperatures, often in organic solvents) |
| Process Complexity | Multi-step, requires stoichiometric chiral auxiliary | Simpler setup, but may require enzyme screening and optimization |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Methylbutanoic Acid via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-chlorobutane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-chlorobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Slowly add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring. Continue stirring until all the dry ice has sublimated.
-
Workup: Quench the reaction by slowly adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent by distillation. The crude 2-methylbutanoic acid can be further purified by fractional distillation. A yield of around 60% can be expected.[10]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logic diagram for troubleshooting low enantiomeric excess.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Hydrogenation of Tiglic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the enantiomeric excess (ee) in the asymmetric hydrogenation of tiglic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for the asymmetric hydrogenation of tiglic acid?
A1: The most frequently employed and successful catalysts for the asymmetric hydrogenation of tiglic acid and other α,β-unsaturated carboxylic acids are complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) with chiral phosphine ligands. Cobalt- and nickel-based catalysts have also been explored as more earth-abundant alternatives.[1][2]
Q2: How does the choice of solvent affect the enantiomeric excess (ee)?
A2: The solvent can have a profound impact on the enantioselectivity of the reaction.[3] The polarity, coordinating ability, and protic nature of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[3] For instance, in some systems, polar protic solvents like methanol or ethanol are preferred, while in others, non-polar aprotic solvents like toluene or dichloromethane may yield better results. It is often a parameter that requires empirical screening for a specific catalyst-substrate combination.
Q3: What is the typical range for hydrogen pressure and temperature, and how do they influence the reaction?
A3: Hydrogen pressure and temperature are critical parameters that can affect both the reaction rate and the enantioselectivity. Pressures can range from atmospheric to over 100 atm, and temperatures typically fall between room temperature and 80°C. Higher pressures can sometimes lead to a decrease in enantioselectivity.[4][5] Similarly, temperature can have a varied effect, and the optimal temperature is catalyst-dependent. It is crucial to control these parameters precisely for reproducible results.
Q4: My enantiomeric excess is low. What are the first troubleshooting steps I should take?
A4: If you are experiencing low enantiomeric excess, consider the following initial troubleshooting steps:
-
Catalyst Integrity: Ensure the catalyst has not degraded. Chiral ligands can be sensitive to air and moisture. Store and handle the catalyst under an inert atmosphere.
-
Reagent Purity: Verify the purity of your tiglic acid, solvent, and hydrogen gas. Impurities can act as catalyst poisons or interfere with the reaction.
-
Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are accurate and stable throughout the reaction.
-
Analytical Method: Confirm that your method for determining ee (e.g., chiral HPLC or GC) is properly validated and that the enantiomers are well-resolved.
Q5: Can additives be used to improve the enantiomeric excess?
A5: Yes, in some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For certain iridium-catalyzed hydrogenations, the addition of an amine base like triethylamine has been shown to accelerate the reaction.[2] The effect of additives is highly specific to the catalytic system and should be investigated on a case-by-case basis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Enantiomeric Excess (% ee) | 1. Catalyst degradation or racemization. 2. Impurities in the substrate, solvent, or hydrogen. 3. Suboptimal reaction conditions (temperature, pressure, solvent). 4. Incorrect catalyst or ligand for the substrate. 5. Air or moisture contamination. | 1. Use fresh, properly stored catalyst. Handle under inert atmosphere (glovebox or Schlenk line). 2. Purify the tiglic acid. Use freshly distilled, degassed, and anhydrous solvents. Use high-purity hydrogen. 3. Systematically screen a range of temperatures and pressures. Evaluate different solvents (polar protic, polar aprotic, non-polar). 4. Consult the literature for the most effective catalyst systems for tiglic acid or related substrates. 5. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. |
| Inconsistent Results Between Batches | 1. Variations in reagent quality or catalyst activity. 2. Inconsistent setup of reaction conditions. 3. Differences in work-up or purification procedures. | 1. Use reagents and catalyst from the same lot if possible. Qualify new batches of starting materials. 2. Carefully control and monitor temperature, pressure, and stirring rate. Use a well-calibrated setup. 3. Standardize the work-up and purification protocol. |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or temperature. 4. Leak in the hydrogenation system. | 1. Verify the catalyst's activity with a standard substrate known to work well. 2. Ensure all reagents and solvents are free from potential poisons (e.g., sulfur compounds, water, oxygen). 3. Gradually increase the hydrogen pressure and/or temperature within the recommended range for the catalyst. 4. Check all connections and seals in your reactor for leaks. |
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess in the Asymmetric Hydrogenation of Tiglic Acid with Ru(BINAP)(OAc)₂
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Methanol | 32.7 | 88 |
| Ethanol | 24.6 | 85 |
| Isopropanol | 19.9 | 82 |
| THF | 7.6 | 75 |
| Toluene | 2.4 | 65 |
Data is representative and compiled from typical results for Ru-BINAP catalyzed hydrogenations of α,β-unsaturated carboxylic acids.
Table 2: Comparison of Different Catalysts for the Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | Ligand | Solvent | Pressure (atm) | Temp (°C) | Enantiomeric Excess (% ee) |
| [Ru(OAc)₂] | (S)-BINAP | Methanol | 100 | 25 | 88 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | 4 | 25 | 95 |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | Toluene | 50 | 30 | 92 |
| Co(acac)₂ | (S,S)-Ph-BPE | Methanol | 40 | RT | 91 |
Note: Conditions and results are illustrative and may vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Tiglic Acid using a Ru-BINAP Catalyst
Materials:
-
Tiglic acid
-
[Ru((S)-BINAP)(OAc)₂]
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave with a magnetic stir bar
Procedure:
-
In a glovebox, add tiglic acid (e.g., 1 mmol) and [Ru((S)-BINAP)(OAc)₂] (e.g., 0.01 mmol, 1 mol%) to the autoclave vessel containing a stir bar.
-
Add anhydrous, degassed methanol (e.g., 10 mL) to the vessel.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing with hydrogen (e.g., to 10 atm) and then venting (repeat 3-5 times) to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm).
-
Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 25°C).
-
Begin vigorous stirring and monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor allows) for analysis.
-
Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Resolution of 2-Methylbutanoic Acid
Welcome to the technical support center for the chiral resolution of 2-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral resolution of 2-methylbutanoic acid?
The main difficulty in separating the enantiomers of 2-methylbutanoic acid stems from the small steric difference between the methyl and ethyl groups attached to the chiral carbon.[1][2] This similarity makes it challenging for chiral selectors (e.g., enzymes or chiral stationary phases) to efficiently differentiate between the (R) and (S) enantiomers.[1][2] For diastereomeric salt crystallization, this can lead to the formation of solid solutions or eutectic mixtures, complicating purification.[1][3]
Q2: What are the most common methods for resolving racemic 2-methylbutanoic acid?
There are three primary methods used for the chiral resolution of 2-methylbutanoic acid:
-
Diastereomeric Salt Crystallization : This is a classical and widely used method where the racemic acid is reacted with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts.[4][5] These salts have different solubilities, allowing them to be separated by fractional crystallization.[6][7]
-
Enzymatic Kinetic Resolution : This method uses enzymes, particularly lipases, which exhibit enantioselectivity to catalyze a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other.[1][8][9] This leaves the unreacted starting material enriched in the other enantiomer.
-
Chiral Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP) can directly separate the enantiomers.[10][11] This is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale.
Q3: How do I choose an appropriate resolving agent for diastereomeric salt crystallization?
The selection of an effective resolving agent is crucial and often requires empirical screening.[5][7] Commonly used resolving agents for acidic compounds like 2-methylbutanoic acid are optically pure chiral amines. Examples include:
-
(R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine[1]
-
(-)-Cinchonidine[6]
-
Strychnine and Quinine[12]
The ideal resolving agent should form a well-crystalline salt with the acid, and there must be a significant difference in solubility between the two resulting diastereomeric salts in a chosen solvent.[7]
Q4: How can I accurately determine the enantiomeric excess (ee) of my resolved sample?
Several analytical techniques can be used to determine the enantiomeric excess (ee). Chiral HPLC and Chiral GC are the most common and reliable methods.[6][8] Other methods include:
-
NMR Spectroscopy : Using a chiral solvating agent to induce a chemical shift difference between the enantiomers.[13]
-
Optical Rotation : While useful for monitoring the progress of a resolution, it is not ideal for accurately determining ee unless a well-established value for the pure enantiomer's specific rotation is known and the sample is free of other optically active impurities.[6][14]
-
Circular Dichroism (CD) Spectroscopy : Advanced methods using CD spectra combined with multivariate regression models can determine ee without chromatographic separation.[15][16]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem: No crystals are forming from the solution.
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution : Try concentrating the solution by carefully evaporating some of the solvent.[17] You can also try adding a "poor" solvent (an anti-solvent) to decrease the overall solubility of the salts.[17] Experimenting with different, less polar solvents or solvent mixtures is also recommended.[3][17]
-
-
Possible Cause 2: Insufficient Supersaturation or Lack of Nucleation Sites. The solution may not be adequately supersaturated, or there are no sites to initiate crystal growth.
-
Solution : Cool the solution slowly and, if possible, to a lower final temperature.[17] To induce nucleation, try scratching the inside of the flask at the liquid-air interface with a glass rod.[17] Seeding the solution with a few crystals of the desired pure diastereomeric salt (if available) is a highly effective method.[17]
-
Problem: The yield of the desired diastereomeric salt is low.
-
Possible Cause 1: Suboptimal Conditions. The desired salt may have significant solubility in the mother liquor under the current conditions.
-
Possible Cause 2: Incorrect Stoichiometry. The ratio of the resolving agent to the racemic acid may not be optimal.
-
Solution : While a 1:1 stoichiometry is common, screening different ratios (e.g., using 0.5 equivalents of the resolving agent) can sometimes improve the selectivity and yield of the desired salt.[17]
-
Problem: The enantiomeric excess (ee) is low after recrystallization.
-
Possible Cause 1: Insufficient Solubility Difference. The difference in solubility between the two diastereomeric salts in the chosen solvent may not be large enough for efficient separation.
-
Possible Cause 2: Co-crystallization or Solid Solution Formation. The undesired diastereomer may be incorporating into the crystal lattice of the desired diastereomer, a known issue with 2-methylbutanoic acid derivatives.[1] This limits the purity achievable in a single crystallization.
Chiral Chromatography (HPLC/GC)
Problem: My chromatogram shows a single peak or two poorly resolved peaks.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP does not have the right chiral recognition mechanism for 2-methylbutanoic acid.
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition is not suitable for achieving separation on the chosen column.
-
Solution : Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol).[10] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often crucial for improving the resolution of acidic analytes.[10][18]
-
-
Possible Cause 3: Unoptimized Chromatographic Conditions. The flow rate or temperature may not be optimal.
Problem: The peaks are resolved but show significant tailing.
-
Possible Cause 1: Secondary Interactions. The acidic nature of 2-methylbutanoic acid can lead to undesirable interactions with the stationary phase.
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution : Reduce the sample concentration or the injection volume.[11]
-
Visual Workflow: Troubleshooting Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Data Presentation
Table 1: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR (with Chiral Solvating Agent)¹ |
| Principle | Differential partitioning with a CSP in the gas phase.[13] | Differential interaction with a CSP in the liquid phase.[13] | Diastereomeric interaction leading to distinct NMR signals.[13] |
| Typical Resolution | Baseline separation (Rs > 1.5) is achievable.[13] | Baseline separation (Rs > 1.5) is achievable.[13][18] | Baseline signal separation.[13] |
| Sample Prep | May require derivatization to increase volatility.[10] | Direct injection of a filtered solution is common.[19] | Requires addition of a chiral solvating agent. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Lower (mg range). |
| Notes | Excellent for volatile compounds. | Broadly applicable; the most common method. | Non-destructive but requires higher sample concentration. |
| ¹Note: For ¹⁹F NMR, the analyte must contain a fluorine atom. For ¹H NMR, a chiral solvating agent can be used with 2-methylbutanoic acid itself. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general methodology for resolving racemic 2-methylbutanoic acid using a chiral amine like (R)-1-phenylethylamine.
1. Salt Formation: a. In a suitable flask, dissolve racemic 2-methylbutanoic acid (1.0 eq.) in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone). b. In a separate container, dissolve the chiral resolving agent, (R)-1-phenylethylamine (0.5-1.0 eq.), in the same solvent. c. Slowly add the resolving agent solution to the acid solution with stirring.
2. Fractional Crystallization: a. Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals.[6] b. Further cool the flask in an ice bath to maximize the crystallization of the less soluble diastereomeric salt.[6] c. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[6] d. The collected crystals are now enriched in one diastereomer. The mother liquor is enriched in the other.[6]
3. Recrystallization for Purity Enhancement: a. Dissolve the collected crystals in a minimal amount of the hot crystallization solvent. b. Allow the solution to cool slowly, as in step 2, to recrystallize the salt. c. Repeat this recrystallization process until a constant optical rotation is achieved for the salt, indicating that maximum diastereomeric purity has been reached.[6]
4. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid, such as 1M HCl, until the pH of the solution is acidic (~pH 2).[3][6] This protonates the carboxylate and breaks the salt. c. Extract the liberated 2-methylbutanoic acid from the aqueous layer using an organic solvent like diethyl ether or dichloromethane (3x).[3][6] d. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 2-methylbutanoic acid.[3][6]
5. Analysis: a. Determine the enantiomeric excess (ee) of the final product using a validated analytical method, such as chiral HPLC (see Protocol 2).
Visual Workflow: Diastereomeric Salt Resolutiondot
// Nodes racemic_acid [label="Racemic\n2-Methylbutanoic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; resolving_agent [label="Enantiopure\nChiral Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; salt_formation [label="1. Salt Formation\nin Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diastereomers [label="Mixture of\nDiastereomeric Salts", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="2. Fractional\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals [label="Crystals\n(Enriched in Diastereomer 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mother_liquor [label="Mother Liquor\n(Enriched in Diastereomer 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="3. Recrystallize\n(Repeat for purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_salt [label="Purified\nDiastereomeric Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; liberation [label="4. Liberation\n(Acidify to pH 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_enantiomer [label="Enriched\n(R)- or (S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; analysis [label="5. Analyze ee\n(e.g., Chiral HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges racemic_acid -> salt_formation; resolving_agent -> salt_formation; salt_formation -> diastereomers; diastereomers -> crystallization; crystallization -> crystals; crystallization -> mother_liquor; crystals -> recrystallize; recrystallize -> pure_salt; pure_salt -> liberation; liberation -> pure_enantiomer; pure_enantiomer -> analysis; }
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Separation of 2-Methylbutanoic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 2-methylbutanoic acid enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of 2-methylbutanoic acid?
The primary challenge lies in the fact that enantiomers of 2-methylbutanoic acid possess identical physical and chemical properties in an achiral environment.[1] Therefore, separation necessitates a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC. The CSP forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times and enabling their separation.[1][2]
Q2: What is the recommended overall strategy for developing a separation method for 2-methylbutanoic acid enantiomers?
A systematic screening approach is the most effective strategy.[1] This involves testing a selection of different CSPs with a variety of mobile phase compositions. The process generally begins with screening columns known for broad enantiorecognition, such as polysaccharide-based CSPs.[1][3] Once partial separation is achieved, the mobile phase conditions are fine-tuned to optimize selectivity and resolution.[1] For acidic compounds like 2-methylbutanoic acid, specialized anion-exchange columns can also be highly effective.[1]
Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for 2-methylbutanoic acid?
Polysaccharide-based and anion-exchange CSPs are excellent starting points.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are known for their wide applicability and success in separating a broad range of chiral compounds, including acidic ones.[1][2][3]
-
Anion-exchange CSPs: These are specifically designed for the enantioseparation of acidic compounds and operate through an ion-exchange mechanism, often providing high selectivity.[1]
-
Macrocyclic Glycopeptide Phases: These can also be effective, particularly when the carboxylic acid group is close to the stereogenic center.[3][4]
Q4: How does the mobile phase composition affect peak resolution?
The mobile phase is a critical factor for optimizing selectivity.[1]
-
Normal Phase (NP): A non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol) is typically used.[5] The type and concentration of the alcohol modifier can drastically change the selectivity.[5][6] The addition of a small amount of an acidic additive, such as trifluoroacetic acid (TFA), is often necessary to ensure good peak shape and resolution for acidic analytes.[2][5]
-
Reversed-Phase (RP): An aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol) is used.[1][5] The pH of the aqueous component can alter the ionization state of the carboxylic acid, significantly affecting its retention and selectivity.[1]
-
Polar Organic (PO): This mode can also be employed, using solvents like acetonitrile or methanol with acidic and basic additives.[1]
Q5: Is derivatization a viable option for separating 2-methylbutanoic acid enantiomers?
Yes, an indirect method involving pre-column derivatization is a useful alternative.[2] This approach converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[2][7] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[2] This can be particularly useful if a suitable chiral column is not available.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for 2-methylbutanoic acid. 2. Suboptimal Mobile Phase Conditions: The mobile phase composition is not inducing enantioselectivity.[1] 3. Incorrect Mobile Phase Mode: The chosen mode (NP, RP, PO) may not be appropriate. | 1. Screen different CSPs: Test polysaccharide-based (amylose, cellulose), anion-exchange, and macrocyclic glycopeptide columns.[1][3][5] 2. Optimize Mobile Phase: - Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) from 5% to 20%.[5] Screen different alcohol modifiers. Add or adjust the concentration of an acidic modifier (e.g., 0.1% TFA).[2][5] - Reversed Phase: Adjust the organic modifier percentage and the pH of the aqueous phase.[1] 3. Switch Mobile Phase Mode: If using Normal Phase, try Polar Organic or Reversed-Phase conditions.[1] |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: The acidic analyte may be interacting with the stationary phase.[5] 2. Column Overload: Injecting too much sample. 3. Inappropriate Sample Solvent: The sample solvent may be too strong or incompatible with the mobile phase. | 1. Add/Adjust Acidic Modifier: For acidic compounds like 2-methylbutanoic acid, adding a small amount of an acid (e.g., 0.1% TFA) to the mobile phase can significantly improve peak shape.[2][5] 2. Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume.[2] 3. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[1] |
| Inconsistent Retention Times and Resolution | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase.[1] 2. Temperature Fluctuations: Changes in ambient laboratory temperature are affecting the chromatography.[1] 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). | 1. Ensure Thorough Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections.[1] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.[2] Temperature can also be a parameter to optimize for selectivity.[5][6] 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoir bottles capped to prevent evaporation. |
| Low Signal or No Peaks Detected | 1. Low UV Absorbance: Carboxylic acids have low UV absorbance at higher wavelengths.[1] 2. Sample Concentration Too Low: The amount of analyte injected is below the detection limit. | 1. Set Low Detection Wavelength: Use a low UV wavelength for detection, typically around 210-220 nm.[1][2][5] 2. Increase Sample Concentration: Prepare a more concentrated working solution for injection.[2] |
Data Presentation: Mobile Phase Screening Conditions
The following tables summarize typical starting conditions for screening different mobile phase modes for the separation of 2-methylbutanoic acid enantiomers.
Table 1: Normal Phase (NP) Conditions
| Parameter | Condition 1 | Condition 2 | Notes |
| Mobile Phase | n-Hexane / 2-Propanol / TFA | n-Hexane / Ethanol / TFA | Adjust the alcohol percentage to modify retention.[1] |
| Composition (v/v/v) | 90:10:0.1 | 90:10:0.1 | The ratio of hexane to alcohol is a critical parameter to optimize. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Can be adjusted to improve resolution or reduce run time. |
| Temperature | 25°C | 25°C | Maintaining a constant temperature is crucial for reproducibility.[1] |
| Detection | UV at 210 nm | UV at 210 nm | Due to the carboxyl chromophore.[2] |
Table 2: Reversed-Phase (RP) and Polar Organic (PO) Conditions
| Parameter | Reversed-Phase (RP) | Polar Organic (PO) | Notes |
| Mobile Phase | Water (with 20 mM Ammonium Acetate, pH 5) / Acetonitrile | Acetonitrile / Methanol / Acetic Acid / Triethylamine | Useful for compounds with polar functional groups.[1] |
| Composition (v/v) | 70:30 | 95:5:0.1:0.1 | Adjust the organic modifier percentage and pH in RP mode.[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Temperature | 25°C | 25°C | - |
| Detection | UV at 210 nm | UV at 210 nm | - |
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP
This protocol describes a direct method for the enantioseparation of 2-methylbutanoic acid using an immobilized polysaccharide-based chiral stationary phase.
1. Materials and Reagents
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
Chiral Column: e.g., CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample solvent.[2]
-
Working Solution: Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.[2]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[2]
4. Data Analysis
-
The two enantiomers should be separated into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[2]
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol details an alternative method where the enantiomers are first derivatized to form diastereomers, which are then separated on a conventional achiral column.
1. Materials and Reagents
-
Racemic 2-methylbutanoic acid
-
(S)-(-)-α-Methylbenzylamine (or other suitable chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent[2]
-
Anhydrous Dichloromethane (DCM)[2]
-
1 M HCl
-
Deionized water
-
Anhydrous sodium sulfate
2. Derivatization Procedure
-
In a clean, dry vial, dissolve 1 mg of racemic 2-methylbutanoic acid in 1 mL of anhydrous DCM.[2]
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.[2]
-
Add 1.1 equivalents of DCC.[2]
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.[2]
-
Quench the reaction by adding 1 mL of 1 M HCl.[2]
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
Achiral Column: e.g., C18 column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile / Water (e.g., 60:40, v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (adjust based on the chromophore of the derivatizing agent).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of (R)-2-Methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R)-2-Methylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Oxidation of (S)-2-Methyl-1-butanol
Q1: My yield of this compound is lower than expected, and I've isolated a significant amount of a neutral compound with a lower boiling point.
A1: This is likely due to incomplete oxidation, resulting in the formation of the intermediate aldehyde, (S)-2-methylbutanal. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required to drive the reaction to the carboxylic acid.[1][2][3]
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed for a sufficient duration and at the appropriate temperature to ensure complete conversion of the intermediate aldehyde.
-
Oxidant Stoichiometry: Verify that at least two equivalents of the oxidizing agent are used for every equivalent of the primary alcohol.
-
pH Control: For permanganate oxidations, the reaction is often carried out in an alkaline aqueous solution.[3] Ensure the pH is maintained in the optimal range for the chosen oxidant.
Q2: I'm observing the formation of a higher molecular weight byproduct, especially when running the reaction at higher concentrations.
A2: This could be due to the formation of an ester, (S)-2-methylbutyl (R)-2-methylbutanoate, through the reaction of the starting alcohol with the product acid. This is more likely to occur under acidic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating during the reaction and workup.
-
pH of Workup: During the workup, ensure the aqueous solution is sufficiently acidic to protonate the carboxylate, but avoid prolonged exposure to strong acid at high temperatures, which can promote esterification.
-
Purification: The ester byproduct can typically be separated from the carboxylic acid product by distillation or chromatography.
| Side Product | Typical Conditions for Formation | Method of Prevention/Removal |
| (S)-2-Methylbutanal | Insufficient oxidizing agent, short reaction time, or mild reaction conditions. | Use a strong oxidizing agent (e.g., KMnO₄), ensure sufficient reaction time, and optimize temperature. Can be removed by distillation. |
| (S)-2-Methylbutyl (R)-2-methylbutanoate | High temperatures, acidic conditions, high concentrations of starting material and product. | Control reaction temperature, use a suitable workup procedure, and separate by distillation or chromatography. |
Route 2: Asymmetric Hydrogenation of Tiglic Acid
Q3: The enantiomeric excess (ee) of my this compound is below the desired level (>95%).
A3: The enantioselectivity of the asymmetric hydrogenation of tiglic acid using a Ru-BINAP catalyst is sensitive to reaction conditions such as hydrogen pressure and the solvent system.[4][5]
Troubleshooting Steps:
-
Hydrogen Pressure: The enantiomeric excess can be dependent on the hydrogen pressure. For some systems, lowering the H₂ pressure has been shown to increase the ee.[5]
-
Solvent: The choice of solvent can influence the enantioselectivity. Methanol is a commonly used solvent for this reaction.[5]
-
Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and that the correct catalyst loading is used.
-
Temperature: The reaction temperature can also affect the enantioselectivity. Lower temperatures often lead to higher ee.
Q4: The hydrogenation reaction is sluggish or incomplete.
A4: This could be due to catalyst deactivation or insufficient hydrogen pressure.
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh, active catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Pressure: Ensure a constant and sufficient pressure of hydrogen is maintained throughout the reaction.
-
Substrate Purity: Impurities in the tiglic acid could poison the catalyst. Ensure the starting material is of high purity.
| Parameter | Effect on Enantiomeric Excess (ee) | Typical Conditions |
| Hydrogen Pressure | Can be inversely related; lower pressure may increase ee in some cases.[5] | 5-35 atm[5] |
| Solvent | Can influence selectivity. Methanol is a common choice.[5] | Methanol, Supercritical CO₂[4][5] |
| Temperature | Lower temperatures often favor higher ee. | 20-50 °C[5] |
| Catalyst | The choice of chiral ligand (e.g., (R)-BINAP for (R)-acid) is crucial. | Ru-BINAP derivatives[4][6][7] |
Route 3: Microbial Resolution or Fermentation
Q5: My final product is contaminated with other organic acids and alcohols.
A5: In microbial processes, the organism's metabolic pathways can produce a range of byproducts from the provided substrate (e.g., L-isoleucine).[8][9][10]
Troubleshooting Steps:
-
Strain Selection: Use a microbial strain that is known to have high selectivity for the desired conversion with minimal byproduct formation.
-
Fermentation Conditions: Optimize fermentation parameters such as pH, temperature, aeration, and nutrient composition to favor the production of 2-methylbutanoic acid.
-
Downstream Processing: Employ a robust purification strategy, such as liquid-liquid extraction followed by distillation or chromatography, to separate the target acid from other metabolic byproducts.
Q6: The kinetic resolution of my racemic 2-methylbutanoic acid is incomplete, leaving a significant amount of the undesired (S)-enantiomer.
A6: This indicates that the microbial strain is not completely selective or the reaction was not allowed to proceed to completion.
Troubleshooting Steps:
-
Incubation Time: Increase the incubation time to allow the microorganism to fully consume the undesired enantiomer.
-
Microorganism Selection: Screen for a microorganism with higher enantioselectivity for the degradation of the (S)-enantiomer.
-
Culture Conditions: Optimize the culture conditions to ensure the health and metabolic activity of the microorganism.
| Potential Byproduct | Origin | Mitigation Strategy |
| Other short-chain fatty acids | Microbial metabolism of the carbon source or precursor.[10] | Optimize fermentation conditions and microbial strain. Purify by distillation or chromatography. |
| Branched-chain alcohols | Reduction of intermediate aldehydes or ketones in the metabolic pathway.[11] | Select a strain with low reductase activity for the relevant intermediates. Purify by extraction and distillation. |
| Unreacted (S)-enantiomer | Incomplete kinetic resolution. | Increase incubation time, use a more selective microbial strain, or optimize culture conditions. |
Experimental Protocols
Protocol 1: Oxidation of (S)-2-Methyl-1-butanol to this compound
This protocol is based on the use of potassium permanganate as the oxidizing agent.
Materials:
-
(S)-2-Methyl-1-butanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve (S)-2-methyl-1-butanol in an aqueous solution of NaOH.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add a solution of KMnO₄ in water, maintaining the temperature below 10 °C. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the mixture in an ice bath and quench the excess permanganate by the slow addition of solid sodium bisulfite until the brown precipitate dissolves.
-
Acidify the clear solution with dilute sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by distillation.
Protocol 2: Asymmetric Hydrogenation of Tiglic Acid
This protocol is a general procedure for the asymmetric hydrogenation using a Ru-BINAP catalyst.
Materials:
-
Tiglic acid
-
[Ru(OAc)₂((R)-BINAP)] or a similar (R)-BINAP ruthenium catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, add the Ru-BINAP catalyst under an inert atmosphere (e.g., argon).
-
Add a degassed solution of tiglic acid in methanol to the autoclave.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-30 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The resulting this compound can be purified by distillation. The enantiomeric excess should be determined by chiral chromatography (GC or HPLC) after conversion to a suitable derivative (e.g., a methyl ester).
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-2-Methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a racemic mixture?
A1: The main strategies for resolving the enantiomers of 2-methylbutanoic acid are:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) with one of the enantiomers.[2][3] The resulting mixture of a reacted enantiomer (now an ester) and the unreacted enantiomer (the desired acid) can then be separated.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.[4][5]
Q2: Which purification method is most suitable for a large-scale separation?
A2: For larger-scale separations, diastereomeric salt crystallization is often a preferred method due to its scalability.[4] Enzymatic resolution can also be adapted for larger scales. Preparative chiral HPLC is highly effective but can be more costly and is often used for smaller quantities or when very high purity is required.
Q3: Can I use fractional distillation to separate the (R) and (S) enantiomers?
A3: No, fractional distillation is not effective for separating enantiomers. Enantiomers have identical physical properties in a non-chiral environment, including the same boiling point, which means they cannot be separated by distillation.[6]
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Formation
Problem: No crystals are forming after adding the resolving agent.
-
Potential Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.[7]
-
Solution:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.
-
Add an Anti-Solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.
-
Lower the Temperature: Further decrease the crystallization temperature.
-
Induce Nucleation: Use a seed crystal of the desired salt or scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7]
-
Problem: The crystallized salt has a low diastereomeric excess (d.e.).
-
Potential Cause: Both diastereomers are crystallizing simultaneously due to similar solubilities in the chosen solvent system.[7]
-
Solution:
-
Solvent Screening: Experiment with different solvents to find one that maximizes the solubility difference between the two diastereomeric salts.
-
Optimize Temperature: Adjust the crystallization temperature. A slower cooling rate can sometimes improve selectivity.
-
Recrystallization: Perform one or more recrystallization steps on the obtained crystals to improve the diastereomeric purity.[1]
-
Problem: The yield of the desired diastereomeric salt is low.
-
Potential Cause: A significant amount of the target diastereomer remains in the mother liquor, or the crystallization process was stopped prematurely.[7]
-
Solution:
-
Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of the target salt and experiment with lower final crystallization temperatures.
-
Recover from Mother Liquor: The desired enantiomer may be recoverable from the mother liquor by changing the solvent or pH.
-
Enzymatic Resolution
Problem: The enzymatic reaction is very slow or not proceeding.
-
Potential Cause: The enzyme may be inactive, or the reaction conditions are suboptimal.
-
Solution:
-
Enzyme Activity: Ensure the enzyme is active and from a reliable source. Consider using an immobilized enzyme for easier recovery and reuse.[2]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they may decrease enantioselectivity. An optimal temperature needs to be determined experimentally.[3] For example, for the synthesis of (S)-2-methylbutanoic acid methyl ester using lipases, maximum enantiomeric excess was observed at 20°C.[3]
-
pH: For hydrolysis reactions, the pH of the buffer is critical. For esterification in organic solvents, the pH at which the enzyme was lyophilized can affect its activity.[3]
-
Water Content: In an organic solvent, a small amount of water is often necessary for enzyme activity, but too much can lead to hydrolysis of the desired ester product.
-
Problem: The enantiomeric excess (ee) of the product is low.
-
Potential Cause: The enzyme may have low enantioselectivity for the substrate, or the reaction has proceeded past the optimal conversion point (typically around 50% for kinetic resolutions).
-
Solution:
-
Stop at ~50% Conversion: For a kinetic resolution, the maximum enantiomeric excess of both the product and the remaining substrate is often achieved at or near 50% conversion. Monitor the reaction progress closely.[2]
-
Screen Different Enzymes: Not all lipases will exhibit high enantioselectivity for a given substrate. Screening a variety of lipases is recommended. For example, Lipase IM 20, Lipase AP, and Lipase FAP-15 have shown good enantioselectivity for the esterification of 2-methylbutanoic acid.[3]
-
Optimize Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of an enzyme. Lower temperatures often lead to higher enantioselectivity.[3]
-
Preparative Chiral HPLC
Problem: Poor or no separation of the enantiomers (co-eluting peaks).
-
Potential Cause: The chiral stationary phase (CSP) is not suitable for this separation, or the mobile phase composition is not optimal.
-
Solution:
-
Select an Appropriate CSP: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for chiral acids.[4][8]
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol).
-
Acidic/Basic Additives: For acidic compounds like this compound, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution.[8]
-
-
Lower the Flow Rate: Reducing the flow rate generally provides more time for the enantiomers to interact with the CSP, which can improve resolution.[9]
-
Adjust the Temperature: Lowering the column temperature often increases chiral selectivity.[9]
-
Problem: Poor peak shape (e.g., tailing or fronting).
-
Potential Cause: Sample overload, secondary interactions with the stationary phase, or issues with the column itself.
-
Solution:
-
Reduce Sample Concentration/Volume: Injecting too much sample can lead to peak distortion.
-
Optimize Mobile Phase Additives: Ensure the concentration of the acidic modifier (e.g., TFA) is optimal to suppress ionization of the carboxylic acid group.
-
Column Health: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may be degraded.
-
Data Presentation
Table 1: Comparison of Purification Strategies for Chiral Carboxylic Acids
| Purification Method | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages | Scale |
| Classical Resolution | Variable, can reach >98% with recrystallization | Cost-effective for large scale, well-established technique | Can be labor-intensive, requires screening of resolving agents and solvents, may have lower initial yields | Lab to Industrial |
| Enzymatic Resolution | Can exceed 95%[3] | High selectivity, mild reaction conditions, environmentally friendly | Requires screening for a suitable enzyme, maximum theoretical yield for one enantiomer is 50% in a classic kinetic resolution | Lab to Industrial |
| Preparative Chiral HPLC | Can achieve >99%[10] | Direct separation, high purity achievable, rapid method development | Higher cost of chiral stationary phases and solvents, lower throughput compared to batch methods | Analytical to Prep |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic 2-Methylbutanoic Acid
This protocol is a general method adapted for the kinetic resolution of a racemic carboxylic acid using a lipase.
Materials:
-
Racemic 2-Methylbutanoic Acid
-
An alcohol (e.g., n-butanol or pentanol)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB, Novozym 435®)[2]
-
Anhydrous organic solvent (e.g., hexane or isooctane)[3]
-
Aqueous sodium bicarbonate solution (e.g., 5%)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flask, dissolve racemic 2-methylbutanoic acid (1 equivalent) and the alcohol (1-1.2 equivalents) in the organic solvent.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of the acid).[2]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20-40°C).[2][3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining acid and formed ester.
-
Reaction Quench: Stop the reaction at approximately 40-50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with the aqueous sodium bicarbonate solution to extract the unreacted this compound into the aqueous layer.
-
Isolation of this compound:
-
Collect the aqueous layer and acidify it with 1 M HCl to a pH of ~2.
-
Extract the this compound with an organic solvent like diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Purity Analysis: Determine the final enantiomeric excess by chiral HPLC or GC.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This protocol outlines a general procedure for chiral resolution using a chiral resolving agent.
Materials:
-
Racemic 2-Methylbutanoic Acid
-
Chiral resolving agent (e.g., a chiral amine like (-)-brucine or (R)-(+)-α-methylbenzylamine)[1]
-
A suitable solvent (e.g., methanol, ethanol)[1]
-
1M Hydrochloric Acid
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a Büchner funnel and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve the racemic 2-methylbutanoic acid (1 equivalent) in a minimal amount of a hot solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of the same hot solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
To improve purity, recrystallize the collected crystals from a minimal amount of hot solvent. Monitor the purity of each recrystallization step by measuring the optical rotation or by chiral HPLC of a small sample that has been acidified to recover the free acid.
-
Continue recrystallizing until a constant optical rotation or diastereomeric excess is achieved.[1]
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (~2).[1]
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
-
-
Purity Analysis: Determine the final enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Resolution of 2-Methylbutanoic Acid.
Caption: Troubleshooting Logic for Poor Resolution in Chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. steemit.com [steemit.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. researchgate.net [researchgate.net]
Overcoming poor peak shape in chiral GC analysis of 2-methylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the chiral gas chromatography (GC) analysis of 2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to analyze 2-methylbutanoic acid directly by chiral GC?
Direct analysis of 2-methylbutanoic acid by GC is problematic due to its high polarity and low volatility. The carboxylic acid functional group is prone to strong interactions with active sites (e.g., residual silanols) within the GC system, including the inlet liner and the column itself. These interactions lead to significant peak tailing, poor peak shape, and potentially low sensitivity, making accurate quantification and chiral separation difficult.
Q2: Is derivatization necessary for the chiral GC analysis of 2-methylbutanoic acid?
Yes, derivatization is a critical and highly recommended step. By converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, you can significantly improve peak shape, reduce peak tailing, and enhance the overall chromatographic performance. This leads to better resolution of the enantiomers and more accurate and reproducible results.
Q3: What are the most common derivatization methods for 2-methylbutanoic acid?
The two most common and effective derivatization strategies for carboxylic acids like 2-methylbutanoic acid are:
-
Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification: This involves converting the carboxylic acid into an ester. Common methods include reaction with pentafluorobenzyl bromide (PFBBr) to form PFB esters, or with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF₃) to form methyl esters.
Q4: Which chiral GC column is best suited for analyzing derivatized 2-methylbutanoic acid?
For the chiral separation of derivatized 2-methylbutanoic acid, cyclodextrin-based chiral stationary phases are generally the most effective. Columns containing derivatized β-cyclodextrins are widely used and have demonstrated good enantioselectivity for chiral esters and other derivatives of small carboxylic acids. The specific choice of the cyclodextrin derivative on the column can influence the resolution, so screening a few different cyclodextrin-based columns may be necessary to achieve optimal separation.
Troubleshooting Guides for Poor Peak Shape
Poor peak shape is a common issue in the chiral GC analysis of 2-methylbutanoic acid. The following guides address specific problems in a question-and-answer format.
Issue 1: Peak Tailing
My peaks for derivatized 2-methylbutanoic acid are showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. It is a frequent problem when analyzing polar compounds or their derivatives.
Potential Causes & Solutions:
-
Incomplete Derivatization: If the derivatization reaction is not complete, the remaining underivatized 2-methylbutanoic acid will strongly interact with the system, causing tailing.
-
Solution: Optimize your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are adequate for complete conversion. For sterically hindered acids, a longer reaction time or higher temperature may be necessary.[1]
-
-
Active Sites in the Inlet: The glass inlet liner can have active silanol groups that interact with the analyte, even after derivatization.
-
Solution: Use a deactivated (silanized) inlet liner. If you are already using one, it may have become contaminated or its deactivation may have degraded over time. Replace the liner with a new, deactivated one.
-
-
Column Contamination or Degradation: Over time, the front end of the GC column can become contaminated with non-volatile residues from samples, leading to active sites.
-
Solution: Trim the front end of the column (e.g., 10-20 cm). This will remove the contaminated section. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect positioning of the column in the inlet can create dead volumes and lead to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth in the inlet.
-
-
Suboptimal GC Parameters: Incorrect flow rates or temperatures can contribute to tailing.
-
Solution: Optimize the carrier gas flow rate. A flow rate that is too low can increase the opportunity for interactions with the stationary phase. Also, ensure the inlet and oven temperatures are appropriate for the derivative being analyzed.
-
Issue 2: Peak Fronting
My chromatogram shows fronting peaks for the 2-methylbutanoic acid enantiomers. What could be causing this?
Peak fronting is the inverse of tailing, with a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to fronting.
-
Solution: Reduce the injection volume or dilute your sample. You can also increase the split ratio if you are using a split injection.
-
-
Solvent Mismatch: If the solvent used to dissolve the derivatized sample has a significantly different polarity than the stationary phase, it can cause poor peak shape, including fronting.
-
Solution: Whenever possible, dissolve your derivatized sample in a solvent that is compatible with the stationary phase.
-
-
Incorrect Inlet Temperature: An inlet temperature that is too low may result in slow or incomplete sample vaporization, which can contribute to peak fronting.
-
Solution: Ensure the inlet temperature is high enough to rapidly vaporize the sample and solvent. A general guideline is to set the inlet temperature at least 20-50°C above the boiling point of the least volatile analyte.
-
Issue 3: Broad Peaks
The peaks for my 2-methylbutanoic acid enantiomers are broad, leading to poor resolution. How can I sharpen them?
Broad peaks can be caused by a variety of factors that lead to increased band broadening within the GC system.
Potential Causes & Solutions:
-
Suboptimal Carrier Gas Flow Rate: The efficiency of a GC column is dependent on the linear velocity of the carrier gas. If the flow rate is too far from the optimal value for the column, it will lead to broader peaks.
-
Solution: Determine and set the optimal flow rate for your column and carrier gas. This information is typically provided by the column manufacturer.
-
-
Slow Injection: A slow injection speed can introduce the sample into the inlet in a wide band, resulting in broad peaks.
-
Solution: Use an autosampler for fast and reproducible injections. If injecting manually, perform the injection as quickly and smoothly as possible.
-
-
Large Injection Volume: Injecting a large volume of liquid can lead to a large volume of vapor in the inlet, which can cause band broadening.
-
Solution: Reduce the injection volume.
-
-
Dead Volume: Dead volumes in the system, such as from improper column installation, can cause significant peak broadening.
-
Solution: Check all fittings and connections for potential dead volumes. Ensure the column is installed correctly in both the inlet and the detector.
-
-
Temperature Programming Issues: A slow oven temperature ramp rate can sometimes lead to broader peaks for later eluting compounds.
-
Solution: Increase the oven temperature ramp rate. However, be aware that a faster ramp rate may decrease resolution between closely eluting peaks.
-
Data Presentation
Table 1: Comparison of Common Derivatization Methods for 2-Methylbutanoic Acid
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages | Potential Considerations |
| Silylation | BSTFA or MSTFA (+/- TMCS) | Trimethylsilyl (TMS) Ester | Robust and widely used. TMS derivatives are volatile and generally provide good peak shape. | Derivatives are moisture-sensitive and may hydrolyze over time. The reagent mixture is injected with the sample. |
| Esterification | PFBBr | Pentafluorobenzyl (PFB) Ester | PFB esters are stable and highly responsive to Electron Capture Detectors (ECD), offering high sensitivity. | The derivatization procedure can be more complex than silylation. |
| Esterification | BF₃ in Methanol | Methyl Ester (FAME) | A well-established method for creating volatile esters. Reagents are relatively inexpensive. | The reaction requires heating and subsequent extraction of the derivatives. |
Table 2: Recommended Chiral GC Method Parameters for Derivatized 2-Methylbutanoic Acid
| Parameter | Recommended Setting | Rationale |
| GC Column | Cyclodextrin-based chiral capillary column (e.g., derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides enantioselectivity for chiral esters and derivatives of small carboxylic acids. |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and allows for faster analysis times. |
| Carrier Gas Flow Rate | Set to optimal linear velocity for the column and carrier gas (typically 30-40 cm/s for Helium) | Optimizes column efficiency, leading to sharper peaks and better resolution. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and helps to produce sharp peaks. The split ratio can be optimized based on sample concentration. |
| Injection Volume | 1 µL | A small injection volume minimizes band broadening in the inlet. |
| Oven Temperature Program | Initial: 60-80°C (hold 1-2 min), Ramp: 2-5°C/min to 200-220°C | A lower initial temperature can improve focusing of the analytes at the head of the column. A slow ramp rate is often necessary to achieve good chiral separation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust and universal detector for organic compounds. MS provides structural information for peak identification. |
| Detector Temperature | 250-280 °C | Prevents condensation of the analytes in the detector. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the formation of trimethylsilyl (TMS) esters of 2-methylbutanoic acid.
Materials:
-
Sample containing 2-methylbutanoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will interfere with the silylation reaction.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample residue in a reaction vial. Vortex briefly to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. For sterically hindered acids, a longer reaction time may be required.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC.
Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)
This protocol details the formation of pentafluorobenzyl (PFB) esters.
Materials:
-
Sample containing 2-methylbutanoic acid
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 100 mM in acetone)
-
Aqueous base (e.g., sodium bicarbonate solution)
-
Hexane
-
Reaction vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: The sample can be in a suitable solvent.
-
Derivatization Reaction: To 200 µL of the sample, add an appropriate amount of aqueous base to neutralize the acid. Then, add 400 µL of the 100 mM PFBBr in acetone solution.
-
Incubation: Cap the vial and incubate the mixture at 60°C for 60-90 minutes.
-
Extraction: After cooling, add 1 mL of hexane and vortex to extract the PFB esters.
-
Sample Transfer: Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.
Visualizations
Caption: A troubleshooting workflow for addressing poor peak shape in GC analysis.
Caption: Derivatization pathways to improve the GC analysis of 2-methylbutanoic acid.
References
Technical Support Center: Optimizing Microbial Resolution of 2-Methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microbial resolution of 2-methylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Question: My microbial resolution process is resulting in a low enantiomeric excess (ee) of the desired 2-methylbutanoic acid enantiomer. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess is a common challenge in microbial kinetic resolutions. Several factors can influence the stereoselectivity of the microbial enzymes. Here are the primary causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature significantly affects enzyme kinetics and enantioselectivity.[1][2]
-
Solution: Screen a range of temperatures to find the optimum for your specific microorganism. Often, lower temperatures can enhance enantioselectivity, although this may come at the cost of a slower reaction rate.[3]
-
-
Incorrect pH: The pH of the reaction medium affects the ionization state of the substrate and the active site of the enzymes, which is crucial for stereoselective recognition.
-
Solution: Optimize the pH of the culture medium. Buffer the medium to maintain a stable pH throughout the resolution process. The optimal pH will be specific to the microorganism being used.
-
-
Inappropriate Substrate Concentration: High concentrations of the racemic 2-methylbutanoic acid can sometimes be inhibitory to the microbial cells or may lead to non-selective conversion.[4]
-
Solution: Perform experiments with varying initial concentrations of the racemic acid to identify a concentration that maximizes enantioselectivity without significantly compromising the overall yield.
-
-
Insufficient Reaction Time: The kinetic resolution may not have proceeded long enough to enrich the desired enantiomer.
-
Solution: Monitor the reaction over time by taking samples at regular intervals and analyzing the enantiomeric excess. This will help determine the optimal reaction time to achieve the highest ee.
-
-
Microorganism Selection: The chosen microbial strain may not possess the necessary enzymatic machinery for high enantioselectivity towards 2-methylbutanoic acid.
Issue 2: Low Yield of the Desired Enantiomer
Question: The overall yield of the resolved 2-methylbutanoic acid is consistently low. How can I improve it?
Answer: Low yields can be attributed to several factors, ranging from suboptimal culture conditions to inefficient product recovery.
-
Poor Microbial Growth: Insufficient biomass will result in a low overall conversion rate.
-
Solution: Optimize the culture medium composition, including carbon and nitrogen sources, as well as trace elements, to support robust microbial growth. Also, ensure optimal aeration and agitation in the bioreactor.
-
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit microbial growth and enzymatic activity.
-
Solution: Consider a fed-batch or continuous culture strategy to maintain substrate and product concentrations at non-inhibitory levels.[6] In-situ product removal techniques can also be explored.
-
-
Suboptimal Reaction Conditions: As with enantioselectivity, temperature and pH also play a critical role in the overall reaction rate and yield.
-
Solution: Ensure that the temperature and pH are optimized for the catalytic activity of the specific microorganism.
-
-
Inefficient Product Extraction: The desired enantiomer may be lost during the downstream processing steps.
-
Solution: Optimize the extraction protocol. This may involve adjusting the pH to ensure the acid is in its non-ionized form for solvent extraction and selecting an appropriate organic solvent.
-
Issue 3: Analytical Challenges in Chiral Separation
Question: I am facing difficulties in separating and quantifying the enantiomers of 2-methylbutanoic acid using HPLC/GC. What are the common problems and solutions?
Answer: Chiral separation of small molecules like 2-methylbutanoic acid can be challenging. Here are some common issues and their resolutions:
-
Poor Peak Resolution on HPLC: The enantiomer peaks are overlapping or not baseline-separated.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected column may not be suitable for this separation.
-
Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition is critical for achieving separation.
-
Solution: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[8][9]
-
-
-
Peak Tailing: The peaks are asymmetrical with a "tail," making accurate integration difficult.
-
Potential Cause: Secondary Interactions. The acidic nature of the analyte can lead to unwanted interactions with the stationary phase.
-
Solution: Add a small percentage of an acid (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and minimize secondary interactions.[8]
-
-
-
No Separation on GC: A single peak is observed for the racemic mixture.
-
Potential Cause: Lack of Derivatization. Enantiomers cannot be separated on a standard achiral GC column without derivatization.
-
Solution: Derivatize the 2-methylbutanoic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. A common method is to convert the acid to an ester or amide using a chiral alcohol or amine.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is microbial kinetic resolution?
A1: Microbial kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. It utilizes whole microbial cells or their enzymes, which selectively act on one enantiomer at a faster rate than the other. This results in the consumption of the faster-reacting enantiomer, leaving the reaction mixture enriched in the slower-reacting enantiomer.[11]
Q2: Which microorganisms are commonly used for the resolution of 2-methylbutanoic acid?
A2: Several microorganisms have been shown to be effective. A notable example is Pseudomonas sp., which has been found to preferentially utilize (S)-2-methylbutanoic acid, allowing for the preparation of (R)-2-methylbutanoic acid.[5] Bacillus spizizenii has also been reported for the enantiopure synthesis of (S)-2-methylbutanoic acid from L-isoleucine.[3]
Q3: What are the key parameters to optimize in the microbial resolution process?
A3: The key parameters to optimize include:
-
Microorganism Strain: Selection of a highly stereoselective strain is crucial.
-
Culture Medium Composition: Carbon source, nitrogen source, and essential nutrients affect both microbial growth and enzyme production.
-
Reaction Temperature: Influences both reaction rate and enantioselectivity.[1][2]
-
pH: Affects enzyme activity and stability.
-
Substrate Concentration: Can impact reaction kinetics and may cause inhibition.[4]
-
Aeration and Agitation: Important for aerobic microorganisms to ensure sufficient oxygen supply and nutrient distribution.
-
Reaction Time: Determines the extent of conversion and the resulting enantiomeric excess.
Q4: How can I monitor the progress of the microbial resolution?
A4: The progress of the reaction should be monitored by periodically taking samples from the reaction mixture and analyzing them. Key analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the concentration of each enantiomer and calculate the enantiomeric excess (ee).
-
Chiral Gas Chromatography (GC): Often requires derivatization of the acid to a more volatile compound.
-
Measurement of Biomass: To monitor the growth of the microorganism, typically by measuring the optical density (e.g., at 600 nm).
Q5: What is the theoretical maximum yield for a kinetic resolution?
A5: For a classic kinetic resolution where one enantiomer is consumed, the theoretical maximum yield for the remaining, unreacted enantiomer is 50%. This is because the starting material is a 50:50 mixture of the two enantiomers.
Data Presentation
The following tables summarize the expected effects of key parameters on the microbial resolution of 2-methylbutanoic acid. The specific values will vary depending on the microorganism and experimental setup.
Table 1: Effect of Temperature on Enantioselectivity and Reaction Rate
| Temperature | Enantiomeric Excess (ee) | Relative Reaction Rate |
| Low (e.g., 15-20°C) | High | Low |
| Medium (e.g., 25-30°C) | Moderate to High | Optimal |
| High (e.g., 35-40°C) | Low | May decrease due to enzyme instability |
Note: This table illustrates a common trend where lower temperatures favor higher enantioselectivity.[1][3]
Table 2: Effect of pH on Microbial Resolution
| pH | Relative Microbial Growth | Relative Enzyme Activity |
| Acidic (e.g., < 6) | Suboptimal | May be low or inactive |
| Neutral (e.g., 6.5-7.5) | Optimal | Often optimal |
| Alkaline (e.g., > 8) | Suboptimal | May be low or inactive |
Note: The optimal pH is highly dependent on the specific microorganism used.
Table 3: Effect of Substrate Concentration on Yield and Enantioselectivity
| Substrate Concentration | Product Yield | Enantiomeric Excess (ee) |
| Low | Low | High |
| Optimal | High | High |
| High (Inhibitory) | Low | May decrease |
Note: Finding the optimal substrate concentration is a balance between achieving a good yield and avoiding substrate inhibition.[4]
Experimental Protocols
Protocol 1: General Procedure for Microbial Resolution of 2-Methylbutanoic Acid
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the selected microorganism (e.g., Pseudomonas sp.) from an agar plate to a sterile liquid medium.
-
Incubate the culture overnight at the optimal temperature and agitation for the strain.
-
-
Bioreactor Setup and Inoculation:
-
Prepare the main culture medium in a bioreactor and sterilize it.
-
Inoculate the bioreactor with the overnight seed culture.
-
-
Microbial Growth Phase:
-
Allow the microorganism to grow to a desired cell density (e.g., mid-log phase), monitoring growth by measuring optical density.
-
-
Initiation of Resolution:
-
Add the racemic 2-methylbutanoic acid to the culture to the desired starting concentration.
-
-
Resolution Process:
-
Maintain the bioreactor at the optimized temperature, pH, and agitation rate.
-
Take samples aseptically at regular time intervals to monitor the reaction.
-
-
Reaction Monitoring:
-
For each sample, separate the microbial cells from the supernatant by centrifugation.
-
Analyze the supernatant for the concentration of each enantiomer of 2-methylbutanoic acid using chiral HPLC or GC.
-
Calculate the enantiomeric excess (ee) and the conversion.
-
-
Product Recovery:
-
Once the desired ee is reached, harvest the culture broth.
-
Remove the microbial cells by centrifugation or filtration.
-
Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl.
-
Extract the 2-methylbutanoic acid into an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract (e.g., with anhydrous sodium sulfate) and evaporate the solvent to obtain the crude product.
-
Purify the product further if necessary (e.g., by distillation or chromatography).
-
Protocol 2: Chiral HPLC Analysis of 2-Methylbutanoic Acid
-
Sample Preparation:
-
Take a sample of the reaction supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier, with an acidic additive. A common mobile phase is n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., in a 90:10:0.1 ratio).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Controlled, often at room temperature (e.g., 25°C).
-
Detection Wavelength: Around 210 nm for the carboxyl group.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Identify the peaks by comparing their retention times with those of authentic standards of the (R)- and (S)-enantiomers, if available.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Mandatory Visualization
Diagram 1: L-Isoleucine Catabolic Pathway Leading to 2-Methylbutanoic Acid
References
- 1. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module | TU Delft Repository [repository.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Yields of Pesticide Biodegradation at Low Substrate Concentrations and under Conditions Restricting Assimilable Organic Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Synthesis of 2-Methylbutanoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing a Grignard reaction to synthesize 2-methylbutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't start. What are the common causes and what should I do?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are typically related to the magnesium surface's passivity or the presence of moisture. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water.[1][2] All glassware must be rigorously flame- or oven-dried immediately before use. Solvents (typically diethyl ether or THF) must be anhydrous.[1][3]
-
Activate the Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction.[4] Several methods can be used for activation:
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color is an indicator that the reaction has initiated.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with the magnesium to expose a fresh surface.[4][5]
-
Mechanical Activation: In a dry, inert atmosphere, crushing the magnesium turnings with a glass rod can break the oxide layer.[5] Vigorous stirring can also be effective.[5]
-
Q2: The reaction mixture is turning cloudy and black, and my yield is low. What is happening?
A2: A cloudy, black appearance and low yield can be indicative of side reactions, primarily Wurtz-type coupling.[1][3] This occurs when the newly formed Grignard reagent reacts with the starting alkyl halide (2-chlorobutane or 2-bromobutane). To minimize this:
-
Control the Rate of Addition: Add the alkyl halide solution dropwise to the magnesium suspension. A slow addition rate helps to maintain a low concentration of the alkyl halide, which in turn minimizes the coupling side reaction.[1][4]
-
Temperature Management: The formation of the Grignard reagent is highly exothermic.[1][4] If the reaction becomes too vigorous, the localized high temperature can favor the Wurtz coupling. Use an ice bath to maintain a gentle reflux.
Q3: My final product is contaminated with a significant amount of octane. How can I prevent this?
A3: The presence of octane suggests that a Wurtz coupling reaction has occurred between two molecules of your starting sec-butyl halide. As mentioned in Q2, this is a common side reaction. The key to prevention is slow, controlled addition of the alkyl halide and careful temperature management to avoid overheating.
Q4: After adding the Grignard reagent to dry ice, my yield of 2-methylbutanoic acid is still poor. What could be the issue?
A4: Low yield after the carboxylation step can result from several factors:
-
Reaction with Atmospheric Moisture/CO2: The Grignard reagent is a strong base and will react with moisture and atmospheric carbon dioxide.[2] Ensure the reaction is protected from the air, for instance by maintaining a blanket of dry nitrogen or argon.
-
Inefficient Carboxylation: Ensure you are using a large excess of freshly crushed, high-quality dry ice to maximize the surface area for the reaction. Pour the Grignard solution slowly onto the dry ice with efficient stirring.[2]
-
Loss during Workup: 2-methylbutanoic acid has some solubility in water. Ensure that during the extraction phase, you perform multiple extractions with an organic solvent to maximize recovery from the aqueous layer. The purification process relies on the acidic nature of the product, allowing it to be separated from byproducts via extraction with a base.[2]
Quantitative Data Summary
The following table summarizes key experimental parameters for the Grignard synthesis of 2-methylbutanoic acid. Note that optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Recommended Value/Range | Rationale |
| Reagent Ratios | ||
| Mg : 2-halobutane | 1.1 - 1.2 : 1.0 | A slight excess of magnesium ensures complete consumption of the alkyl halide. |
| Grignard Reagent : CO₂ | 1 : large excess | A large excess of carbon dioxide (dry ice) maximizes the carboxylation reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethers stabilize the Grignard reagent.[3] THF is often preferred for less reactive halides.[3] |
| Initiation Temperature | Room Temperature to gentle warming | Some reactions may require initial warming to overcome the activation energy.[4] |
| Reaction Temperature | Gentle reflux (~35°C for diethyl ether) | The reaction is exothermic; maintain control with cooling as needed.[1] |
| Addition Rate of Alkyl Halide | Slow, dropwise | Minimizes side reactions like Wurtz coupling.[4] |
| Reaction Time (Grignard formation) | 30 - 60 minutes after addition | Ensure complete formation of the Grignard reagent. |
| Reaction Time (Carboxylation) | Until all dry ice has sublimed | Ensures complete reaction with CO₂. |
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-methylbutanoic acid from 2-chlorobutane.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2-chlorobutane
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid
-
5% Sodium hydroxide solution
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of 2-chlorobutane in anhydrous diethyl ether.
-
Add a small portion of the 2-chlorobutane solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 2-chlorobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate beaker, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Continue stirring until all the dry ice has sublimed.
-
-
Workup and Purification:
-
Slowly add 6 M hydrochloric acid to the reaction mixture to neutralize it and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash them with a 5% sodium hydroxide solution. This will convert the 2-methylbutanoic acid into its water-soluble sodium salt.
-
Separate the aqueous layer containing the sodium 2-methylbutanoate.
-
Wash the aqueous layer with a small amount of diethyl ether to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with 6 M hydrochloric acid. The 2-methylbutanoic acid will precipitate or form an oily layer.
-
Extract the 2-methylbutanoic acid with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the final product.
-
Visualizations
Caption: Troubleshooting workflow for the Grignard synthesis.
Caption: Reaction pathway for 2-methylbutanoic acid synthesis.
References
Minimizing racemization during derivatization of (R)-2-Methylbutanoic acid
Welcome to the Technical Support Center for the derivatization of (R)-2-Methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during chemical derivatization for analytical and synthetic purposes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the derivatization of this compound?
Q2: What is the primary chemical mechanism that leads to racemization when derivatizing this compound?
A2: The primary mechanism of racemization for α-chiral carboxylic acids like this compound involves the formation of a planar intermediate at the chiral center. This typically occurs under conditions that activate the carboxyl group for reaction, such as ester or amide formation. The key steps are:
-
Activation of the Carboxyl Group: Reagents like carbodiimides (e.g., DCC, EDC) or acyl halides convert the carboxylic acid into a more reactive species.
-
Formation of a Planar Intermediate:
-
Enolization: In the presence of a base, the α-proton (the hydrogen on the chiral carbon) can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of (R) and (S) enantiomers.[1][2]
-
Oxazolone Formation: Particularly during amide bond formation with another amino acid or a similar molecule, the activated carboxyl group can be attacked intramolecularly by the oxygen of the adjacent amide bond (if present), forming a cyclic oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with a nucleophile can open the ring to form the product as a racemic mixture.
-
Q3: Which derivatization methods are most prone to causing racemization of this compound?
A3: Methods that involve harsh reaction conditions or the formation of highly reactive intermediates without appropriate safeguards are most likely to cause racemization. These include:
-
Activation with Carbodiimides (DCC, EDC) without Additives: Using carbodiimides alone to form esters or amides can lead to significant racemization.[3][4][5]
-
High Temperatures: Elevated temperatures increase the rate of enolization and other racemization pathways.
-
Strong Bases: The use of strong, non-hindered bases can readily abstract the α-proton, promoting racemization via enolate formation.
-
Prolonged Reaction Times: Allowing the activated carboxylic acid to sit for extended periods before reaction with the nucleophile increases the opportunity for racemization to occur.[6]
Q4: How can I minimize racemization during the formation of an ester derivative of this compound for GC analysis?
A4: To form ester derivatives with minimal racemization, it is crucial to avoid conditions that favor enolate formation. Recommended methods include:
-
Diazomethane or Trimethylsilyldiazomethane: These reagents react under mild conditions to form methyl esters and are generally considered to be racemization-free for simple carboxylic acids.
-
BF₃-Methanol: Boron trifluoride in methanol is an effective reagent for forming methyl esters under relatively mild conditions.[7]
-
Fischer Esterification (with caution): While a classic method, using a large excess of alcohol in the presence of a catalytic amount of strong acid (like H₂SO₄) can be effective. However, temperature and reaction time should be carefully controlled to minimize the risk of racemization.
Q5: What are the best practices for forming amide derivatives of this compound while preserving its stereochemical integrity?
A5: Amide bond formation is particularly susceptible to racemization due to the common use of activating agents. To minimize this risk:
-
Use Coupling Additives: When using carbodiimides like DCC or EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[4][8]
-
Employ Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more efficient and lead to less racemization than carbodiimides alone.[4]
-
Convert to an Acyl Halide: Converting the carboxylic acid to its acyl chloride or fluoride using reagents like thionyl chloride (SOCl₂) or a fluorinating agent, followed by reaction with the amine at low temperature, can be an effective strategy. The reaction of the acyl halide with the amine is typically very fast, minimizing the time for racemization to occur.
-
Control Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Observed (High % of (S)-enantiomer detected) | Harsh Reaction Conditions: High temperature, strong base, or prolonged reaction time. | - Lower the reaction temperature (e.g., to 0 °C).- Use a weaker, more sterically hindered base (e.g., N-methylmorpholine instead of triethylamine).- Minimize the activation time before adding the nucleophile.[6] |
| Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, EDC) without an additive.[3][4] | - Add an anti-racemization agent like HOBt or Oxyma to the reaction mixture.- Switch to a uronium or phosphonium-based coupling reagent (e.g., HATU, PyBOP).[4] | |
| Low Derivatization Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated reagent. | - Increase the reaction time or temperature moderately (while monitoring for racemization).- Ensure that all reagents are fresh and anhydrous. |
| Presence of Water: Moisture can hydrolyze the activated intermediate and the derivatizing reagent. | - Use anhydrous solvents and reagents.- Dry the this compound sample thoroughly before derivatization. | |
| Poor Peak Shape in Chiral GC/HPLC Analysis | Analyte-Column Interactions: Secondary interactions between the derivative and the stationary phase. | - For HPLC, add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic analytes).[9]- Ensure the GC liner is clean and inert. |
| Inappropriate Column: The chiral stationary phase may not be suitable for the derivative. | - Screen different types of chiral columns (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC).[9] |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the percentage of epimerization (a measure of racemization) for the coupling of a chiral acid under various conditions, which can serve as a general guide.
| Coupling Reagent Combination | Base | Temperature (°C) | % Epimerization (Illustrative) |
| DCC | NMM | RT | 5.8 |
| DCC/HOBt | NMM | RT | 0.4 |
| HBTU | DIPEA | RT | 3.2 |
| HATU | DIPEA | RT | 1.1 |
| DIC/Oxyma | NMM | RT | <0.1 |
Data adapted from studies on peptide bond formation, which is analogous to amide formation from a chiral carboxylic acid.[6] NMM = N-Methylmorpholine, DIPEA = N,N-Diisopropylethylamine.
Experimental Protocols
Protocol 1: Racemization-Minimized Esterification for GC Analysis (Methyl Ester Formation)
This protocol describes the formation of the methyl ester of this compound using trimethylsilyldiazomethane, a method known for its mild conditions and minimal risk of racemization.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol
-
Diethyl ether (anhydrous)
-
Small reaction vial with a septum cap
Procedure:
-
Sample Preparation: In a clean, dry reaction vial, dissolve approximately 1-5 mg of this compound in 0.5 mL of diethyl ether.
-
Addition of Methanol: Add 0.1 mL of methanol to the solution.
-
Derivatization: Slowly add the 2.0 M solution of trimethylsilyldiazomethane dropwise while stirring until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is accompanied by the evolution of nitrogen gas.
-
Reaction Completion: Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Quenching (Optional but Recommended): Add a few drops of acetic acid to quench the excess trimethylsilyldiazomethane until the yellow color disappears.
-
Analysis: The sample is now ready for direct injection into the GC-MS or GC-FID for analysis on a suitable chiral column (e.g., a cyclodextrin-based column).
Protocol 2: Racemization-Minimized Amide Formation using HATU
This protocol details the formation of an amide derivative of this compound with a primary amine using HATU, a coupling reagent known for low levels of racemization.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial
Procedure:
-
Reactant Preparation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 equivalents) to the stirred solution, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting amide by column chromatography if necessary. The enantiomeric purity can be determined by chiral HPLC.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
Column selection for optimal chiral separation of 2-methylbutanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and method development for the chiral separation of 2-methylbutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Which type of chiral column is most effective for separating 2-methylbutanoic acid enantiomers?
Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the chiral separation of acidic compounds like 2-methylbutanoic acid. Columns derived from amylose and cellulose, such as the Chiralpak® and Chiralcel® series, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including carboxylic acids.[1][2] For instance, a Chiralpak® IA column, which is an amylose-based CSP, has been successfully used to separate the enantiomers of the structurally similar compound 2-azido-3-methylbutanoic acid with high resolution.[3]
2. What is the recommended mobile phase for the chiral separation of 2-methylbutanoic acid?
A normal-phase mobile phase is generally the most effective for separating 2-methylbutanoic acid enantiomers on polysaccharide-based CSPs. A typical mobile phase composition consists of:
-
A non-polar solvent: n-Hexane is a common choice.
-
A polar modifier (alcohol): Isopropanol (IPA) or ethanol is typically used to modulate retention and selectivity. The concentration of the alcohol modifier can be varied (e.g., from 5% to 20%) to optimize the separation.
-
An acidic additive: A small amount of an acidic modifier, such as trifluoroacetic acid (TFA) at a concentration of 0.1% to 0.5%, is crucial for achieving good peak shape and resolution for acidic analytes like 2-methylbutanoic acid.[4][5]
3. I am not seeing any separation of the enantiomers. What should I do?
If you are not observing any separation (i.e., a single peak), consider the following troubleshooting steps:
-
Confirm Column Suitability: Ensure you are using a chiral column appropriate for acidic compounds, preferably a polysaccharide-based CSP.
-
Optimize the Mobile Phase:
-
Vary the Alcohol Modifier Percentage: Systematically change the concentration of isopropanol or ethanol in the mobile phase.
-
Try a Different Alcohol Modifier: If you are using isopropanol, try ethanol, and vice versa. The type of alcohol can significantly impact selectivity.
-
Ensure the Presence of an Acidic Additive: The absence of an acidic modifier like TFA can lead to a lack of separation for carboxylic acids.
-
-
Screen Different Chiral Columns: If optimizing the mobile phase on your current column is unsuccessful, screening other polysaccharide-based columns (e.g., different Chiralpak® or Chiralcel® phases) is recommended, as their selectivities can vary.
4. My peaks are broad and tailing. How can I improve the peak shape?
Peak tailing is a common issue when separating acidic compounds. Here are some solutions:
-
Check the Acidic Additive: Insufficient or no acidic additive (e.g., TFA) in the mobile phase is a primary cause of tailing for acidic analytes. Ensure it is present at an appropriate concentration (typically 0.1%).[4]
-
Optimize the Acidic Additive Concentration: If you are already using an acidic additive, try slightly increasing its concentration.
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve peak shape and resolution.
-
Check for Column Contamination: If the column has been used with basic compounds previously, "memory effects" can occur.[6] Flushing the column with an appropriate solvent (refer to the column manual) may be necessary.
5. The resolution between my peaks is poor (less than 1.5). How can I improve it?
Improving resolution often involves fine-tuning the chromatographic conditions:
-
Optimize the Mobile Phase Composition: Small adjustments to the percentage of the alcohol modifier can have a significant impact on resolution.
-
Decrease the Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution.
-
Adjust the Column Temperature: Temperature can influence chiral recognition. Experiment with temperatures slightly above and below ambient to see the effect on your separation. Decreasing the temperature often increases chiral selectivity.[7]
6. I am observing split peaks. What is the cause and how can I fix it?
Split peaks can arise from several issues:
-
Column Void or Contamination: A void at the column inlet or contamination of the stationary phase can disrupt the sample band, leading to splitting.[8] Using a guard column is highly recommended to protect the analytical column.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.
-
Co-eluting Impurity: The split peak might be due to an impurity eluting very close to one of the enantiomers.
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of 2-methylbutanoic acid, both the ionized and non-ionized forms may be present, leading to peak splitting.[9] The use of an acidic modifier in a non-aqueous mobile phase helps to ensure the analyte is in a single, non-ionized form.
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IA (Amylose-based) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:TFA (98:1.5:0.5:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Retention Time (S-enantiomer) | ~7.7 min |
| Retention Time (R-enantiomer) | ~8.4 min |
| Resolution (Rs) | > 2.0 |
| USP Tailing Factor (T) | 1.2 for both enantiomers |
Data from the separation of 2-azido-3-methylbutanoic acid, a structurally similar compound.[3]
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
This protocol is based on the successful separation of a structural analog of 2-methylbutanoic acid and serves as a robust starting point.[3]
1. Materials and Reagents
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: Mobile phase
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-hexane / ethanol / isopropanol / TFA (98:1.5:0.5:0.1, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
The two enantiomers should be separated into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
Visualizations
Caption: A logical workflow for the development of a chiral separation method for 2-methylbutanoic acid.
Caption: A troubleshooting decision tree for common problems encountered during chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Mobile phase optimization for chiral HPLC of 2-methylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the mobile phase optimization in the chiral High-Performance Liquid Chromatography (HPLC) of 2-methylbutanoic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 2-methylbutanoic acid?
A1: The main challenge in separating the enantiomers of 2-methylbutanoic acid is their identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, typically a Chiral Stationary Phase (CSP) in HPLC, is necessary to form transient diastereomeric complexes that allow for differential retention and separation.[1] For small carboxylic acids like 2-methylbutanoic acid, achieving good peak shape and resolution can be difficult without careful optimization of the mobile phase.
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for 2-methylbutanoic acid?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are excellent starting points for the chiral separation of acidic compounds like 2-methylbutanoic acid.[1][2][3] Columns such as Chiralpak® IA, IB, or IC have demonstrated broad applicability for this class of compounds. Anion-exchange CSPs are also specifically designed for the enantioseparation of acidic compounds and can provide high selectivity.[1]
Q3: Why is an acidic modifier necessary in the mobile phase?
A3: Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, to the mobile phase is crucial for improving peak shape and resolution.[2][3] The acidic additive suppresses the ionization of the carboxylic acid group of 2-methylbutanoic acid, which minimizes undesirable interactions with the stationary phase and leads to sharper, more symmetrical peaks.[4]
Q4: What are typical starting conditions for method development?
A4: A good starting point for normal-phase chiral HPLC of 2-methylbutanoic acid would be a mobile phase consisting of n-hexane and an alcohol modifier (like isopropanol or ethanol) with a small percentage of TFA. A common initial ratio is in the range of 90:10 (n-hexane:alcohol) with 0.1% TFA.[2][3] The flow rate is typically set around 1.0 mL/min, and the column temperature is usually maintained at 25°C.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC of 2-methylbutanoic acid in a question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
-
Question: My chromatogram shows a single, broad peak or two barely separated peaks. What should I do?
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is critical for selectivity.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase. Try increments of 5% to observe the effect on resolution.
-
-
Incorrect Acidic Modifier: The type and concentration of the acidic modifier can influence the separation.
-
Action: If using TFA, consider trying formic acid or acetic acid, as the counter-ion can affect chiral recognition. Adjust the concentration of the acidic modifier, typically between 0.05% and 0.2%.
-
-
Suboptimal Temperature: Temperature can affect the thermodynamics of the interaction between the analyte and the CSP.
-
Action: If your system has a column oven, experiment with different temperatures. A good starting range is 15°C to 40°C. Lower temperatures often increase resolution but may also increase analysis time and backpressure.
-
-
Inappropriate Chiral Stationary Phase: The chosen CSP may not be suitable for 2-methylbutanoic acid.
-
Action: If optimizing the mobile phase does not yield satisfactory results, consider screening a different type of CSP (e.g., another polysaccharide-based column with a different coating or a different class of CSP altogether).
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks are resolved, but they show significant tailing, making integration and quantification difficult. Why is this happening?
-
Possible Causes & Solutions:
-
Secondary Interactions: The carboxylic acid group of the analyte may be interacting with active sites on the stationary phase.
-
Action: Ensure an adequate concentration of an acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to suppress the ionization of the analyte.[4]
-
-
Column Overload: The sample concentration may be too high, leading to peak distortion.
-
Action: Prepare and inject a dilution series (e.g., 1:10 and 1:100) of your sample to see if the peak shape improves. If it does, adjust your sample concentration accordingly.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the mobile phase.
-
-
Issue 3: Inconsistent Retention Times and Resolution
-
Question: My retention times are drifting between injections, and the resolution is not reproducible. What could be the cause?
-
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column has not reached a steady state with the mobile phase, which is common when the mobile phase composition has been changed.
-
Action: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis sequence.[1]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times and selectivity.
-
Action: Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]
-
-
Mobile Phase Instability: The mobile phase components may not be adequately mixed, or the composition may change over time due to evaporation of the more volatile components.
-
Action: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily.
-
-
Data Presentation
The following tables summarize typical mobile phase compositions and chromatographic conditions used for the chiral separation of compounds structurally similar to 2-methylbutanoic acid. These can be used as a starting point for method development.
Table 1: Mobile Phase Compositions for Chiral HPLC
| Mobile Phase Mode | Solvent System | Typical Ratio (v/v/v) | Acidic Modifier |
| Normal Phase | n-Hexane / Isopropanol | 90:10 | 0.1% TFA[2][3] |
| Normal Phase | n-Hexane / Ethanol | 90:10 | 0.1% TFA |
| Reversed-Phase | Water / Acetonitrile | Varies | 0.1% Formic Acid |
Table 2: Typical Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 25 °C[2][3] |
| Detection Wavelength | 210 nm |
| Injection Volume | 5-10 µL |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC of 2-Methylbutanoic Acid
This protocol provides a general procedure for the direct chiral separation of 2-methylbutanoic acid using a polysaccharide-based CSP.
-
Materials and Reagents:
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample diluent: A mixture of n-Hexane/IPA (90:10, v/v)
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1.0 mg/mL in the sample diluent.
-
Dilute the stock solution with the sample diluent to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The two enantiomers should be separated into two distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[2]
-
Visualizations
Below are diagrams illustrating key workflows for mobile phase optimization and troubleshooting.
Caption: Workflow for Mobile Phase Optimization in Chiral HPLC.
Caption: Decision Tree for Troubleshooting Common Chiral HPLC Issues.
References
Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of diastereomeric salt crystallization for chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind chiral resolution via diastereomeric salt crystallization?
A: Chiral resolution by diastereomeric salt crystallization relies on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure acid or base, known as a resolving agent.[1][2] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physical properties, such as solubility and melting points.[3][4] This difference in solubility allows for their separation through fractional crystallization.[3]
Q2: Why is the choice of solvent so critical for a successful resolution?
A: The solvent is a critical factor because it directly influences the solubility of the two diastereomeric salts.[5] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, which is the basis for the separation.[6][7] The solvent also affects the crystal habit (shape and size), which can impact the efficiency of filtration and washing, as well as the rates of nucleation and crystal growth.[5]
Q3: How do I choose an appropriate resolving agent?
A: The selection of a resolving agent is crucial for effective separation.[6] Key factors to consider include:
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.[5]
-
Chemical Reactivity: It must efficiently form a salt with the racemic compound.
-
Physical Properties of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[3][5] A screening process with a variety of resolving agents is often necessary to identify the most effective one.[5]
Q4: What is "oiling out," and why does it happen?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid or amorphous gum instead of a solid crystalline phase.[8][9] This is often caused by excessively high supersaturation, meaning the solution is too concentrated, or the crystallization temperature is too high.[5]
Q5: Can I achieve a yield greater than 50% for the desired enantiomer?
A: While a standard resolution discards at least half of the starting material, yields approaching 100% are possible through a technique called Crystallization-Induced Diastereomeric Transformation (CIDT).[1] CIDT is applicable when the undesired diastereomer in the solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes. This process drives the equilibrium toward the formation of the desired product.[6]
Troubleshooting Guide
This guide addresses common problems encountered during diastereomeric salt crystallization experiments.
Issue 1: No Crystals Form After Adding Resolving Agent and Cooling
This is a common issue that typically points to problems with solubility and supersaturation.[8]
Possible Causes & Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[8]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[8]
-
Inhibition of Nucleation: Impurities in the racemic mixture, resolving agent, or solvent can inhibit the formation of crystal nuclei.[5][8]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal.[8]
Troubleshooting Workflow: No Crystallization or Oiling Out
Caption: Troubleshooting decision tree for crystallization failure.
Issue 2: Low Yield of the Desired Diastereomeric Salt
A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[8]
Possible Causes & Solutions:
-
Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be quite soluble in the chosen solvent.[8]
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.[9]
-
Solution: Allow for longer crystallization times. Monitor the concentration of the salt in the mother liquor over time to determine when equilibrium is reached.
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[6]
-
Solution: Optimize the stoichiometry. Sometimes a slight excess of one component can improve the precipitation of the desired diastereomer.[6]
-
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystalline Product
Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[9][11]
Possible Causes & Solutions:
-
Small Solubility Difference: The fundamental requirement for this resolution technique is a significant difference in the solubility of the diastereomeric salts.[11]
-
Kinetic vs. Thermodynamic Control: Sometimes, the more soluble diastereomer crystallizes faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamic product.[11]
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, making separation by simple crystallization very difficult.[11][13]
Kinetic vs. Thermodynamic Control
Caption: Relationship between kinetic and thermodynamic products.
Data Presentation
The success of a diastereomeric salt crystallization is a balance of multiple parameters. The following table summarizes the general effects of key variables on yield and purity.
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Solvent Choice | Highly dependent on the solubility of the target salt. | Crucial; a good solvent maximizes the solubility difference between diastereomers.[6] | Conduct a thorough solvent screen with a range of polarities and functionalities.[8][9] |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[11] | Slower cooling generally improves purity by favoring thermodynamic equilibrium.[11] | A slow, controlled cooling profile is often optimal.[6][11] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[11] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[11] | Optimize for the best balance of yield and purity.[11] |
| Stoichiometry | Can be optimized to maximize the precipitation of the desired salt.[6] | Can influence purity; a 1:1 ratio is a common starting point, but not always optimal.[6] | Screen different molar ratios of resolving agent to racemate (e.g., 0.5 to 1.2 equivalents).[9] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation.[11] | Can either improve or decrease purity depending on the system's kinetics.[8][11] | Gentle agitation is generally recommended. Avoid overly vigorous stirring.[8] |
Experimental Protocols
Protocol 1: General Screening of Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the racemic compound in a suitable, volatile solvent (e.g., methanol or ethanol). Prepare stock solutions of various chiral resolving agents at the same molar concentration.[14]
-
Salt Formation: In a multi-well plate or an array of small vials, combine equimolar amounts of the racemic compound and each resolving agent's stock solution.[14]
-
Solvent Removal: Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation to leave the solid diastereomeric salt mixtures.[14]
-
Addition of Screening Solvents: To each well/vial, add a fixed volume of a different screening solvent (e.g., 10 v/w).[10][14] Cover a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
-
Equilibration: Seal the plate/vials and agitate (e.g., on a shaker) at a constant temperature (e.g., room temperature) for a set period (e.g., 24-48 hours) to allow for crystallization and equilibration.[6]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess (d.e.).[6]
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or an organic solvent like ethyl acetate).[11]
-
Salt Breaking: Add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base. This will neutralize the resolving agent and liberate the free enantiomer.[11] Adjust the pH to ensure complete conversion.
-
Extraction: Extract the liberated enantiomer into an appropriate immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.[11]
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified enantiomer.
-
Analysis: Confirm the chemical identity and determine the enantiomeric purity (e.g., by chiral HPLC and NMR spectroscopy).
General Experimental Workflow
Caption: General workflow for chiral resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
By-product identification and removal in (R)-2-Methylbutanoic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for producing this compound?
A1: The primary methods for synthesizing this compound include:
-
Asymmetric Hydrogenation: This process typically involves the hydrogenation of tiglic acid using a chiral catalyst, such as a ruthenium-BINAP complex, to selectively produce the (R)-enantiomer.
-
Enzymatic Resolution: This method starts with a racemic mixture of 2-methylbutanoic acid. A lipase enzyme is used to selectively esterify the (S)-enantiomer, allowing for the separation of the unreacted this compound.[1][2][3][4]
-
Microbial Fermentation: Certain microorganisms can be engineered to produce 2-methylbutanoic acid from renewable feedstocks. The specific enantiomer produced depends on the engineered metabolic pathway.
-
Grignard Reaction (for racemic synthesis): While not enantioselective, racemic 2-methylbutanoic acid can be synthesized via a Grignard reaction between 2-chlorobutane, magnesium, and carbon dioxide.[5][6][7][8] Subsequent resolution would be required to isolate the (R)-enantiomer.
Q2: What is the most likely by-product I will encounter?
A2: The most common by-product is the undesired (S)-enantiomer of 2-methylbutanoic acid. The concentration of this impurity will depend on the enantioselectivity of your chosen synthesis method. Other by-products are specific to the synthetic route employed.
Q3: How can I identify and quantify the purity of my this compound?
A3: Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the standard methods for separating and quantifying the (R) and (S) enantiomers. Derivatization may be necessary for GC analysis to improve volatility.
Troubleshooting Guides
Issue 1: Poor Enantiomeric Excess (High levels of (S)-2-Methylbutanoic acid)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Asymmetric Hydrogenation: Inactive or poisoned catalyst. | Ensure the catalyst is handled under inert conditions. If catalyst poisoning is suspected, purify the substrate and solvent to remove any potential inhibitors. |
| Asymmetric Hydrogenation: Suboptimal reaction conditions. | Optimize reaction parameters such as hydrogen pressure, temperature, and reaction time. The solvent can also significantly impact enantioselectivity.[9][10] |
| Enzymatic Resolution: Incorrect enzyme or reaction conditions. | Screen different lipases for optimal enantioselectivity. Optimize the pH, temperature, and solvent system for the enzymatic reaction. |
| Enzymatic Resolution: Reaction reached equilibrium. | Monitor the reaction progress over time. Stop the reaction at the optimal point to maximize the enantiomeric excess of the unreacted acid. |
| Purification: Inefficient separation of enantiomers. | For preparative chiral chromatography, ensure the column is not overloaded and the mobile phase is optimized for resolution. For fractional distillation, ensure the column has sufficient theoretical plates and the reflux ratio is optimized. |
Issue 2: Presence of Unexpected Peaks in GC/HPLC Analysis
Possible By-products and Their Origins:
| Synthesis Route | Potential By-product(s) | Likely Cause |
| Grignard Reaction | Unreacted starting materials (e.g., 2-chlorobutane), higher molecular weight alkanes. | Incomplete reaction or side reactions of the Grignard reagent. Ensure anhydrous conditions to prevent quenching of the Grignard reagent. |
| Asymmetric Hydrogenation | Angelic acid (cis-isomer of tiglic acid), partially hydrogenated intermediates, or over-hydrogenated products. | Incomplete isomerization of angelic acid to tiglic acid before hydrogenation, or non-selective hydrogenation. Ensure the purity of the starting tiglic acid. |
| Enzymatic Resolution | Unreacted ester of the (S)-enantiomer, residual alcohol from esterification. | Incomplete separation of the ester from the unreacted acid after the resolution step. Ensure thorough extraction and purification. |
| Microbial Fermentation | Other organic acids (e.g., acetic acid, lactic acid), residual sugars from the fermentation medium, cellular debris. | Non-specific metabolic pathways of the microorganism or incomplete consumption of the media. Optimize the fermentation conditions and the downstream processing to remove these impurities. |
Experimental Protocols
Protocol 1: Chiral GC Analysis of this compound
-
Derivatization (Esterification):
-
To 1 mg of the 2-methylbutanoic acid sample, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
Allow the solution to cool, then add 2 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl 2-methylbutanoate, to a clean vial for GC analysis.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).
-
Injector Temperature: 220°C.
-
Oven Program: 50°C (hold for 2 min), ramp to 150°C at 5°C/min.
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Protocol 2: By-product Removal by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum pump and a column with a high number of theoretical plates.
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum and slowly heat the flask.
-
Collect fractions based on their boiling points. Lower boiling point impurities will distill first.
-
Monitor the purity of the fractions using the chiral GC method described above.
-
Combine the fractions with the desired purity of this compound.
-
Visualizations
Caption: Workflow for By-product Identification and Removal.
Caption: Troubleshooting Logic for Purity Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Explain the preparation of carboxylic acids from Grignard class 11 chemistry CBSE [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereoselective synthesis is crucial for ensuring the desired biological activity and efficacy of the final products. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Starting Material(s) | Key Reagent/Catalyst | Yield | Enantiomeric/Diastereomeric Excess |
| Asymmetric Hydrogenation | Tiglic acid | Ru(H8-binap)(OCOCH₃)₂ | High (not specified) | >97% ee |
| Kinetic Resolution via Lipase-Catalyzed Hydrolysis | Racemic ethyl 2-methylbutanoate | Rhizopus chinensis lipase (RCL) | ~50% (theoretical max) | >95% ee |
| Synthesis from Chiral Precursor | (R)-2-Methyl-1-butanol | Jones Reagent (CrO₃/H₂SO₄) | High (not specified) | >99% ee (starting material dependent) |
| Asymmetric Synthesis via Evans Auxiliary | Butyryl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Sodium bis(trimethylsilyl)amide, Methyl iodide | High (not specified) | >98% de |
| Classical Resolution via Diastereomeric Salts | Racemic 2-methylbutanoic acid | (R)-(+)-α-Methylbenzylamine | Moderate | High (can exceed 99% after recrystallization) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Asymmetric Hydrogenation of Tiglic Acid
This method involves the direct enantioselective hydrogenation of a prochiral olefin.
Protocol: In a high-pressure reactor, a solution of tiglic acid in a suitable solvent (e.g., methanol) is degassed. The chiral catalyst, such as Ru(H8-binap)(OCOCH₃)₂, is added under an inert atmosphere (e.g., argon). The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the product is purified by appropriate methods, such as chromatography, to yield this compound.
Kinetic Resolution via Lipase-Catalyzed Hydrolysis
This biocatalytic approach utilizes the enantioselectivity of lipases to resolve a racemic mixture.
Protocol: Racemic ethyl 2-methylbutanoate is suspended in a buffered aqueous solution. A lipase, such as that from Rhizopus chinensis (RCL), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 4°C for higher enantioselectivity) while maintaining the pH with a pH-stat by the controlled addition of a base (e.g., NaOH solution). The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached. At this point, the unreacted (R)-ethyl 2-methylbutanoate is extracted with an organic solvent. The extracted ester can then be hydrolyzed under basic conditions to afford this compound with high enantiomeric excess.
Synthesis from a Chiral Precursor: Oxidation of (R)-2-Methyl-1-butanol
This route relies on the availability of an enantiomerically pure starting material.
Protocol: (R)-2-Methyl-1-butanol is dissolved in acetone and cooled in an ice bath. Jones reagent, prepared by dissolving chromium trioxide in aqueous sulfuric acid, is added dropwise to the alcohol solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 25°C. The reaction progress is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the excess oxidizing agent is quenched by the addition of isopropanol. The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried, and the solvent is evaporated to yield this compound. The stereochemical integrity of the chiral center is maintained throughout this oxidation process.
Asymmetric Synthesis via Evans Chiral Auxiliary
This method employs a temporary chiral auxiliary to direct the stereoselective formation of the desired enantiomer.
Protocol:
-
Acylation: The Evans auxiliary, for instance (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C. A strong base such as n-butyllithium is added, followed by butyryl chloride to form the N-acyloxazolidinone.
-
Diastereoselective Alkylation: The N-acyloxazolidinone is again dissolved in anhydrous THF and cooled to -78°C. A strong base, for example sodium bis(trimethylsilyl)amide, is added to form the enolate. Methyl iodide is then introduced to alkylate the enolate. The steric hindrance from the chiral auxiliary directs the methylation to occur from a specific face, leading to a high diastereomeric excess.
-
Auxiliary Cleavage: The resulting product is treated with a solution of lithium hydroxide and hydrogen peroxide in a mixture of THF and water to cleave the chiral auxiliary. The auxiliary can be recovered for reuse. The desired this compound is then isolated after an acidic workup and extraction.
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.
Protocol: Racemic 2-methylbutanoic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example (R)-(+)-α-methylbenzylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The crystals are collected by filtration. This process of fractional crystallization can be repeated to enhance the diastereomeric purity. The purified diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound, which is subsequently extracted with an organic solvent. The chiral resolving agent can be recovered from the aqueous layer.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
A Comparative Analysis of (R)- and (S)-2-Methylbutanoic Acid Enantiomers for Researchers and Drug Development Professionals
An objective guide to the distinct olfactory properties of the chiral enantiomers of 2-methylbutanoic acid, supported by quantitative data and detailed experimental methodologies.
The stereochemistry of a molecule can have a profound impact on its biological activity, including its interaction with olfactory receptors. A classic example of this is the chiral molecule 2-methylbutanoic acid, which exists as two distinct enantiomers: (R)-2-Methylbutanoic acid and (S)-2-Methylbutanoic acid. While chemically identical in terms of atomic composition and connectivity, these molecules are non-superimposable mirror images of each other, leading to significantly different odor profiles. This guide provides a comprehensive comparison of these two enantiomers, presenting quantitative sensory data and the experimental protocols used for their characterization.
Odor Profile and Sensory Thresholds
The two enantiomers of 2-methylbutanoic acid are well-known for their contrasting odors. The (R)-enantiomer is typically associated with a pungent, unpleasant aroma, whereas the (S)-enantiomer possesses a more agreeable, fruity scent.[1] These qualitative descriptions are supported by quantitative measurements of their taste and odor thresholds.
| Enantiomer | Common Odor Descriptors | Taste Threshold (ppb) |
| This compound | Cheesy, sweaty, pungent[1][2] | 100[2] |
| (S)-2-Methylbutanoic acid | Fruity, sweet[1][2] | 50[2] |
Table 1: Comparison of odor descriptors and taste thresholds for (R)- and (S)-2-Methylbutanoic acid.
Experimental Protocols
The characterization of the distinct odors of chiral molecules like (R)- and (S)-2-methylbutanoic acid is primarily achieved through a technique known as Gas Chromatography-Olfactometry (GC-O). This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Protocol: Chiral Gas Chromatography-Olfactometry (GC-O)
1. Sample Preparation:
-
A solution containing a mixture of (R)- and (S)-2-methylbutanoic acid is prepared in a suitable volatile solvent (e.g., diethyl ether).
-
The concentration is adjusted to be within the detection range of both the chemical detector and the human olfactory system.
2. Gas Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a gas chromatograph equipped with a chiral capillary column. These columns contain a stationary phase that selectively interacts with enantiomers, allowing for their separation.
-
The column oven temperature is programmed to ramp up, ensuring the sequential elution of the two enantiomers.
-
Carrier gas (e.g., helium) flow is maintained at a constant rate.
3. Effluent Splitting:
-
Upon exiting the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for quantitative analysis and identification.
-
The other stream is directed to an olfactory port.
4. Olfactory Detection:
-
A trained sensory panelist or researcher sniffs the effluent from the olfactory port.
-
The panelist records the time of odor detection, the perceived odor quality (descriptor), and the intensity of the odor.
-
This process is often repeated with multiple panelists to ensure the reliability of the sensory data.
5. Data Analysis:
-
The retention times of the separated enantiomers from the chemical detector are correlated with the time of odor detection by the panelist.
-
This correlation allows for the definitive assignment of a specific odor to each enantiomer.
Visualizing the Mechanisms
To better understand the processes involved in odor perception and analysis, the following diagrams illustrate the olfactory signaling pathway and the experimental workflow of GC-O.
References
A Comparative Analysis of Chiral Resolution Methods for 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-methylbutanoic acid, a significant chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances, exhibit distinct biological and sensory properties. The (S)-(+)-enantiomer is known for its fruity, apple-like aroma, while the (R)-(-)-enantiomer possesses a cheesy, sweaty odor. This disparity necessitates effective chiral resolution techniques to isolate the desired enantiomer. This guide provides a comparative analysis of three primary methods for the chiral resolution of racemic 2-methylbutanoic acid: classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation.
Data Presentation
The following tables summarize the quantitative data for each resolution method, offering a clear comparison of their performance based on key parameters such as enantiomeric excess (ee), yield, and specific experimental conditions.
Table 1: Classical Resolution of 2-Methylbutanoic Acid via Diastereomeric Salt Formation
| Chiral Resolving Agent | Diastereomer Formed | Separation Method | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-(+)-α-Methylbenzylamine | Diastereomeric salts | Multistage fractional crystallization | Data not available | Diastereomeric excess generated in the solid phase | [1] |
| (-)-Brucine | Diastereomeric salts | Fractional crystallization | Data not available | Data not available | [2] |
| (-)-Cinchonidine | Diastereomeric salts | Fractional crystallization | Data not available | Data not available | [2] |
Table 2: Enzymatic Resolution of 2-Methylbutanoic Acid
| Enzyme (Lipase) | Reaction Type | Substrate | Product | Enantiomeric Excess (ee%) | Conversion (%) | Conditions | Reference |
| Lipase from Rhizopus chinensis (RCL) | Hydrolysis | (R,S)-Ethyl 2-methylbutyrate | (R)-Ethyl 2-methylbutyrate | 95.0% | Data not available | 4 °C | [3] |
| Lipase IM 20 (Rhizomucor miehei) | Esterification | (R,S)-2-Methylbutanoic acid | (S)-2-Methylbutanoic acid methyl ester | High enantioselectivity | High activity | Isooctane, 20°C | [3][4] |
| Lipase AP (Aspergillus niger) | Esterification | (R,S)-2-Methylbutanoic acid | (S)-2-Methylbutanoic acid methyl ester | High enantioselectivity | High activity | Isooctane, 20°C | [3][4] |
| Lipase FAP-15 (Aspergillus javanicus) | Esterification | (R,S)-2-Methylbutanoic acid | (S)-2-Methylbutanoic acid methyl ester | High enantioselectivity | High activity | Isooctane, 20°C | [3][4] |
Table 3: Chromatographic Resolution of 2-Methylbutanoic Acid Enantiomers
| Method | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Performance Metrics | Reference |
| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., derivatized cyclodextrin) | Carrier Gas (e.g., Helium) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Baseline separation of (R)- and (S)-enantiomers. | [5] |
| Direct Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak®) | n-Hexane/Isopropanol/Trifluoroacetic Acid | UV | Resolution (Rs) > 1.5 | [2] |
| Indirect Chiral High-Performance Liquid Chromatography (HPLC) | Standard Achiral C18 Column | Acetonitrile/Water with 0.1% Formic Acid | UV | Separation of diastereomeric amides. | [6] |
Experimental Protocols
Classical Resolution via Diastereomeric Salt Formation with (-)-Brucine
This protocol is a general procedure for the resolution of a racemic acid using a chiral base.
Materials:
-
Racemic 2-methylbutanoic acid
-
(-)-Brucine
-
Methanol
-
1M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic 2-methylbutanoic acid (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (-)-brucine (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the brucine solution to the acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration.
-
Recrystallize the obtained salt from a minimal amount of hot methanol. The purity of the diastereomer can be monitored by measuring the optical rotation of the liberated acid from a small sample of the crystals. Repeat the recrystallization until a constant optical rotation is achieved.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 1M HCl until the solution is acidic (pH ~2) to liberate the free acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched 2-methylbutanoic acid.
-
Enzymatic Resolution via Lipase-Catalyzed Esterification
This protocol describes a general method for the kinetic resolution of racemic 2-methylbutanoic acid.
Materials:
-
Racemic 2-methylbutanoic acid
-
Immobilized lipase (e.g., Lipase IM 20 from Rhizomucor miehei)
-
Methanol
-
Isooctane (or other suitable organic solvent)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Reaction Setup:
-
To a solution of racemic 2-methylbutanoic acid in isooctane, add methanol (as the acyl acceptor).
-
Add the immobilized lipase to the reaction mixture.
-
The reaction can be carried out at a controlled temperature (e.g., 20°C) with constant stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the enantiomeric excess of the product ester and the remaining acid by chiral GC or HPLC.
-
-
Work-up:
-
Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
-
The product ester and the unreacted acid can be separated by conventional methods such as distillation or chromatography.
-
The unreacted (R)-2-methylbutanoic acid and the (S)-2-methylbutanoic acid methyl ester are obtained with high enantiomeric purity.
-
Chromatographic Resolution
This protocol is based on the separation of a similar compound, 2-hydroxy-3-methylbutanoic acid, and can be adapted.
Materials:
-
Racemic 2-methylbutanoic acid
-
HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® series)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane/isopropanol/TFA (e.g., 90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve a small amount of racemic 2-methylbutanoic acid in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The two enantiomers will be separated into two distinct peaks.
-
This protocol involves converting the enantiomers into diastereomers before separation on an achiral column.
Materials:
-
Racemic 2-methylbutanoic acid
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
HPLC-grade acetonitrile and water with 0.1% formic acid
Procedure:
-
Derivatization:
-
Dissolve racemic 2-methylbutanoic acid in anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine and 1.1 equivalents of DCC.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with 1M HCl.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the diastereomeric amides.
-
-
HPLC Analysis:
-
Dissolve the diastereomeric amides in the mobile phase.
-
Inject the sample onto a standard C18 HPLC column.
-
Elute with a gradient of acetonitrile and water containing 0.1% formic acid.
-
The two diastereomers will be separated into distinct peaks.
-
Mandatory Visualization
Caption: Workflow for Classical Chiral Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflows for Chromatographic Chiral Resolution.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (R)-2-Methylbutanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of (R)-2-Methylbutanoic acid, a chiral carboxylic acid with significance in various fields, including pharmaceuticals, food science, and metabolic research. The distinct sensory properties and potential differential biological activities of its enantiomers necessitate precise and reliable enantioselective quantification.[1] This document details and compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, providing supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their application.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Both HPLC and GC offer robust and reliable approaches, each with its own set of advantages and disadvantages. The following table summarizes the key performance parameters of representative validated methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Technique | Direct Chiral HPLC | GC with Flame Ionization Detection (GC-FID) |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives)[2] | Cyclodextrin-based Chiral Capillary Column |
| Mobile Phase/Carrier Gas | n-Hexane / 2-Propanol / Trifluoroacetic Acid[2] | Helium or Hydrogen |
| Detection Method | UV-Vis Detector | Flame Ionization Detector (FID)[3][4] |
| Linearity (R²) Range | ≥ 0.99 (Typical for similar organic acids)[5] | ≥ 0.99 (Typical for fatty acid analysis) |
| Accuracy (% Recovery) | 85% - 115% (General acceptance criteria)[6] | 86% - 110% (For similar fatty acids)[7] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ)[5][8] | < 5% (For a similar organic acid)[3][4] |
| Limit of Detection (LOD) | Analyte Dependent (Typically low µg/mL to ng/mL range)[9] | Analyte Dependent (Typically µg/mL range)[7] |
| Limit of Quantification (LOQ) | Analyte Dependent (Typically low µg/mL range)[9] | Analyte Dependent (Typically µg/mL range)[7] |
Note: Specific quantitative data for the validation of this compound analysis is not extensively available in publicly accessible literature. The data presented is based on typical performance characteristics for similar chiral carboxylic acids and general validation guidelines.[5][10] Researchers should perform in-house validation for their specific application.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the quantification of this compound using chiral HPLC and chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a direct method for the enantioseparation of (R)- and (S)-2-Methylbutanoic acid using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chiral stationary phase column (e.g., amylose or cellulose-based).
-
HPLC-grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).
-
Reference standards of (R)- and (S)-2-Methylbutanoic acid.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-Methylbutanoic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the reference standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Chiral Gas Chromatography (GC) Method
This protocol describes the analysis of this compound using a chiral GC column and flame ionization detection, following a necessary derivatization step.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
High-purity helium or hydrogen as the carrier gas.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., dichloromethane or pyridine).
-
Reference standards of (R)- and (S)-2-Methylbutanoic acid.
-
Heating block or oven, vials, and syringes.
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve an accurately weighed amount of the 2-Methylbutanoic acid standard or sample in a small volume of anhydrous solvent.
-
Add an excess of the silylating agent (e.g., BSTFA + 1% TMCS).
-
Seal the vial and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[11]
-
Cool the vial to room temperature before injection.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations for optimal performance.
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection as required).
4. Analysis and Quantification:
-
Inject the derivatized calibration standards to generate a calibration curve.
-
Inject the derivatized samples.
-
Identify the peaks for the derivatized (R)- and (S)-enantiomers based on their retention times.
-
Integrate the peak areas and quantify the amount of the (R)-enantiomer using the calibration curve.
Methodology Visualizations
The following diagrams illustrate the workflows and logical comparisons of the described analytical methods.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rbmb.net [rbmb.net]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of (R)-2-Methylbutanoic Acid and its (S)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers of 2-methylbutanoic acid: (R)-2-Methylbutanoic acid and (S)-2-Methylbutanoic acid. While research has primarily focused on their distinct sensory properties, this document summarizes the available quantitative data, outlines relevant experimental protocols, and explores potential, yet under-investigated, differential physiological effects.
Introduction
2-Methylbutanoic acid is a chiral short-chain fatty acid with a significant presence in the natural world, from fruits to mammalian metabolic pathways.[1] Its two enantiomers, (R)- and (S)-2-methylbutanoic acid, possess identical physical and chemical properties in an achiral environment but exhibit pronounced differences in their interactions with biological systems. This stereospecificity is most notably observed in sensory perception, where they elicit distinct odor and taste profiles.[1] This guide aims to provide a comprehensive overview of these differences and the methodologies used to study them.
Sensory Perception: A Tale of Two Odors
The most well-documented difference between the (R) and (S) enantiomers of 2-methylbutanoic acid lies in their distinct sensory profiles. This stark contrast highlights the high degree of stereoselectivity of olfactory and gustatory receptors.
(S)-2-Methylbutanoic acid is characterized by a pleasant, sweet, and fruity aroma.[1] In contrast, This compound possesses a pungent, cheesy, and sweaty odor.[1] These differences are not merely qualitative; the taste thresholds of the two enantiomers also differ, as detailed in the table below.
Data Presentation: Sensory Thresholds
| Enantiomer | Odor Description | Taste Threshold (in water) |
| (S)-2-Methylbutanoic acid | Fruity, sweet[1][2] | 50 ppb[2] |
| This compound | Cheesy, sweaty[1][2] | 100 ppb[2] |
Potential Differential Biological Activities Beyond Sensory Perception
While the sensory differences are well-established, the extent of the differential biological activities of (R)- and (S)-2-methylbutanoic acid in other physiological processes in mammals is an area requiring further investigation. As short-chain fatty acids, they are implicated in various metabolic and signaling pathways.
(S)-2-Methylbutanoic acid is a known metabolite in the catabolism of L-isoleucine and is involved in lipid metabolism and cell signaling. The specific roles and potencies of the (R)-enantiomer in these pathways are not as well-characterized. The olfactory receptor OR51E2, for instance, is known to be activated by various short-chain fatty acids, suggesting a potential interaction with 2-methylbutanoic acid enantiomers that warrants further investigation.
Experimental Protocols
To facilitate further research into the stereospecific effects of 2-methylbutanoic acid, this section provides detailed methodologies for key experiments.
Olfactory Receptor Activation Assay (Luciferase Reporter Assay)
This protocol describes a common in vitro method to quantify the activation of specific olfactory receptors in response to odorants.
Objective: To measure the dose-dependent activation of a specific olfactory receptor by (R)- and (S)-2-methylbutanoic acid.
Materials:
-
Hana3A cell line (or other suitable host cells)
-
Expression vectors for the olfactory receptor of interest, Gαolf, and a luciferase reporter gene under a cyclic AMP (cAMP) responsive element (CRE)
-
Cell culture medium and supplements
-
Transfection reagent
-
(R)- and (S)-2-methylbutanoic acid stock solutions
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture Hana3A cells in appropriate media.
-
Co-transfect the cells with the expression vectors for the olfactory receptor, Gαolf, and the CRE-luciferase reporter.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Odorant Stimulation:
-
Prepare serial dilutions of (R)- and (S)-2-methylbutanoic acid in a suitable buffer.
-
Remove the culture medium from the cells and add the odorant solutions.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with buffer alone).
-
Plot the normalized luciferase activity against the odorant concentration to generate dose-response curves.
-
Calculate the EC50 values for each enantiomer.
-
Sensory Evaluation: Triangle Test
This protocol is a standard method in sensory science to determine if a sensory difference exists between two samples.
Objective: To determine if a panel of trained sensory assessors can distinguish between the odors of (R)- and (S)-2-methylbutanoic acid.
Materials:
-
(R)- and (S)-2-methylbutanoic acid solutions at the same concentration in an odorless solvent (e.g., mineral oil or water).
-
Odorless glass sniffing jars with lids.
-
Random three-digit codes.
-
A panel of trained sensory assessors.
-
A controlled sensory evaluation environment with neutral lighting and no distracting odors.
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples: one containing the (R)-enantiomer and one containing the (S)-enantiomer.
-
For each panelist, present three samples in a randomized order. Two samples will be identical (either both R or both S), and one will be different.
-
-
Evaluation:
-
Instruct each panelist to sniff the three samples and identify the one that is different from the other two.
-
Panelists should rinse their palate with water and wait for a designated period between each set of samples.
-
-
Data Analysis:
-
Record the number of correct and incorrect identifications.
-
Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is significantly higher than what would be expected by chance.
-
Visualizations
Experimental Workflow for Olfactory Receptor Activation Assay
Caption: Workflow for the olfactory receptor activation assay.
Logical Relationship of Sensory Perception
References
A Comparative Guide to the Efficacy of Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. The choice of a chiral catalyst is a critical decision that dictates the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an objective comparison of the performance of different classes of chiral catalysts in key asymmetric transformations, supported by experimental data from peer-reviewed literature. We will explore the efficacy of organocatalysts like L-proline and cinchona alkaloids, as well as transition metal complexes featuring ligands such as BINOL, and catalysts based on Ruthenium and Iridium.
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.[1] L-proline, cinchona alkaloids, and their derivatives are among the most successful and widely used organocatalysts.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. While L-proline is a competent catalyst, its derivatives and other organocatalysts can offer superior enantioselectivity.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | dr (anti:syn) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | - |
| (S)-Diphenylprolinol TMS ether | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 99 | 99 | 95:5 |
| Cinchona-derived Thiouracil | Benzaldehyde | Acetone | Toluene | 95 | 96 | - |
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
To a solution of L-proline (0.03 mmol) in DMSO (0.5 mL) is added the ketone (0.2 mmol). The mixture is stirred at room temperature for 10 minutes. The aldehyde (0.1 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Mannich Reaction
The Mannich reaction is crucial for synthesizing β-amino carbonyl compounds, which are valuable precursors for many biologically active molecules. Cinchona alkaloid derivatives have demonstrated exceptional performance in this reaction.[2]
| Catalyst | Imine | Nucleophile | Solvent | Yield (%) | ee (%) | dr (anti:syn) |
| L-Proline | N-PMP-protected imine of Benzaldehyde | Acetone | DMSO | 95 | >99 | 95:5 |
| Cinchona Alkaloid Thiourea | N-Boc-protected imine of p-Anisaldehyde | Dimethyl Malonate | Dichloromethane | 98 | 97 | - |
| (S)-Proline | N-PMP-protected imine of Isovaleraldehyde | Propanal | NMP | 91 | 93 | 93:7 |
Experimental Protocol: Cinchona Alkaloid-Thiourea Catalyzed Asymmetric Mannich Reaction
To a solution of the N-Boc-protected imine (0.2 mmol) and the cinchona alkaloid-thiourea catalyst (0.02 mmol) in dichloromethane (1.0 mL) at -40 °C is added dimethyl malonate (0.4 mmol). The reaction mixture is stirred at this temperature for 72 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Asymmetric Michael Addition
The Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. BINOL-derived catalysts and cinchona alkaloids have shown high efficacy in this transformation.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) |
| (R)-BINOL-AlCl | Acrolein | Cyclopentadiene | Dichloromethane | high | 13-41 |
| Ni-BINOL-salen | Cyclohexenone | Dibenzyl malonate | THF | 79 | 90 |
| Cinchona-derived Thiouracil | Nitrostyrene | Dimethyl Malonate | Toluene | 94 | 92 |
Experimental Protocol: Ni-BINOL-salen Catalyzed Asymmetric Michael Addition
The active catalyst is generated in situ by treating the preformed Ni-BINOL-salen complex (10 mol%) with a base (e.g., Cs₂CO₃) in THF. The Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv) are then added sequentially to the catalyst solution at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC. The reaction mixture is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Transition Metal Catalysis
Transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations, often exhibiting high turnover numbers and functional group tolerance. Ruthenium and Iridium complexes are particularly prominent in asymmetric hydrogenation reactions.
Asymmetric Hydrogenation of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. Both Ruthenium and Iridium catalysts, typically featuring chiral phosphine ligands, have demonstrated excellent performance.
| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) |
| RuCl₂--INVALID-LINK-- | Acetophenone | 10 | Methanol | >99 | 98 |
| [Ir(COD)Cl]₂ / (S)-BINAP | 1-Tetralone | 50 | Methanol | 96 | 95 |
| Ru(II)-η⁶-arene/N-tosylethylenediamine | 4-Chromanone | 1 | 2-Propanol | >99 | 97 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone with a Ruthenium Catalyst
In a Schlenk tube, the ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--) (0.01 mmol) and the ketone (1.0 mmol) are dissolved in a 5:2 mixture of formic acid and triethylamine (7 mL). The mixture is stirred at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 h). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Workflow and Catalyst Selection
To aid in understanding the experimental process and the logic behind catalyst selection, the following diagrams are provided.
References
A Comparative Guide to the Enantiomeric Purity Analysis of Commercial (R)-2-Methylbutanoic Acid
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral starting materials is of paramount importance. (R)-2-Methylbutanoic acid is a valuable chiral building block, and its optical purity can significantly impact the stereochemistry and efficacy of the final product. This guide provides a comparative analysis of commercially available this compound, detailing the experimental protocols for assessing its enantiomeric purity.
Comparison of Commercial this compound
The enantiomeric excess (ee) is a critical parameter for evaluating the purity of chiral compounds. Below is a summary of the declared enantiomeric purity of this compound from various commercial suppliers. It is important to note that these values should be independently verified.
| Supplier | Product Number | Declared Enantiomeric Purity (% ee) | Analytical Method |
| Supplier A | A123 | > 99% | Chiral GC |
| Supplier B | B456 | > 98% | Chiral HPLC |
| Supplier C | C789 | > 99.5% | Chiral GC |
Experimental Protocols for Enantiomeric Purity Analysis
The determination of enantiomeric excess for chiral carboxylic acids is routinely performed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] Both direct and indirect methods can be employed. Direct methods utilize a chiral stationary phase (CSP) to separate the enantiomers, while indirect methods involve derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2]
Chiral Gas Chromatography (GC) Method (Direct Analysis)
Chiral GC is a powerful technique for the separation of volatile chiral compounds like 2-methylbutanoic acid.[3]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral Capillary Column (e.g., β-cyclodextrin-based stationary phase)
Reagents:
-
This compound sample
-
Racemic 2-Methylbutanoic acid (for reference)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in diethyl ether at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection)
-
-
Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Subsequently, inject the commercial this compound sample.
-
Data Interpretation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC) Method (Indirect Analysis via Derivatization)
For less volatile compounds or as an alternative to chiral GC, HPLC with pre-column derivatization is a robust method.[2] The carboxylic acid enantiomers are converted into diastereomeric amides using a chiral amine.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Standard achiral HPLC column (e.g., C18)
Reagents:
-
This compound sample
-
Racemic 2-Methylbutanoic acid
-
(R)-(+)-α-Methylbenzylamine (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate
-
Mobile Phase: Acetonitrile/Water mixture (e.g., 60:40 v/v)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve 1 mg of the 2-Methylbutanoic acid sample (or racemic standard) in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (R)-(+)-α-Methylbenzylamine.
-
Add 1.1 equivalents of DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the derivatized racemic standard to determine the retention times of the two diastereomers. Then, inject the derivatized sample of commercial this compound.
-
Data Interpretation: Calculate the enantiomeric excess (% ee) based on the peak areas of the resulting diastereomers.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the enantiomeric purity analysis of commercial this compound.
Caption: Workflow for enantiomeric purity analysis.
Conclusion
The enantiomeric purity of commercial this compound can be reliably determined using established chromatographic techniques. Both chiral GC and HPLC with derivatization offer robust methods for quantifying the enantiomeric excess. It is recommended that researchers and drug development professionals independently verify the enantiomeric purity of chiral starting materials to ensure the quality and stereochemical integrity of their synthesized compounds. The choice between GC and HPLC will depend on the available instrumentation and the specific requirements of the analysis.
References
A Comparative Guide to Chiral HPLC and GC Methods for Enantiomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent chromatographic techniques for the separation and quantification of enantiomers. The selection between these methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation.[1] This guide provides an objective comparison of chiral HPLC and GC methods, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.
Methodology Comparison: At a Glance
Chiral separations in both HPLC and GC are primarily achieved through the use of Chiral Stationary Phases (CSPs).[1] These phases create a chiral environment where enantiomers interact differently, leading to different retention times.[3][4] An alternative approach, particularly in HPLC, is the use of a chiral additive in the mobile phase. Additionally, derivatization of the analyte is a common strategy in both techniques to improve separation and detection.[1][5]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1] |
| Typical Analytes | Non-volatile and thermally labile compounds (e.g., pharmaceuticals, amino acids).[1][6] | Volatile and thermally stable compounds (e.g., small molecules, essential oils).[1][7] |
| Derivatization | Often used to improve chromatographic separation and detectability.[1] Can also be used to form diastereomers for separation on an achiral column (indirect method).[5][8] | Frequently required to increase volatility and thermal stability of the analyte.[1][9] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[1] | Generally lower, though costs can increase with high-resolution mass spectrometry detectors.[1] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[1] | Lower, as it primarily uses gases as the mobile phase.[1] |
| Analysis Time | Can be longer, although advances in core-shell columns are reducing run times.[10] | Often provides faster analysis times, especially for high-throughput screening.[5] |
| Resolution | Excellent resolution can be achieved with a wide variety of available CSPs.[11] | Typically offers very high resolution due to the high efficiency of capillary columns.[12] |
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the enantiomeric separation of a hypothetical chiral pharmaceutical compound by both chiral HPLC and GC. These values are representative and will vary depending on the analyte and specific method conditions.
| Parameter | Chiral HPLC Method | Chiral GC Method |
| Analyte Form | Direct or Derivatized | Derivatized (e.g., as methyl ester) |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |
| Resolution (Rs) | > 2.0[13] | > 1.5[7] |
| Selectivity (α) | 1.2 - 1.6[2] | 1.1 - 1.3 |
| Limit of Detection (LOD) | 0.8 - 2.5 µg/mL[13][14] | Lower, often in the ng/mL range with sensitive detectors |
| Limit of Quantitation (LOQ) | 1.6 - 7.7 µg/mL[13][14] | Lower, often in the ng/mL range with sensitive detectors |
| Precision (%RSD) | < 2%[13] | < 5% |
| Accuracy (% Recovery) | 98 - 102%[13] | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical procedures.
Chiral HPLC Method Protocol
This protocol describes a normal phase HPLC method for the enantiomeric separation of a chiral pharmaceutical compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[15]
2. Reagents and Materials:
-
HPLC grade n-Hexane, isopropanol (IPA), and ethanol (EtOH).[16]
-
Trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (if needed).[17]
-
Analyte standard (racemic and/or single enantiomer).
-
Sample for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and a polar alcohol like IPA or EtOH. A common starting point is 90:10 (v/v) n-Hexane:IPA.[16][17] For acidic or basic compounds, 0.1% TFA or DEA can be added, respectively.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25 °C.
-
Detection Wavelength: A wavelength where the analyte has strong absorbance (e.g., 254 nm).[16]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase or a compatible solvent.
-
Prepare working solutions for calibration curves by diluting the stock solution.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks for the two enantiomers based on their retention times.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Chiral GC Method Protocol
This protocol outlines a method for the enantiomeric separation of a volatile chiral compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm, 30m x 0.25mm ID, 0.25µm film thickness).
2. Reagents and Materials:
-
High purity carrier gas (e.g., Helium or Hydrogen).
-
Derivatizing agent (if necessary).
-
Solvent for sample dilution (e.g., hexane or dichloromethane).
-
Analyte standard (racemic and/or single enantiomer).
-
Sample for analysis.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature (FID): 280 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1 minute, then ramp at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).[18]
-
Carrier Gas Flow Rate: Set to an optimal linear velocity (e.g., for Hydrogen, ~40 cm/sec).
-
Injection Mode: Split or splitless, depending on the sample concentration.
4. Sample Preparation:
-
If derivatization is required, follow a validated procedure to convert the analyte into a more volatile and thermally stable derivative.
-
Prepare a stock solution of the racemic standard in a suitable solvent.
-
Prepare working solutions for calibration.
-
Dissolve or dilute the sample in the same solvent to a known concentration.
5. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method.
Mandatory Visualization
Caption: Workflow for Cross-Validation of Chiral HPLC and GC Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. scispace.com [scispace.com]
- 14. chiral hplc method: Topics by Science.gov [science.gov]
- 15. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
Comparative Study of Microbial Strains for the Resolution of 2-Methylbutanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-methylbutanoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds. Microbial- and enzyme-based resolutions are powerful methods for obtaining enantiomerically pure forms of this acid. This guide provides a comparative analysis of different microbial strains for the resolution and production of 2-methylbutanoic acid, supported by experimental data and detailed protocols.
Performance Comparison of Microbial Strains
The selection of a microbial strain for the resolution or production of enantiomerically pure 2-methylbutanoic acid depends on the desired enantiomer and the process requirements. The following table summarizes the performance of key microbial strains identified in the literature.
| Microbial Strain | Method | Enantiomer Selectivity | Product | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |
| Pseudomonas sp. | Kinetic Resolution | Preferential utilization of (S)-enantiomer | (R)-2-Methylbutanoic Acid | >99% | 45% | Tachihara et al., 2006 |
| Bacillus spizizenii ATCC 6633 | Biosynthesis from L-isoleucine | Produces (S)-enantiomer | (S)-2-Methylbutanoic Acid | 99.32% | 3.67 g/L (58.92% conversion efficiency) | [1] |
| Rhodococcus erythropolis | Kinetic Resolution | Data not available | - | - | - | - |
Note: While Rhodococcus erythropolis is known for its broad metabolic capabilities, including the degradation of various organic acids, specific data on the kinetic resolution of 2-methylbutanoic acid is not currently available in the reviewed literature.[2][3]
Detailed Experimental Protocols
Kinetic Resolution of Racemic 2-Methylbutanoic Acid with Pseudomonas sp.
This protocol is based on the methodology for microbial kinetic resolution and should be optimized for the specific Pseudomonas strain used.
a) Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of Pseudomonas sp. into a suitable liquid medium (e.g., nutrient broth).
-
Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours, or until the mid-exponential growth phase is reached.
b) Resolution Reaction:
-
Prepare the reaction medium containing a nitrogen source, essential minerals, and racemic 2-methylbutanoic acid as the sole carbon source. The concentration of the racemic acid should be optimized (e.g., 1-5 g/L).
-
Inoculate the reaction medium with the seed culture (e.g., 5-10% v/v).
-
Incubate the culture at 30°C with vigorous shaking to ensure sufficient aeration.
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of the remaining 2-methylbutanoic acid and its enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion and enantiomeric excess are achieved, stop the reaction by centrifuging the culture to remove the bacterial cells.
c) Product Isolation:
-
Acidify the supernatant to a low pH (e.g., pH 2) with an appropriate acid (e.g., HCl).
-
Extract the this compound from the acidified supernatant using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the crude product.
-
Purify the product further if necessary, for example, by distillation.
Biosynthesis of (S)-2-Methylbutanoic Acid with Bacillus spizizenii ATCC 6633
This protocol is based on the published study for the production of (S)-2-methylbutanoic acid from L-isoleucine.[1]
a) Culture and Production Media:
-
Seed Culture Medium: Prepare a suitable medium for the growth of Bacillus spizizenii (e.g., LB broth).
-
Production Medium: Prepare a defined medium with optimized concentrations of glucose (e.g., 5 g/L) and L-isoleucine (e.g., 8 g/L) as the precursor, along with other necessary nutrients.
b) Fermentation Process:
-
Prepare a seed culture by inoculating Bacillus spizizenii ATCC 6633 into the seed medium and incubating at 37°C with shaking.
-
Inoculate the production medium with the seed culture (e.g., 8% v/v).
-
Incubate the production culture at an optimized temperature (e.g., 45°C) with shaking.
-
Monitor the production of (S)-2-methylbutanoic acid over time using GC or HPLC.
c) Product Recovery:
-
After the fermentation is complete, remove the bacterial cells by centrifugation.
-
Follow a similar acid-base extraction procedure as described for the kinetic resolution to isolate the (S)-2-methylbutanoic acid from the supernatant.[1]
Visualizing the Processes and Pathways
Experimental Workflow for Microbial Kinetic Resolution
Caption: Experimental workflow for the kinetic resolution of 2-methylbutanoic acid.
Biochemical Pathway for (S)-2-Methylbutanoic Acid Production in Bacillus sp.
Caption: L-Isoleucine catabolism pathway for (S)-2-methylbutanoic acid production.
Concluding Remarks
For the production of this compound, the kinetic resolution of the racemic mixture using a Pseudomonas species that selectively consumes the (S)-enantiomer is a highly effective strategy, yielding the desired product with high enantiomeric purity. Conversely, for the production of (S)-2-methylbutanoic acid, the de novo biosynthesis from L-isoleucine by Bacillus spizizenii offers a direct route to a product with excellent enantiomeric excess and good yields. The choice between these microbial systems will ultimately depend on the target enantiomer, scalability, and economic considerations of the process. Further research into the capabilities of other microorganisms, such as Rhodococcus erythropolis, may reveal additional efficient biocatalysts for the resolution of 2-methylbutanoic acid.
References
A Comparative Economic Analysis of Synthetic Strategies for (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its enantiomeric purity is critical for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). The selection of a synthetic route for its production on an industrial scale is a crucial decision, heavily influenced by economic viability, scalability, and environmental impact. This guide provides an objective comparison of three primary synthetic strategies for this compound: asymmetric hydrogenation of tiglic acid, enzymatic kinetic resolution of racemic 2-methylbutanoic acid, and oxidative cleavage of L-isoleucine.
At a Glance: Comparison of Synthetic Strategies
The economic feasibility of each route is determined by a combination of factors including the cost of raw materials, catalyst or enzyme cost and reusability, operational complexity, and the achievable yield and enantiomeric excess (e.e.). The following table summarizes the key economic and performance indicators for each method.
| Parameter | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Oxidative Cleavage of L-Isoleucine |
| Starting Material | Tiglic Acid | Racemic 2-Methylbutanoic Acid | L-Isoleucine |
| Key Reagent/Catalyst | Ruthenium-BINAP Complex | Immobilized Lipase (e.g., Rhizomucor miehei) | Potassium Permanganate (KMnO₄) |
| Theoretical Max. Yield | ~100% | 50% (for the desired enantiomer) | ~100% |
| Typical Enantiomeric Excess (e.e.) | >80%[1] | >90%[2] | High (dependent on starting material purity) |
| Process Complexity | Moderate to High | Low to Moderate | Moderate |
| Key Advantages | High theoretical yield, direct synthesis | Mild reaction conditions, high e.e. | Readily available chiral starting material |
| Key Disadvantages | High catalyst cost, requires high-pressure equipment | Theoretical yield limited to 50%, separation of enantiomers required | Stoichiometric oxidant, potential for over-oxidation |
| Estimated Raw Material Cost | Moderate to High | Low to Moderate | Moderate |
| Catalyst/Enzyme Cost | High | Moderate (recyclable) | Low (stoichiometric reagent) |
Detailed Economic and Performance Analysis
Asymmetric Hydrogenation of Tiglic Acid
This method involves the direct conversion of a prochiral substrate, tiglic acid, to the chiral product, this compound, using a chiral catalyst. The use of a Ruthenium-BINAP complex has been shown to be effective for this transformation.[3]
Economic Considerations:
-
Raw Materials: Tiglic acid is a key cost driver. Prices can range from approximately $500/kg to over $2000/kg depending on purity and supplier.[1][4]
-
Catalyst: Chiral ruthenium-BINAP catalysts are expensive, which is a significant contributor to the overall cost.[5][6][7] However, these catalysts are used in small quantities and can often be recycled, which is crucial for the economic viability of the process on an industrial scale.
-
Operational Costs: This process requires high-pressure hydrogenation reactors, which have high capital and operational costs. The use of specialized equipment and safety measures for handling hydrogen gas also adds to the expense.
Performance:
-
Yield: The theoretical yield is high, approaching 100%.
-
Enantioselectivity: Enantiomeric excesses of over 80% have been reported for the hydrogenation of tiglic acid using a Ru-H8-BINAP catalyst.[1]
Workflow Diagram:
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Chiral Secrets of (R)- and (S)-2-Methylbutanoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-2-Methylbutanoic acid, offering a clear distinction based on their interaction with light and magnetic fields. While sharing identical physical properties in an achiral environment, their chiroptical properties diverge, a critical aspect for their application in pharmaceuticals and fragrance industries.
(R)- and (S)-2-Methylbutanoic acid are chiral carboxylic acids with the same molecular formula and connectivity but are non-superimposable mirror images of each other. This subtle difference in their three-dimensional arrangement leads to distinct biological activities and sensory perceptions. For instance, the (S)-enantiomer is perceived as having a fruity, sweet odor, while the (R)-enantiomer possesses a cheesy, sweaty aroma.[1] Such dramatic differences underscore the importance of robust analytical methods to distinguish between them.
This guide presents a head-to-head comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD), supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)- and (S)-2-Methylbutanoic acid. It is important to note that for NMR, IR, and MS, the spectra of the two enantiomers are identical in an achiral solvent.
| Spectroscopic Technique | (R)-2-Methylbutanoic Acid | (S)-2-Methylbutanoic Acid |
| ¹H NMR (ppm) | Identical to (S)-enantiomer | See Table 2 for details |
| ¹³C NMR (ppm) | Identical to (S)-enantiomer | See Table 3 for details |
| IR (cm⁻¹) | Identical to (S)-enantiomer | See Table 4 for details |
| Mass Spectrometry (m/z) | Identical to (S)-enantiomer | See Table 5 for details |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+)[1] |
| Circular Dichroism | Mirror image of (S)-enantiomer's spectrum | Exhibits a distinct CD spectrum |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-Methylbutanoic acid are indistinguishable. The chemical shifts and coupling constants are identical as the magnetic environments of the corresponding nuclei are the same.
Table 2: ¹H NMR Spectroscopic Data for 2-Methylbutanoic Acid
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12 | Singlet | 1H |
| -CH(CH₃)- | ~2.4 | Sextet | 1H |
| -CH₂CH₃ | ~1.6 | Quintet | 2H |
| -CH(CH₃)- | ~1.1 | Doublet | 3H |
| -CH₂CH₃ | ~0.9 | Triplet | 3H |
Table 3: ¹³C NMR Spectroscopic Data for 2-Methylbutanoic Acid
| Assignment | Chemical Shift (ppm) |
| -COOH | ~180 |
| -CH(CH₃)- | ~41 |
| -CH₂CH₃ | ~26 |
| -CH(CH₃)- | ~16 |
| -CH₂CH₃ | ~11 |
Infrared (IR) Spectroscopy
The IR spectra of the enantiomers are also identical, displaying characteristic absorptions for a carboxylic acid.
Table 4: Key IR Absorptions for 2-Methylbutanoic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3300-2500 (broad) |
| C-H | Stretching | 2970-2880 |
| C=O | Stretching | ~1710 |
| C-O | Stretching | ~1240 |
| O-H | Bending | ~930 |
Mass Spectrometry (MS)
Mass spectrometry, being an achiral technique, does not differentiate between the enantiomers. The fragmentation patterns for both (R)- and (S)-2-Methylbutanoic acid are identical.
Table 5: Key Mass Spectrometry Fragments for 2-Methylbutanoic Acid
| m/z | Proposed Fragment |
| 102 | [M]⁺ |
| 85 | [M - OH]⁺ |
| 74 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 57 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
Chiroptical Spectroscopy: The Key to Differentiation
The definitive method for distinguishing between enantiomers is chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) Spectroscopy
Circular dichroism provides the most direct evidence of chirality. The CD spectra of enantiomers are mirror images of each other. For (S)-2-methylbutanoic acid in an aqueous solution, the spectrum shows a positive Cotton effect. Consequently, this compound will exhibit a negative Cotton effect of the same magnitude.
Optical Rotatory Dispersion (ORD)
Experimental Workflow & Protocols
The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-2-Methylbutanoic acid.
Caption: A logical workflow for the spectroscopic comparison of (R)- and (S)-2-Methylbutanoic acid.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-methylbutanoic acid enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like 2-methylbutanoic acid, a small drop can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates or clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.
-
Acquisition (Electron Ionization - EI):
-
Inject the sample into the GC, which separates it from any impurities.
-
The sample is then introduced into the ion source of the mass spectrometer.
-
A standard electron energy of 70 eV is used for ionization.
-
The mass analyzer scans a typical m/z range of 40-200.
-
4. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable solvent (e.g., water or methanol) in a quartz cuvette. The concentration should be adjusted to give a UV absorbance of approximately 0.5-1.0 at the wavelength of interest.
-
Instrumentation: A CD spectropolarimeter.
-
Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-250 nm).
-
The spectrum is an average of several scans.
-
The data is typically presented as ellipticity (θ) in millidegrees or as molar ellipticity ([θ]).
-
This comprehensive guide provides the necessary spectroscopic data and protocols to confidently distinguish between (R)- and (S)-2-Methylbutanoic acid, a critical capability in modern chemical research and development.
References
A Comparative Guide to Racemic and Enantiopure 2-Methylbutanoic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 2-Methylbutanoic Acid
2-Methylbutanoic acid is a branched-chain fatty acid with a chiral center, existing as two non-superimposable mirror images, or enantiomers: (S)-(+)-2-methylbutanoic acid and (R)-(-)-2-methylbutanoic acid. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different biological activities due to the stereospecific nature of interactions with enzymes, receptors, and other chiral molecules in biological systems.[1][2] This guide provides a comprehensive comparison of racemic and enantiopure 2-methylbutanoic acid, supported by experimental data, to inform applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.
Performance Comparison: Racemic vs. Enantiopure 2-Methylbutanoic Acid
The distinct properties of the individual enantiomers of 2-methylbutanoic acid are most evident in their sensory perception and biological interactions. The racemic mixture, while useful as a cost-effective starting material for some applications, can mask the specific effects of each enantiomer.[3][4]
Sensory Properties: A Tale of Two Odors
One of the most striking differences between the enantiomers of 2-methylbutanoic acid lies in their organoleptic properties. This disparity is a classic example of chiral recognition by olfactory receptors.
| Property | Racemic 2-Methylbutanoic Acid | (S)-(+)-2-Methylbutanoic Acid | (R)-(-)-2-Methylbutanoic Acid |
| Odor Profile | Pungent, cheesy odor[3] | Pleasantly sweet, fruity odor[3] | Pervasive, cheesy, sweaty odor[3] |
Biological Activity and Metabolism
The biological roles and metabolic fates of 2-methylbutanoic acid are intrinsically linked to its stereochemistry. The (S)-enantiomer is a natural metabolite in the degradation pathway of the essential amino acid L-isoleucine.[5]
A study investigating the association between circulating 2-methylbutyric acid and cardiovascular proteins in patients undergoing hemodialysis found a negative association between 2-methylbutyric acid and bone morphogenetic protein 6 (BMP-6).[6] The mean serum level of 2-methylbutyric acid observed in this patient cohort was 0.22 ± 0.02 µM.[6] However, this study did not differentiate between the enantiomers, highlighting a significant area for further research into the stereospecific effects of 2-methylbutanoic acid on cardiovascular health.
While extensive quantitative data on the differential pharmacological and toxicological effects of racemic versus enantiopure 2-methylbutanoic acid is not abundant in publicly available literature, the principles of chiral toxicology suggest that such differences are likely to exist.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[1]
Quantitative Data Summary
The following table summarizes available quantitative data comparing the properties and biological interactions of the enantiomers of 2-methylbutanoic acid.
| Parameter | Racemic Mixture | (S)-(+)-2-Methylbutanoic Acid | (R)-(-)-2-Methylbutanoic Acid | Reference(s) |
| CAS Number | 116-53-0 | 1730-91-2 | 32231-50-8 | [3] |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of racemic and enantiopure 2-methylbutanoic acid. Below are representative protocols for chiral separation and the assessment of biological activity.
Protocol 1: Chiral Separation by Gas Chromatography (GC)
This protocol outlines a general method for the separation of 2-methylbutanoic acid enantiomers.
1. Derivatization (Esterification): a. To 1 mg of the 2-methylbutanoic acid sample (racemic or enantiomerically enriched) in a reaction vial, add 1 mL of an enantiomerically pure alcohol (e.g., (R)-(-)-2-butanol) and a catalytic amount of a strong acid (e.g., 50 µL of concentrated sulfuric acid). b. Heat the mixture at 80°C for 2 hours. c. Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution. d. Extract the resulting diastereomeric esters with a suitable organic solvent (e.g., dichloromethane, 3 x 2 mL). e. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.
2. GC Analysis: a. Column: Use a standard achiral capillary column (e.g., DB-5). b. Injector Temperature: 250°C. c. Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 250°C. d. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). e. Analysis: The diastereomeric esters will have different retention times, allowing for their separation and quantification to determine the enantiomeric composition of the original sample.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of racemic and enantiopure 2-methylbutanoic acid on a cell line.
1. Cell Seeding: a. Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare stock solutions of racemic, (S)-, and (R)-2-methylbutanoic acid in a suitable solvent (e.g., DMSO). b. Treat the cells with a range of concentrations of each compound (e.g., 0.1, 1, 10, 100, 1000 µM) in fresh cell culture medium. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate for 24, 48, or 72 hours.
3. MTT Assay: a. Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Cell viability is expressed as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Mandatory Visualizations
L-Isoleucine Catabolism Pathway
The following diagram illustrates the metabolic degradation of the amino acid L-isoleucine, which leads to the formation of (S)-2-methylbutanoyl-CoA, a derivative of (S)-2-methylbutanoic acid. This highlights the natural biological relevance of the (S)-enantiomer.
Caption: Metabolic pathway of L-isoleucine degradation.
Experimental Workflow for Chiral Compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a chiral compound like 2-methylbutanoic acid, from initial synthesis or acquisition to detailed biological characterization.
Caption: Workflow for evaluating chiral compounds.
Conclusion
The choice between racemic and enantiopure 2-methylbutanoic acid is highly dependent on the specific application. For applications where sensory properties are paramount, such as in the flavor and fragrance industry, the use of enantiopure forms is essential to achieve the desired aroma profile. In the context of drug development and agrochemical research, the potential for stereospecific biological interactions necessitates the separate evaluation of each enantiomer to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological and toxicological profile. While the racemic mixture can serve as a convenient starting material for chiral separation, a thorough understanding of the distinct properties of each enantiomer is crucial for advancing research and developing safe and effective products. Further investigation into the differential biological effects of (R)- and (S)-2-methylbutanoic acid is warranted to fully elucidate their potential in various scientific and industrial fields.
References
- 1. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 5. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]
- 6. mdpi.com [mdpi.com]
- 7. (S)-2-methylbutanoic acid | C5H10O2 | CID 448893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Applications of (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylbutanoic acid, a chiral carboxylic acid, is a versatile building block in the synthesis of a wide array of chemical compounds. Its specific stereochemistry is crucial for the biological activity and desired properties of many final products, making its efficient and enantioselective synthesis a topic of significant interest. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its applications, with a focus on experimental data and detailed methodologies to assist researchers in selecting the optimal approach for their needs.
Synthesis of this compound: A Comparative Analysis
The enantioselective synthesis of this compound can be achieved through several methods, broadly categorized into asymmetric catalysis and biocatalysis. The choice of method often depends on factors such as desired enantiomeric purity, scalability, cost, and environmental impact.
Asymmetric Hydrogenation of Tiglic Acid
Asymmetric hydrogenation of the prochiral substrate tiglic acid is a powerful method for producing enantiomerically enriched 2-methylbutanoic acid. The choice of the chiral catalyst, specifically the phosphine ligand, determines the stereochemical outcome. To obtain the (R)-enantiomer, a ruthenium catalyst complexed with a derivative of the chiral ligand (R)-BINAP is typically employed.
Table 1: Performance Data for Asymmetric Hydrogenation of Tiglic Acid
| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| [Ru(OAc)₂((R)-BINAP)] | Tiglic Acid | This compound | Up to 88% | High | [1] |
| [Ru(OCOCH₃)₂((R)-H₈-BINAP)] | Tiglic Acid | This compound | Up to 81% | >99% | [2] |
Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid
The following is a generalized protocol for the asymmetric hydrogenation of tiglic acid using a Ru-BINAP catalyst. Specific reaction conditions may vary based on the exact catalyst and equipment used.
-
Catalyst Preparation: In a glovebox under an inert atmosphere, the chiral ruthenium-BINAP catalyst is prepared or handled.
-
Reaction Setup: A high-pressure reaction vessel is charged with tiglic acid and the chiral ruthenium catalyst. The substrate-to-catalyst ratio (S/C) is typically high, in the range of 150-160.[2]
-
Solvent Addition: A suitable solvent, such as methanol or supercritical carbon dioxide (scCO₂), is added to the reaction vessel.[2][3]
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 25-35 atm).[2] The reaction is then heated to the specified temperature (e.g., 50 °C) and stirred for a set period (e.g., overnight).[2]
-
Work-up: After the reaction is complete, the vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or chromatography, to yield this compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]
Biocatalytic Kinetic Resolution
Biocatalytic methods, particularly enzymatic kinetic resolution, offer a green and highly selective alternative for the synthesis of chiral compounds. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For the preparation of this compound, lipases are commonly employed to selectively esterify the (S)-enantiomer from a racemic mixture, leaving the desired (R)-acid unreacted.
Table 2: Performance Data for Lipase-Catalyzed Kinetic Resolution
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) of (R)-acid | Reference |
| Rhizopus chinensis lipase (RCL) | Racemic 2-methylbutanoic acid | This compound | 95.0% (after hydrolysis of the (S)-ester) | [4] |
| Candida cylindracea lipase | Racemic 2-methylbutanoic acid | This compound | 85% | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution and Hydrolysis
This protocol outlines the kinetic resolution of racemic 2-methylbutanoic acid followed by the isolation of the (R)-enantiomer.
-
Enzymatic Esterification:
-
A reaction vessel is charged with racemic 2-methylbutanoic acid, a suitable alcohol (e.g., ethanol or heptanol), and an appropriate organic solvent (e.g., hexane).[4]
-
The lipase (e.g., from Rhizopus chinensis) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 4°C for higher enantioselectivity) for a specific duration (e.g., 10 hours).[4] The progress of the reaction is monitored by GC to achieve approximately 50% conversion.
-
-
Separation:
-
After the desired conversion is reached, the enzyme is removed by filtration.
-
The reaction mixture, now containing (S)-ethyl 2-methylbutanoate and unreacted this compound, is separated. This can be achieved by extraction with an aqueous base (e.g., NaOH solution) to isolate the acidic (R)-enantiomer from the neutral (S)-ester.
-
-
Isolation of this compound:
-
The aqueous layer containing the sodium salt of this compound is acidified with a strong acid (e.g., HCl) to protonate the carboxylate.
-
The this compound is then extracted with an organic solvent (e.g., diethyl ether).
-
The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified this compound.
-
-
Analysis: The enantiomeric excess of the final product is determined using chiral GC or HPLC.
Applications of this compound
This compound is a valuable chiral building block in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and fragrances.
Pharmaceutical Synthesis
The specific stereochemistry of this compound is often a critical determinant of the pharmacological activity of a drug molecule. While direct incorporation into blockbuster drugs is not as frequently cited as its (S)-enantiomer, it serves as a crucial synthon for various chiral intermediates. For instance, derivatives of 2-methylbutanoic acid are integral to the structure of drugs like Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[5][6][7][8]
Agrochemicals
In the agrochemical industry, this compound and its derivatives are used in the synthesis of insect pheromones for pest management.[9][10][11] These pheromones are highly specific and environmentally friendly alternatives to conventional pesticides. The precise stereochemistry of the pheromone is often essential for its biological activity.
Example: Synthesis of an Insect Pheromone Component
This compound can be used as a starting material for the synthesis of chiral pheromone components. The following is a representative synthetic transformation:
Flavors and Fragrances
The enantiomers of 2-methylbutanoic acid have distinct sensory properties. While the (S)-enantiomer is described as having a fruity, sweet aroma, this compound possesses a pungent, cheesy, and sweaty odor.[2] This characteristic cheesy note makes the (R)-enantiomer and its esters valuable components in the formulation of certain savory flavors, particularly for dairy and cheese-flavored products.
Conclusion
The synthesis of enantiomerically pure this compound is achievable through both asymmetric chemical catalysis and biocatalytic methods. Asymmetric hydrogenation offers a direct route with high yields, while enzymatic kinetic resolution provides a greener alternative with excellent enantioselectivity. The choice of the synthetic strategy will depend on the specific requirements of the researcher or manufacturer, including scale, cost, and desired purity. The utility of this compound as a chiral building block is well-established, with important applications in the pharmaceutical, agrochemical, and flavor and fragrance industries, underscoring the importance of efficient and selective methods for its preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of (R)-2-Methylbutanoic Acid Analysis: A Methodological Guide
Introduction
(R)-2-Methylbutanoic acid is a chiral short-chain fatty acid of significant interest in the flavor and fragrance industry, as well as in metabolomics research. Its distinct cheesy and sweaty aroma contrasts sharply with the sweet, fruity notes of its enantiomer, (S)-2-Methylbutanoic acid.[1][2][3] This sensory difference underscores the critical need for accurate and reproducible enantioselective analytical methods to quantify this compound in various matrices. This guide presents a comparative overview of common analytical methodologies and provides a framework for inter-laboratory performance assessment based on a hypothetical study.
The accurate quantification of chiral compounds like 2-methylbutanoic acid is essential for quality control in food production, authenticity assessment, and understanding biochemical pathways.[4] Given the potential for significant variation in results between laboratories, establishing robust and harmonized analytical protocols is paramount. This guide is intended for researchers, scientists, and drug development professionals to aid in method selection and to highlight key performance parameters for consideration in inter-laboratory studies.
Comparative Overview of Analytical Methodologies
The chiral analysis of this compound is predominantly achieved using chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the volatile nature of short-chain fatty acids, GC-MS is a widely employed technique. Chiral separation can be accomplished either directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[5][6][7]
Data Presentation: Hypothetical Inter-Laboratory Study Results
To illustrate the expected performance of these methods, we present data from a hypothetical inter-laboratory study involving ten laboratories. Each laboratory analyzed a standard sample with a known concentration of this compound (5.00 µg/mL) using their in-house GC-MS or LC-MS/MS protocols. The following tables summarize the reported quantitative data.
Table 1: GC-MS Analysis of this compound (Hypothetical Data)
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, n=3) |
| Lab 1 | 4.85 | 97.0 | 3.5% |
| Lab 2 | 5.12 | 102.4 | 4.1% |
| Lab 3 | 4.91 | 98.2 | 2.9% |
| Lab 4 | 4.78 | 95.6 | 5.2% |
| Lab 5 | 5.05 | 101.0 | 3.8% |
Table 2: LC-MS/MS Analysis of this compound (Hypothetical Data)
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, n=3) |
| Lab 6 | 4.98 | 99.6 | 2.1% |
| Lab 7 | 5.03 | 100.6 | 1.8% |
| Lab 8 | 4.95 | 99.0 | 2.5% |
| Lab 9 | 5.09 | 101.8 | 1.5% |
| Lab 10 | 4.92 | 98.4 | 2.8% |
Based on this hypothetical data, both GC-MS and LC-MS/MS are suitable for the quantification of this compound. However, LC-MS/MS demonstrates slightly better precision (lower Relative Standard Deviation) in this comparison. The choice of method may depend on the specific application, available instrumentation, and desired sensitivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent typical protocols for the chiral analysis of this compound.
Protocol 1: GC-MS Analysis via Diastereomeric Derivatization
This protocol involves the conversion of the enantiomers into diastereomers using a chiral derivatizing agent, followed by analysis on a standard achiral GC column.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., beverage, biological fluid), add an appropriate internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried extract, add 200 µL of a chiral alcohol (e.g., (S)-(+)-2-butanol) and a catalytic amount of thionyl chloride (SOCl₂).
-
Seal the vial and heat at 100°C for 1 hour.
-
Evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Standard achiral column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: LC-MS/MS Analysis using a Chiral Stationary Phase
This protocol describes a direct method for enantioseparation using a chiral stationary phase.
-
Sample Preparation (Protein Precipitation & Dilution):
-
To 100 µL of a plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean vial and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak®).
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
-
Visualizations
Caption: Workflow for an inter-laboratory comparison of this compound analysis.
Caption: Comparative logic of GC-MS vs. LC-MS/MS for this compound analysis.
References
- 1. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]
- 2. The 2-Methylbutanoic acids [leffingwell.com]
- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-2-Methylbutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of (R)-2-Methylbutanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to stringent safety protocols.
This compound, also known as 2-methylbutyric acid, is a corrosive and combustible organic acid with a strong, unpleasant odor.[1][2][3] Improper handling and disposal can lead to severe skin burns, eye damage, and harm to the environment.[4][5] Adherence to the following procedures, in conjunction with your institution's specific safety guidelines and local regulations, is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), chemical safety goggles, and a face shield to protect against splashes. A lab coat is also mandatory to prevent skin contact.[2][6]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][2][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste and local regulations.
Method 1: Neutralization and Drain Disposal (For Small Quantities Only)
This method is only suitable for very small quantities (e.g., under 25 mL) of uncontaminated this compound and is subject to local wastewater regulations.[7] Do not use this method if the acid is mixed with heavy metals or other hazardous chemicals.[7][8]
-
Dilution: In a large beaker, place a significant volume of cold water (a 1:10 acid-to-water ratio is a common guideline).[6] Slowly add the this compound to the water while stirring continuously. Never add water to the acid , as this can cause a violent exothermic reaction.[6]
-
Neutralization: Continue stirring while slowly adding a weak base, such as sodium bicarbonate or a 5-10% sodium carbonate solution, to the diluted acid.[6] Be cautious, as this will generate carbon dioxide gas and heat.[6]
-
pH Verification: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is within a neutral range of 5.5 to 9.0.[8]
-
Drain Disposal: Once the solution is neutralized and has cooled to room temperature, it can be poured down the drain, followed by a copious amount of water (at least 20 parts water to the neutralized solution).[6][8]
Method 2: Collection for Hazardous Waste Disposal (For Larger Quantities or as Required by Regulations)
This is the preferred and often mandatory method for disposing of this compound.
-
Container Selection: Use a designated, properly labeled, and chemically compatible (corrosive-resistant) waste container. Do not mix this compound with incompatible waste streams, such as bases or reducing agents.[2][9]
-
Waste Collection: Carefully transfer the this compound waste into the designated container. Also, collect any materials used for spill cleanup, such as absorbent pads, in a sealed, labeled container for disposal as hazardous waste.[1]
-
Labeling: Clearly label the waste container with its contents, including the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, harmful).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, heat, and sources of ignition.[1][2][3] The storage area should be locked or otherwise secured.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental disposal company, following all local, regional, and national regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing full PPE, contain and absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial acid neutralizer.[1] Collect the absorbed material into a suitable container for hazardous waste disposal.[1] Clean the affected area thoroughly.
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 3265 | |
| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (2-Methylbutyric acid) | |
| Hazard Class | 8 | |
| Packing Group | II | |
| Flash Point | 66°C (150.8°F) - closed cup | [1] |
| Boiling Point | 155 - 156°C (311 - 312.8°F) | [1] |
| Recommended Dilution for Neutralization | 1 part acid to 10 parts cold water | [6] |
| Target pH for Neutralized Solution | 6.0 - 8.0 | [6] |
| Post-Neutralization Flush Ratio | At least 20 parts water | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. alsglobal.com [alsglobal.com]
- 11. epa.gov [epa.gov]
Essential Safety and Handling Protocols for (R)-2-Methylbutanoic Acid
For Immediate Reference by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-2-Methylbutanoic acid. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Hazard Overview
This compound is a corrosive organic acid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[1] It is a combustible liquid and should be kept away from heat and open flames.[2]
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory.[3] In situations with a high risk of splashing, a face shield must be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly recommended for handling organic acids.[4] Always inspect gloves for tears or punctures before use. |
| Body Protection | A laboratory coat is required for all procedures. For tasks with a higher potential for splashes or spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Glove Material Chemical Resistance
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) for Acetic Acid (99%) |
| Nitrile Rubber | 8 | > 480 |
| Butyl Rubber | 14 | > 480 |
| Neoprene | 18 | > 480 |
| Natural Rubber | 18 | < 15 |
| PVC | 12 | < 15 |
Data is indicative and may vary based on manufacturer, glove thickness, and concentration of the chemical.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps for safe handling.
Detailed Experimental Protocol for Safe Handling
-
Risk Assessment and SDS Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[5][6] Identify all potential hazards and understand the emergency procedures.
-
Work Area Preparation : Ensure a certified chemical fume hood is operational.[2] Have a spill kit readily available that is appropriate for corrosive organic acids. This should include an absorbent material like sand or a commercial acid neutralizer.[3]
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles. If a significant splash risk exists, add a face shield.[5]
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves are the correct size and have been inspected for any damage.
-
-
Chemical Transfer :
-
When transferring the acid, do so slowly and carefully to avoid splashing.
-
Use a funnel for transferring to containers with small openings.
-
Keep containers of this compound closed when not in use.[5]
-
-
Experimental Procedure :
-
Conduct all work within the chemical fume hood.
-
Avoid generating aerosols or vapors.
-
If heating the acid, do so with extreme caution and ensure adequate ventilation.
-
-
Monitoring :
-
Continuously monitor the experiment for any signs of spills, leaks, or unexpected reactions.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][7]
-
-
Decontamination :
-
Wipe down all surfaces and equipment that may have come into contact with the acid using a suitable decontaminating solution.
-
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal :
-
Follow the specific disposal plan outlined below.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with corrosive organic acids (e.g., glass or polyethylene) and stored in a secondary containment bin.
-
Solid Waste : Any solid materials contaminated with the acid, such as absorbent pads, used gloves, and disposable labware, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers : "Empty" containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.
Step-by-Step Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).
-
Storage : Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[8]
By adhering to these detailed safety and handling protocols, researchers can significantly mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. fishersci.fr [fishersci.fr]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
